Dichloroisopropylphosphine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dichloro(propan-2-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl2P/c1-3(2)6(4)5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMMTQDEKKQXAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336776 | |
| Record name | Dichloroisopropylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25235-15-8 | |
| Record name | Dichloroisopropylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloroisopropylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of Dichloroisopropylphosphine from Phosphorus Trichloride
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide for the synthesis of dichloroisopropylphosphine, a valuable organophosphorus intermediate. Moving beyond a simple recitation of steps, this guide elucidates the strategic rationale behind the chosen synthetic pathway, details the critical experimental parameters rooted in chemical principles, and establishes a framework for a safe, reproducible, and self-validating protocol.
Part 1: Strategic Synthesis Pathway Selection
The synthesis of an alkyldichlorophosphine, such as this compound ((CH₃)₂CHPCl₂), from phosphorus trichloride (PCl₃) requires the formation of a single phosphorus-carbon bond without proceeding to di- or tri-alkylation. Several theoretical pathways could be considered, but an analysis of their underlying mechanisms reveals a clear optimal choice.
-
Direct Alcoholysis (e.g., with Isopropyl Alcohol): A common misconception is that PCl₃ will directly form a P-C bond with an alcohol. In reality, this reaction pathway leads to the formation of alkyl chlorides and phosphorous acid (or its esters), not the desired phosphine.[1][2][3] The hydroxyl group is converted into a good leaving group, resulting in nucleophilic substitution on the carbon atom, not the phosphorus atom.
-
Friedel-Crafts Alkylation: This method is a cornerstone for attaching alkyl groups to aromatic rings via electrophilic aromatic substitution.[4][5] While effective for synthesizing aryl-dichlorophosphines (e.g., reacting benzene with PCl₃), it is not applicable for the synthesis of alkylphosphines from aliphatic precursors.[6]
-
The Grignard Reagent Pathway: The reaction of PCl₃ with a Grignard reagent (R-MgX) is the most effective and widely employed method for creating P-C bonds.[7][8][9] The Grignard reagent acts as a potent nucleophile, attacking the electrophilic phosphorus center of PCl₃. The primary challenge with this method is controlling the high reactivity of the Grignard reagent to prevent over-alkylation. Side reactions leading to di- and tri-substituted phosphines are common if reaction conditions are not strictly managed.[7]
Part 2: Mechanistic Insights and Stoichiometric Control
The synthesis proceeds in two conceptual stages: the formation of the nucleophile (Grignard reagent) and its subsequent controlled reaction with the phosphorus electrophile.
-
Formation of Isopropylmagnesium Chloride: Magnesium metal reacts with isopropyl chloride in an ether-based solvent, typically tetrahydrofuran (THF), to form the Grignard reagent. THF is crucial as it solvates the magnesium species, facilitating the reaction.[10][11]
-
Controlled Nucleophilic Substitution: The core of the synthesis is the reaction between isopropylmagnesium chloride and an excess of phosphorus trichloride. The isopropyl group, bearing a partial negative charge, acts as the nucleophile.
The key to isolating the desired this compound lies in stoichiometry. By maintaining PCl₃ as the limiting reagent in the immediate reaction environment (achieved by slowly adding the Grignard reagent to a solution of PCl₃), the probability of a second or third substitution on the same phosphorus atom is minimized.
Caption: Experimental workflow for the synthesis of this compound.
Part 4: Quantitative Data and Characterization
Data Summary Table
The following table provides an example of reagent quantities for this synthesis, adapted from related procedures. [10][11]
| Parameter | Value | Molar Ratio (vs. i-PrCl) | Notes |
|---|---|---|---|
| Isopropyl Chloride (i-PrCl) | 1.0 mol | 1.0 | Limiting Reagent (Conceptually) |
| Magnesium (Mg) | 1.1 mol | 1.1 | Slight excess to ensure full conversion |
| Phosphorus Trichloride (PCl₃) | ~1.8 mol | ~1.8 | PCl₃ is in excess to favor mono-alkylation |
| Reaction Conditions | |||
| Reaction Temperature | -30 °C | N/A | Critical for selectivity |
| Grignard Addition Time | ~1.25 hours | N/A | Controls reaction rate and temperature |
| Reflux Time | 30 minutes | N/A | Ensures completion |
| Product | |||
| Product Name | This compound | N/A | (CH₃)₂CHPCl₂ |
| Molecular Weight | 144.97 g/mol | N/A | |
| Boiling Point | 41-42 °C @ 17 Torr [12] | N/A | Purification parameter |
| Expected Yield | 50-65% | N/A | Dependent on strict adherence to protocol |
Analytical Characterization
To confirm the identity and purity of the final product, the following analytical techniques are recommended:
-
³¹P NMR Spectroscopy: This is the most definitive technique. The product should exhibit a single resonance in the characteristic region for alkyldichlorophosphines.
-
¹H and ¹³C NMR Spectroscopy: Will confirm the presence and structure of the isopropyl group and its coupling to the phosphorus atom.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess purity and confirm the molecular weight of the product.
By adhering to this comprehensive guide, researchers can safely and effectively synthesize this compound, leveraging a deep understanding of the reaction's causality to ensure a successful and reproducible outcome.
References
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An In-depth Technical Guide to Dichloroisopropylphosphine: Chemical Properties, Reactivity, and Applications in Synthesis
Introduction: The Versatile Role of Dichloroisopropylphosphine in Modern Chemistry
This compound, with the chemical formula (CH3)2CHPCl2, is a pivotal organophosphorus compound that serves as a versatile building block in synthetic chemistry. Its unique combination of a sterically demanding isopropyl group and two reactive P-Cl bonds makes it a valuable precursor for the synthesis of a wide array of phosphine ligands. These ligands are instrumental in advancing transition-metal-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecules in the pharmaceutical, agrochemical, and materials science industries. This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic applications of this compound, with a particular focus on its role in the development of novel phosphine ligands for catalysis.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective utilization in synthesis.
Physical and Structural Properties
This compound is a flammable and corrosive liquid that reacts with water.[1][2] Its key physical and structural properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 25235-15-8 | [1][2] |
| Molecular Formula | C3H7Cl2P | [1][2] |
| Molecular Weight | 144.97 g/mol | [1][2] |
| Density | 1.176 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.489 | [2] |
| Flash Point | 45 °C (closed cup) | [1][2] |
Spectral Data
-
³¹P NMR: The ³¹P NMR chemical shift is a powerful tool for characterizing organophosphorus compounds. For dichlorophosphines, the chemical shift is expected in the downfield region. For instance, methyldichlorophosphine (CH₃PCl₂) exhibits a chemical shift of +192 ppm.[3] Given the electron-donating nature of the isopropyl group compared to a methyl group, the ³¹P chemical shift of this compound is anticipated to be slightly upfield of this value. The spectrum is expected to be a septet due to coupling with the six methyl protons and a doublet due to coupling with the methine proton, unless proton decoupled.
-
¹H NMR: The ¹H NMR spectrum would be expected to show a doublet for the six methyl protons, coupled to the methine proton, and a multiplet (doublet of septets) for the methine proton, coupled to the phosphorus atom and the six methyl protons.
-
¹³C NMR: The ¹³C NMR spectrum would display two signals corresponding to the methyl and methine carbons of the isopropyl group. These signals would exhibit coupling to the phosphorus atom.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to C-H stretching and bending vibrations of the isopropyl group. The P-Cl stretching vibrations are typically observed in the region of 450-550 cm⁻¹.[4][5]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of chlorine atoms and cleavage of the isopropyl group.
Reactivity of this compound: A Gateway to Diverse Phosphine Architectures
The reactivity of this compound is dominated by the two phosphorus-chlorine bonds, which are susceptible to nucleophilic attack. This reactivity allows for the sequential or simultaneous replacement of the chlorine atoms, providing a versatile platform for the synthesis of a wide range of phosphine derivatives.
Reaction with Nucleophiles
The P-Cl bonds in this compound are highly polarized, with the phosphorus atom being electrophilic. This makes it reactive towards a variety of nucleophiles.
The reaction of this compound with Grignard reagents (RMgX) is a cornerstone of its synthetic utility. The stoichiometry of the Grignard reagent can be controlled to achieve either monosubstitution or disubstitution at the phosphorus center.
-
Monosubstitution: The reaction with one equivalent of a Grignard reagent yields an isopropyl(alkyl/aryl)chlorophosphine. This intermediate is itself a valuable building block for the synthesis of unsymmetrical phosphines.
-
Disubstitution: The use of two equivalents of a Grignard reagent leads to the formation of a symmetrical di(alkyl/aryl)isopropylphosphine.
The ability to control the degree of substitution is crucial for the rational design of phosphine ligands with specific steric and electronic properties.[1][6]
Experimental Protocol: Synthesis of Di(aryl)isopropylphosphine via Grignard Reaction
This protocol outlines a general procedure for the synthesis of a di(aryl)isopropylphosphine from this compound and an aryl Grignard reagent.
Materials:
-
This compound
-
Aryl bromide
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of the aryl bromide in anhydrous THF dropwise to the magnesium turnings with stirring. The reaction is initiated by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the rate of addition of the aryl bromide solution. After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with this compound: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. In a separate flame-dried flask under a nitrogen atmosphere, dissolve this compound in anhydrous THF. Slowly add the this compound solution to the Grignard reagent via a cannula with vigorous stirring.
-
Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by ³¹P NMR spectroscopy. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Logical Workflow for Grignard Reactions:
Caption: Synthesis of Di(aryl)isopropylphosphine from this compound.
This compound readily reacts with primary and secondary amines to form aminophosphines.[7][8] Similarly, its reaction with alcohols in the presence of a base yields phosphonites. These reactions provide access to P-N and P-O containing ligands, which have found applications in catalysis.
Application in the Synthesis of Phosphine Ligands for Drug Discovery
The development of new and efficient synthetic methodologies is a cornerstone of modern drug discovery.[9] Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for the construction of the carbon-carbon and carbon-heteroatom bonds that form the backbone of many pharmaceutical agents. The efficacy of these catalytic systems is often critically dependent on the nature of the phosphine ligand coordinated to the metal center.
This compound serves as a key starting material for the synthesis of a diverse range of phosphine ligands. By carefully selecting the nucleophiles used to displace the chlorine atoms, chemists can fine-tune the steric and electronic properties of the resulting phosphine ligand to optimize the performance of a particular catalytic reaction.
Conceptual Synthesis of a Chiral Phosphine Ligand:
The synthesis of chiral phosphine ligands is of paramount importance for asymmetric catalysis, a field dedicated to the enantioselective synthesis of chiral molecules.[11][12][13][14] this compound can be a precursor for the synthesis of P-chiral phosphine ligands. A conceptual pathway is outlined below.
Caption: A conceptual pathway to P-chiral phosphine ligands.
This conceptual pathway highlights how the sequential reaction of this compound with a chiral nucleophile followed by a Grignard reagent can lead to the formation of a P-chiral phosphine ligand. Such ligands are highly sought after for their potential to induce high enantioselectivity in a wide range of catalytic transformations, ultimately contributing to the more efficient and sustainable synthesis of chiral drug molecules.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is flammable, corrosive, and reacts violently with water to release flammable gases.[1][2] All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a face shield.[1][2] It should be stored under an inert atmosphere in a cool, dry, and well-ventilated area away from sources of ignition and moisture.
Conclusion
This compound is a highly valuable and versatile reagent in synthetic chemistry. Its well-defined reactivity, particularly with organometallic reagents and other nucleophiles, provides a robust platform for the synthesis of a diverse array of phosphine ligands. The ability to systematically modify the steric and electronic properties of these ligands is of paramount importance for the development of highly efficient and selective catalysts for cross-coupling reactions. As the demand for more sophisticated and complex molecules in drug discovery and materials science continues to grow, the importance of foundational building blocks like this compound is set to increase, solidifying its role as a key enabler of innovation in chemical synthesis.
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Fogh, A. A., et al. "Multi-Gram Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines." ChemRxiv, 2024. [Link]
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Lee, D., et al. "Mechanistic Study on Reaction of Dichlorophenylphosphine with Dicyclohexylamine." Bulletin of the Korean Chemical Society, 2012. [Link]
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Grabulosa, A. "Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis." Molecules, 2010. [Link]
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Pell, A. J., et al. "Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods." Magnetic Resonance in Chemistry, 2023. [Link]
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Lee, D., et al. "Mechanistic Study on Reaction of Dichlorophenylphosphine with Dicyclohexylamine." kchem.org, 2012. [Link]
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Al-Jahdali, M. "Aspects of the chemistry of some highly crowded aromatic ligands." Durham E-Theses, Durham University, 1999. [Link]
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Imamoto, T. "Synthesis and applications of high-performance P-chiral phosphine ligands." Pure and Applied Chemistry, 2003. [Link]
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UCSB Chemistry and Biochemistry. "31P - NMR Facility." UCSB Chemistry and Biochemistry, N.d. [Link]
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Kirst, C., et al. "Synthesis of Aryl-Dichlorophosphines." ChemistryViews, 2021. [Link]
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Al-Masri, M. R., et al. "J. Saudi Chem. Soc., Vol. 10, No. 2; pp. 285-294 (2006)." An-Najah Staff, An-Najah National University, 2006. [Link]
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Denton, R. M., et al. "Catalysis of Phosphorus(V)-Mediated Transformations: Dichlorination Reactions of Epoxides Under Appel Conditions." Organic Chemistry Portal, 2010. [Link]
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Tamao, K., et al. "phosphine–nickel complex catalyzed cross-coupling of grignard reagents with aryl and alkenyl halides." Organic Syntheses, 1977. [Link]
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Ali, A., et al. "Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach." Molecules, 2022. [Link]
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Mills, D. P., et al. "31P NMR Chemical Shift Anisotropy in Paramagnetic Lanthanide Phosphide Complexes." JACS Au, 2025. [Link]
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Rösch, D., et al. "Mechanistic Insights and Synthetic Explorations of the Photoredox-Catalyzed Activation of Halophosphines." Inorganic Chemistry, 2023. [Link]
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Durig, J. R., et al. "Spectra and structure of organophosphorus molecules. LXII. Conformational stability of (methylthio)dichloro phosphine from temperature-dependent infrared spectra of krypton solutions, structural parameters and ab initio calculations." Sci-Hub, 2001. [Link]
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Ashenhurst, J. "Reactions of Grignard Reagents." Master Organic Chemistry, 2015. [Link]
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Kim, H., et al. "Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents." RSC Publishing, 2022. [Link]
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BDMAEE. "the application of triphenylphosphine in pharmaceutical intermediates production." BDMAEE, 2025. [Link]
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CAS number and molecular structure of dichloroisopropylphosphine
An In-Depth Technical Guide to Dichloroisopropylphosphine: Synthesis, Characterization, and Applications in Modern Catalysis
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to innovation. This compound, a versatile organophosphorus compound, serves as a critical building block in the synthesis of bespoke phosphine ligands. These ligands are instrumental in advancing transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications and the mechanistic principles that underpin its utility.
Chemical Identity and Physicochemical Properties
This compound, also known by its synonyms Isopropyldichlorophosphine and Isopropylphosphonous dichloride, is a reactive chemical intermediate. Its core molecular and physical characteristics are summarized below.
| Property | Value | Reference |
| CAS Number | 25235-15-8 | [1] |
| Molecular Formula | C₃H₇Cl₂P | [1] |
| Molecular Weight | 144.97 g/mol | [1] |
| Appearance | Liquid | |
| Density | 1.176 g/mL at 25 °C | [1] |
| Boiling Point | 129.9 °C at 760 mmHg | [2] |
| Refractive Index | n20/D 1.489 | [1] |
| Flash Point | 45 °C (113 °F) - closed cup | [1] |
Synthesis of this compound
The synthesis of this compound is most effectively and safely achieved through the reaction of a Grignard reagent, isopropylmagnesium chloride, with phosphorus trichloride in tetrahydrofuran (THF). The use of THF is a significant improvement over diethyl ether, as its higher boiling point enhances reaction safety, and its greater polarity can improve the dissolution of the Grignard reagent, leading to accelerated reaction rates and higher yields.[3][4] A reported yield for this method is approximately 71.64%.[4]
Experimental Protocol: Grignard-based Synthesis
This protocol is a synthesized procedure based on established methods for preparing chlorodialkylphosphines.[3][4][5]
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet.
-
Low-temperature thermometer.
-
Dry ice/acetone bath.
-
Magnesium turnings.
-
Isopropyl chloride.
-
Phosphorus trichloride (PCl₃).
-
Anhydrous tetrahydrofuran (THF).
-
Standard Schlenk line and glassware for inert atmosphere techniques.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure:
-
Preparation of Isopropylmagnesium Chloride: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings. A solution of isopropyl chloride in anhydrous THF is then added dropwise to initiate the Grignard reaction. The reaction is typically exothermic and may require initial heating to start. Once initiated, the reaction should be maintained at a gentle reflux until the magnesium is consumed.
-
Reaction with Phosphorus Trichloride: In a separate three-necked flask equipped with a mechanical stirrer and a low-temperature thermometer, place phosphorus trichloride dissolved in anhydrous THF. Cool this solution to -30 °C using a dry ice/acetone bath.[3]
-
The prepared isopropylmagnesium chloride solution is transferred to a dropping funnel and added dropwise to the stirred PCl₃ solution. The rate of addition should be controlled to maintain the reaction temperature at -30 °C. A molar ratio of PCl₃ to isopropyl chloride of 1:1.8 is recommended.[3] The addition should take approximately 1.25 hours.[3]
-
After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then heated to reflux for 30 minutes to ensure the reaction goes to completion.[4]
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered under a nitrogen atmosphere to remove the precipitated magnesium chloride salts. The filter cake should be washed with anhydrous THF.[4]
-
The solvent is removed from the filtrate by distillation at atmospheric pressure. The crude this compound is then purified by fractional distillation under reduced pressure.
Spectroscopic Characterization
The structural identity and purity of this compound are confirmed through various spectroscopic techniques.
| Spectroscopic Data | Expected Chemical Shifts (δ) / Fragmentation |
| ¹H NMR | The proton NMR spectrum is expected to show a doublet of septets for the methine proton (CH) due to coupling with the phosphorus atom and the six methyl protons. The methyl protons (CH₃) will likely appear as a doublet of doublets due to coupling with the methine proton and the phosphorus atom. |
| ¹³C NMR | The carbon NMR spectrum should exhibit two signals corresponding to the methine carbon and the methyl carbons. Both signals will be split into doublets due to coupling with the phosphorus atom. |
| ³¹P NMR | The ³¹P NMR spectrum is anticipated to show a single resonance in the region typical for alkyldichlorophosphines, which is generally downfield. For instance, PMeCl₂ has a chemical shift of +192 ppm.[6] |
| Mass Spectrometry (EI) | The electron ionization mass spectrum is expected to show the molecular ion peak (M⁺). Common fragmentation pathways for organophosphorus compounds include the loss of chlorine atoms and cleavage of the carbon-phosphorus bond. |
Applications in Homogeneous Catalysis
This compound is a valuable precursor for the synthesis of a wide range of phosphine ligands. These ligands are pivotal in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[1]
The efficacy of phosphine ligands in these catalytic systems is governed by their steric and electronic properties. The isopropyl groups in ligands derived from this compound impart specific characteristics:
-
Steric Effects: The bulky isopropyl groups increase the steric hindrance around the metal center. This bulkiness can promote the formation of monoligated, coordinatively unsaturated metal complexes, which are often the catalytically active species.[1] This steric bulk can also influence the rate of reductive elimination, the product-forming step in many catalytic cycles.[7]
-
Electronic Effects: Alkyl groups, such as isopropyl, are electron-donating. This increases the electron density on the phosphorus atom, which in turn enhances the electron-donating ability (σ-donor character) of the phosphine ligand to the metal center. This increased electron density on the metal can facilitate the oxidative addition step of the catalytic cycle.[7]
General Catalytic Cycle of a Palladium-Catalyzed Cross-Coupling Reaction
The following diagram illustrates the fundamental steps in a palladium-catalyzed cross-coupling reaction, highlighting the crucial role of the phosphine ligand (L).
Caption: A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is classified as a flammable liquid, is water-reactive, and causes severe skin burns and eye damage.[1] Contact with water can release flammable gases.
-
Handling: All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Personal protective equipment, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and sources of ignition.[1]
Conclusion
This compound is a key synthetic intermediate that provides access to a diverse array of phosphine ligands essential for modern organic synthesis. A thorough understanding of its synthesis, properties, and the mechanistic role of its derivatives in catalysis empowers researchers to develop more efficient and selective chemical transformations. The judicious application of this reagent, coupled with stringent safety protocols, will continue to contribute to advancements in pharmaceuticals, materials science, and beyond.
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Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Electronic and Steric Effects of Phosphine Ligand on the Polymerization of 1,3-Butadiene Using Co-Based Catalyst. (n.d.). datapdf.com. Retrieved from [Link]
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This compound(25235-15-8) Basic information. (n.d.). LookChem. Retrieved from [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. Retrieved from [Link]
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Characterizing SPHOS by 1H, 13C and 31P NMR. (2021). Magritek. Retrieved from [Link]
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Measuring the electronic and steric effect of some phosphine ligands. (n.d.). The University of Manchester. Retrieved from [Link]
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A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. (2009). The Journal of Organic Chemistry. Retrieved from [Link]
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Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. (2025). PolyU Electronic Theses. Retrieved from [Link]
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Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. (2011). Utrecht University Research Portal. Retrieved from [Link]
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Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification. (n.d.). Organic Syntheses. Retrieved from [Link]
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dichloroisopropylphosphine safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of Dichloroisopropylphosphine
For researchers and scientists in drug development and chemical synthesis, the mastery of highly reactive reagents is paramount. This compound ((CH₃)₂CHPCl₂) is a valuable organophosphorus compound, frequently utilized as a precursor for the synthesis of tertiary phosphines and phosphinite ligands essential in cross-coupling reactions.[1] However, its utility is matched by its significant hazards, including high reactivity with water and air, corrosivity, and flammability.
This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound. Moving beyond a standard safety data sheet (SDS), it delves into the chemical causality behind its hazards and outlines the integrated system of controls required for its safe manipulation in a laboratory setting. The protocols described herein are designed to be self-validating, grounding every procedural step in the fundamental principles of chemical safety and reactivity.
Hazard Profile and Chemical Causality
A thorough understanding of why this compound is hazardous is the foundation of its safe handling. Its reactivity stems from the inherent properties of its phosphorus-chlorine bonds and the trivalent phosphorus center.
Core Reactivity and Inherent Dangers
-
Hydrolytic Instability: The phosphorus-chlorine (P-Cl) bonds are highly susceptible to nucleophilic attack by water. This reaction is rapid and highly exothermic, leading to the violent release of corrosive hydrogen chloride (HCl) gas.[1][2] The uncontrolled reaction can cause a dangerous pressure buildup in sealed containers and severe respiratory and skin burns upon exposure.
-
Air Sensitivity: The trivalent phosphorus atom is readily oxidized by atmospheric oxygen. This process is also exothermic and can contribute to the autoignition of the compound, particularly if dispersed on a high-surface-area material.[3][4]
-
Flammability: The compound is a flammable liquid with a flash point of 45 °C (113 °F), meaning it can form an ignitable mixture with air at temperatures commonly found in a laboratory.
-
Corrosivity: As a result of its reaction with moisture, either in the air or on tissue, this compound and its degradation products are severely corrosive.[5] It can cause immediate and severe chemical burns to the skin, eyes, and respiratory tract.[3][6]
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a clear summary of the primary dangers associated with this compound.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor |
| Substances and mixtures which, in contact with water, emit flammable gases | 1 | H260: In contact with water releases flammable gases which may ignite spontaneously |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[6] |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Signal Word:Danger
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 25235-15-8 | |
| Molecular Formula | (CH₃)₂CHPCl₂ | |
| Molecular Weight | 144.97 g/mol | |
| Appearance | Colorless liquid | [1] |
| Density | 1.176 g/mL at 25 °C | |
| Boiling Point | 69 °C at 33 mmHg | [3] |
| Flash Point | 45 °C (113 °F) - closed cup |
Hazardous Decomposition Products
When this compound is exposed to water, heat, or fire, it decomposes to produce several highly toxic and corrosive substances.[3][7] Understanding these products is crucial for emergency response.
-
Hydrogen Chloride (HCl): A highly corrosive gas that causes severe burns to the respiratory tract, skin, and eyes.
-
Oxides of Phosphorus (e.g., P₂O₅): Can cause irritation and, upon reaction with water, form phosphoric acid.
-
Phosphine (PH₃): A colorless, flammable, and extremely toxic gas that targets the cardiovascular, respiratory, and central nervous systems.[2][8] There is no antidote for phosphine poisoning.[8]
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Products of incomplete and complete combustion, respectively.
Engineering Controls and Workspace Preparation
Personal protective equipment is the last line of defense. The primary method for mitigating exposure is through robust engineering controls.
The Inert Atmosphere Imperative
All manipulations of this compound must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent its violent reaction with air and moisture.[4][9]
-
Glove Box: The preferred method for handling this material. A glove box provides a rigorously controlled inert atmosphere, offering the highest level of protection by physically separating the researcher from the chemical.[10]
-
Chemical Fume Hood with Schlenk Line: For users proficient in air-free techniques, a well-maintained chemical fume hood equipped with a Schlenk line is a viable alternative.[7][10] All glassware must be thoroughly oven- or flame-dried before use to remove any adsorbed moisture.
Fume Hood and Workspace Configuration
-
Sash Position: Keep the fume hood sash at the lowest possible position to act as a physical barrier.[4][10]
-
Clutter-Free Zone: The workspace must be kept clear of all non-essential items, especially flammable and combustible materials like paper towels, which could ignite upon contact.[11]
-
Emergency Equipment: Ensure immediate access to a Class D dry powder fire extinguisher, powdered lime, or dry sand for spill control. An emergency safety shower and eyewash station must be directly accessible.[12]
Personal Protective Equipment (PPE) - A System of Defense
A multi-layered PPE approach is mandatory. Standard cotton lab coats and nitrile gloves alone are insufficient.
-
Body Protection: A flame-resistant (FR) lab coat (e.g., Nomex®) must be worn over clothing made of natural fibers like cotton.[10] Synthetic clothing (polyester, nylon) can melt and adhere to the skin in a fire.
-
Eye and Face Protection: Chemical splash goggles must be worn at all times.[10] A full-face shield is required to be worn over the goggles to protect against splashes and potential explosions.[4][10]
-
Hand Protection: A two-glove system is recommended. An inner pair of nitrile gloves provides dexterity and protection from incidental contact, while a robust outer pair of chemical-resistant gloves (e.g., butyl rubber) should be worn for direct handling.[10][13]
-
Respiratory Protection: Work should be conducted in a manner that does not require respiratory protection. However, in the event of a spill or ventilation failure, a NIOSH-approved full-face respirator with cartridges appropriate for acid gases and organic vapors (e.g., ABEK filter) must be available.[13]
Standard Operating Procedures (SOPs) for Handling and Transfer
Adherence to a strict, pre-defined protocol is essential to prevent accidents. The transfer of the liquid from its source container is one of the highest-risk operations.
Pre-Use Checklist
-
Confirm that all required engineering controls are functional (fume hood, inert gas supply).
-
Verify that an appropriate fire extinguisher and spill kit are immediately accessible.
-
Don all required PPE correctly.
-
Ensure all glassware is scrupulously dry.
-
Have a quenching bath (e.g., isopropanol) and a waste container ready.
-
Inform a colleague that you are beginning work with a highly reactive reagent. Never work alone.[4][9]
Protocol for Liquid Transfer via Syringe
This procedure should be performed inside a fume hood or glove box.
-
Inert Gas Purge: Purge a clean, dry syringe of the appropriate size with inert gas (argon or nitrogen) at least three times.
-
Equilibrate Pressure: Puncture the septum of the this compound reagent bottle with a needle connected to an inert gas bubbler to create a positive pressure of inert gas.
-
Withdraw Reagent: Insert the purged syringe needle through the septum into the liquid. Slowly withdraw the desired volume of liquid. The positive pressure in the bottle will assist the process.
-
Remove Bubbles: With the needle tip still submerged in the liquid, carefully draw a small amount of inert gas into the syringe. Invert the syringe and expel the gas bubble to remove any trapped air.
-
Transfer to Reaction Vessel: Transfer the liquid promptly and smoothly to the reaction vessel, which should also be under a positive pressure of inert gas.
-
Rinse Syringe: Immediately rinse the syringe by drawing up a quenching solvent (like isopropanol) followed by a less volatile solvent (like hexane). Dispose of the rinsate into a designated hazardous waste container.
Emergency Response Protocols
Rapid and correct action during an emergency is critical to minimizing harm.
// Minor Spill Path MinorPath [label="YES", color="#34A853"]; Alert [label="1. Alert immediate personnel", fillcolor="#FFFFFF", fontcolor="#202124"]; Cover [label="2. Cover spill with\nINERT material\n(dry sand, lime)", fillcolor="#FFFFFF", fontcolor="#202124"]; Collect [label="3. Collect into a sealed\ncontainer for disposal", fillcolor="#FFFFFF", fontcolor="#202124"]; Decontaminate [label="4. Decontaminate area\n(after quenching)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Major Spill Path MajorPath [label="NO", color="#EA4335"]; Evacuate [label="1. EVACUATE the area", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alarm [label="2. Activate fire alarm\nif necessary", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Call [label="3. Call Emergency Services\n(Provide SDS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prevent [label="4. Prevent re-entry", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> IsMinor; IsMinor -> Alert [edge_label=MinorPath]; Alert -> Cover -> Collect -> Decontaminate;
IsMinor -> Evacuate [edge_label=MajorPath]; Evacuate -> Alarm -> Call -> Prevent; } } endsnippet Caption: Emergency response flowchart for a chemical spill.
Spill Management
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Do NOT use water or combustible paper towels.[7]
-
Cover the spill with an inert absorbent material such as dry sand, vermiculite, or powdered lime.
-
Once absorbed, carefully collect the material using non-sparking tools into a dry, sealable container.[3]
-
Prepare for hazardous waste disposal.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and activate the fire alarm if there is a fire or significant risk of one.
-
Call emergency services and report a spill of a water-reactive and flammable chemical.[14]
-
Prevent re-entry to the area.
-
Fire Response
-
A fire involving this compound is a Class D (combustible metal) and Class B (flammable liquid) fire.
-
DO NOT USE WATER, FOAM, or HALON EXTINGUISHERS. Water will react violently and spread the fire.
-
Use a Class D dry powder extinguisher or smother the fire with dry sand or lime. A CO₂ extinguisher may be used for small fires if applied carefully.[2]
Personnel Exposure and First Aid
Immediate action is required. The goal is to remove the chemical and seek medical attention.
-
Skin Contact: Immediately go to the nearest safety shower. While showering, remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.[12] Seek immediate medical attention.
-
Eye Contact: Immediately use an eyewash station, holding the eyelids open, and flush for at least 15 minutes.[12] Remove contact lenses if possible. Seek immediate medical attention.[15]
-
Inhalation: Move the affected person to fresh air.[16] If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for immediate medical assistance.[2]
-
Ingestion: Do NOT induce vomiting.[3][12] Rinse the mouth with water. The victim should drink a small amount of water if able. Ingestion is a life-threatening emergency; call a poison center and seek immediate medical attention.
Waste Management and Deactivation
All materials contaminated with this compound, including empty containers, syringes, and spill cleanup materials, must be treated as hazardous waste.
-
Quenching Excess Reagent: Unused or residual reagent must be deactivated (quenched) before disposal. This should be done by a trained professional under an inert atmosphere. A common method is the slow, dropwise addition of the phosphine to a stirred, cooled solution of a less reactive alcohol, such as isopropanol, in an inert solvent like hexane. The process is highly exothermic and must be controlled carefully.
-
Disposal: All waste must be collected in clearly labeled, sealed containers. Follow all institutional and local regulations for the disposal of reactive hazardous waste.
Conclusion
This compound is a powerful synthetic tool, but its safe use demands respect for its inherent reactivity. A culture of safety, built upon a deep understanding of the chemical's properties, the rigorous application of engineering controls, the consistent use of appropriate PPE, and adherence to established protocols, is not optional—it is an absolute requirement. By integrating these principles into every aspect of the workflow, researchers can effectively mitigate the risks and harness the synthetic utility of this valuable reagent.
References
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PubChem. (n.d.). Chlorodiisopropylphosphine. National Center for Biotechnology Information. Retrieved from [Link]
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Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - Pyrophoric & Water Reactive Compounds. Retrieved from [Link]
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European Centre for Disease Prevention and Control. (2014). Safe use of personal protective equipment in the treatment of infectious diseases of high consequence. ECDC. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Medical Management Guidelines for Phosphine. Centers for Disease Control and Prevention. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2018). Phosphine Exposure Among Emergency Responders — Amarillo, Texas, January 2017. Morbidity and Mortality Weekly Report (MMWR). Retrieved from [Link]
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Massachusetts Institute of Technology Environmental Health & Safety. (n.d.). Pyrophoric and Water-Reactive Chemical Safety. Retrieved from [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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A Guide to the Spectroscopic Characterization of Dichloroisopropylphosphine
Introduction
Dichloroisopropylphosphine ((CH₃)₂CHPCl₂) is a trivalent organophosphorus compound that serves as a valuable precursor and ligand in synthetic chemistry. Its reactivity is largely dictated by the phosphorus(III) center and the two labile chlorine atoms. A precise and unambiguous structural confirmation of this compound is paramount for its effective use, ensuring the integrity of subsequent reactions and the purity of resulting products. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The principles and protocols discussed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar organophosphorus reagents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise bonding arrangement of this compound in solution. By analyzing the spectra of ¹H, ¹³C, and ³¹P nuclei, we can confirm the connectivity and chemical environment of each atom within the molecule.
³¹P NMR Spectroscopy: The Primary Diagnostic Tool
For organophosphorus compounds, ³¹P NMR is the most direct method for characterizing the phosphorus center.[1] Given that ³¹P is a spin ½ nucleus with 100% natural abundance, this technique is both highly sensitive and informative.[1]
-
Expected Chemical Shift (δ): The phosphorus atom in this compound is in a +3 oxidation state and bonded to one carbon and two chlorine atoms. This chemical environment typically results in a signal in the highly downfield region of the spectrum. For trivalent phosphorus compounds of the type R-PCl₂, the chemical shift is expected to be significantly deshielded. The ³¹P NMR spectrum of this compound is anticipated to show a single, sharp resonance at approximately δ = 195-205 ppm . This large downfield shift is characteristic of dichlorophosphines and serves as a key identifier. The spectrum is typically acquired with proton decoupling to simplify the signal to a singlet.[2]
¹H NMR Spectroscopy: Elucidating the Isopropyl Group
The ¹H NMR spectrum provides detailed information about the isopropyl fragment and its coupling to the phosphorus nucleus.
-
Methine Proton (-CH): The single methine proton is directly attached to the carbon bonded to phosphorus. This proximity results in a two-bond coupling (²JP-H). The signal will appear as a doublet of septets .
-
The doublet arises from coupling to the single ³¹P nucleus.
-
The septet arises from coupling (³JH-H) to the six equivalent methyl protons.
-
Expected Chemical Shift (δ): This proton is attached to a carbon adjacent to the electron-withdrawing PCl₂ group, shifting it downfield to an expected range of δ = 2.5 - 3.5 ppm .
-
-
Methyl Protons (-CH₃): The six methyl protons are equivalent and are three bonds removed from the phosphorus atom. This will result in a three-bond coupling (³JP-H). The signal will appear as a doublet of doublets .
-
The primary doublet splitting is due to coupling (³JH-H) with the single methine proton.
-
The secondary, smaller doublet splitting is due to the three-bond coupling to the ³¹P nucleus (³JP-H).[3]
-
Expected Chemical Shift (δ): These protons are further from the electronegative group and are expected to resonate in the range of δ = 1.2 - 1.5 ppm .
-
The coupling relationships within the molecule are illustrated below.
Caption: ¹H-¹H and ³¹P-¹H coupling in this compound.
¹³C NMR Spectroscopy: Carbon Backbone Analysis
The proton-decoupled ¹³C NMR spectrum will show two distinct signals, both of which will be split into doublets due to coupling with the ³¹P nucleus.
-
Methine Carbon (-CH): This carbon is directly bonded to the phosphorus atom, resulting in a large one-bond coupling constant (¹JP-C). The signal is expected as a doublet around δ = 40 - 50 ppm .
-
Methyl Carbons (-CH₃): The two equivalent methyl carbons are two bonds removed from the phosphorus atom. They will appear as a doublet due to two-bond coupling (²JP-C) in the range of δ = 15 - 25 ppm . Two-bond P-C couplings are often larger than one-bond couplings in similar phosphines.[1]
| Nucleus | Expected δ (ppm) | Multiplicity | Coupling Constant (J) |
| ³¹P | 195 - 205 | Singlet | N/A (proton decoupled) |
| ¹H (CH) | 2.5 - 3.5 | Doublet of Septets | ²JP-H ≈ 10-15 Hz, ³JH-H ≈ 7 Hz |
| ¹H (CH₃) | 1.2 - 1.5 | Doublet of Doublets | ³JH-H ≈ 7 Hz, ³JP-H ≈ 15-20 Hz |
| ¹³C (CH) | 40 - 50 | Doublet | ¹JP-C ≈ 40-50 Hz |
| ¹³C (CH₃) | 15 - 25 | Doublet | ²JP-C ≈ 10-20 Hz |
| Table 1: Summary of predicted NMR data for this compound. |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures data integrity and reproducibility.
-
Sample Preparation: Prepare a solution of ~10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube under an inert atmosphere (N₂ or Ar) due to the compound's sensitivity to air and moisture.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).[4]
-
Referencing: Chemical shifts for ¹H and ¹³C are referenced internally to the residual solvent signal or tetramethylsilane (TMS).[5] ³¹P spectra are referenced externally to 85% H₃PO₄.[1][4]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width to cover all signals.
-
³¹P NMR Acquisition: Acquire a proton-decoupled ³¹P spectrum. Due to the wide chemical shift range of phosphorus, ensure the spectral window is set appropriately.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ or similar pulse sequence) to distinguish between CH and CH₃ groups.
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing valuable information about the functional groups present.
-
C-H Stretching: Aliphatic C-H stretching vibrations from the isopropyl group are expected in the 2850-3000 cm⁻¹ region.[6]
-
C-H Bending: The corresponding C-H bending (deformation) modes for the methyl and methine groups will appear in the 1350-1470 cm⁻¹ region.[7]
-
P-Cl Stretching: The most diagnostic peaks for this molecule are the phosphorus-chlorine bond stretches. Dichlorophosphines typically exhibit two characteristic P-Cl stretching bands: an asymmetric and a symmetric stretch. These are strong absorptions expected in the region of 490-520 cm⁻¹ .[8]
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C-H Bend | 1350 - 1470 | Medium |
| P-Cl Asymmetric Stretch | ~515 | Strong |
| P-Cl Symmetric Stretch | ~495 | Strong |
| Table 2: Key predicted IR absorption frequencies for this compound. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: Due to its reactivity, the sample must be protected from the atmosphere. The spectrum can be acquired as a thin film between two salt plates (e.g., KBr or NaCl) prepared inside a glovebox.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean salt plates first and subtract it from the sample spectrum.
-
Data Analysis: Identify and label the major absorption bands corresponding to the functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. Electron Ionization (EI) is a common method for analyzing small, volatile molecules.
-
Molecular Ion (M⁺): The molecular weight of this compound is 144.97 g/mol .[9] The mass spectrum should show a molecular ion peak cluster corresponding to this mass.
-
Isotopic Pattern: The presence of two chlorine atoms will create a characteristic isotopic pattern for any chlorine-containing fragment. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The molecular ion will therefore appear as a cluster of peaks at m/z 144 (for C₃H₇³⁵Cl₂P), 146 (for C₃H₇³⁵Cl³⁷ClP), and 148 (for C₃H₇³⁷Cl₂P) with a relative intensity ratio of approximately 9:6:1. This pattern is a definitive indicator of a species containing two chlorine atoms.
-
Key Fragmentation Pathways: In mass spectrometry, the molecular ion can fragment into smaller, more stable ions.[10]
-
Loss of Chlorine: A primary fragmentation pathway is the loss of a chlorine radical (•Cl) to give a cation at m/z 109 (for ³⁵Cl) and 111 (for ³⁷Cl). This [M - Cl]⁺ fragment is often a prominent peak.
-
Loss of Isopropyl Group: Cleavage of the P-C bond can lead to the loss of an isopropyl radical (•C₃H₇), resulting in a [PCl₂]⁺ fragment at m/z 101 (for ³⁵Cl₂) and subsequent isotopic peaks.
-
Loss of HCl: Another possible fragmentation is the elimination of a neutral HCl molecule, leading to a fragment at m/z 108 .
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced directly via a direct insertion probe or, if sufficiently volatile and thermally stable, via Gas Chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. For softer ionization to better preserve the molecular ion, Electrospray Ionization (ESI) could be used, which would primarily show the protonated molecule [M+H]⁺.[11]
-
Mass Analysis: Use a mass analyzer capable of unit mass resolution or better (e.g., Quadrupole, Time-of-Flight). High-resolution mass spectrometry (HRMS) can provide exact mass measurements to confirm the elemental composition.[12]
-
Data Interpretation: Analyze the resulting spectrum for the molecular ion peak, its isotopic pattern, and characteristic fragment ions.
Integrated Spectroscopic Analysis Workflow
A comprehensive and trustworthy identification of this compound relies on the synergistic interpretation of all spectroscopic data. The following workflow ensures a logical and self-validating approach to structural confirmation.
Caption: Integrated workflow for the structural confirmation of this compound.
By following this workflow, a researcher can confidently verify the identity and purity of this compound. The ³¹P NMR confirms the phosphorus environment, the ¹H and ¹³C NMR confirm the isopropyl backbone and its connection to phosphorus, the IR spectroscopy verifies the presence of key functional groups (P-Cl), and mass spectrometry confirms the molecular weight and elemental composition through its fragmentation and isotopic patterns. Together, these techniques provide a complete and unambiguous characterization of the molecule.
References
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SpectraBase. Chloro-diisopropylphosphine. Wiley-VCH GmbH. [Link]
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Krzyzak, K. A., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters. [Link]
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Takahashi, K., Yamasaki, T., & Miyazima, G. (1966). Nuclear Magnetic Resonance Spectra of Organophosphorus Compounds. I. Long-range Coupling between Phosphorus and Proton through Four Bonds. Bulletin of the Chemical Society of Japan, 39(12), 2787-2787. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 538967, Chlorodiisopropylphosphine. [Link]
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ResearchGate. The 1 H and 31 P NMR chemical shifts (δ, ppm) and coupling constants...[Link]
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A Comprehensive Technical Guide to the Thermodynamic Properties and Stability of Dichloroisopropylphosphine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the thermodynamic properties and chemical stability of dichloroisopropylphosphine ((CH₃)₂CHPCl₂), a versatile reagent in organic synthesis. Understanding these characteristics is paramount for its safe handling, process optimization, and predicting its reactivity in complex chemical transformations. Due to the limited availability of direct experimental thermodynamic data for this specific compound, this guide synthesizes information from analogous organophosphorus compounds, computational chemistry studies, and established analytical methodologies to provide a robust framework for its application.
Physicochemical and Thermodynamic Profile
This compound, also known as isopropylphosphonous dichloride, is a flammable and corrosive liquid that reacts violently with water.[1][2] Its utility in various coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig, underscores the importance of a thorough understanding of its energetic properties.[3]
Estimated Thermodynamic Parameters
Table 1: Estimated and Key Physicochemical Properties of this compound
| Property | Value (with source/estimation basis) | Significance in Application |
| Molecular Formula | C₃H₇Cl₂P[3] | Fundamental for stoichiometric calculations. |
| Molecular Weight | 144.97 g/mol [3] | Essential for concentration and dosage calculations. |
| Boiling Point | 129.9 °C at 760 mmHg[5] | Defines the upper-temperature limit for handling in open systems and informs purification strategies. |
| Density | 1.176 g/mL at 25 °C[3] | Critical for reactor volume and mass transfer calculations. |
| Flash Point | 45 °C (closed cup)[3] | Indicates the temperature at which it can form an ignitable mixture with air, crucial for fire safety. |
| Standard Enthalpy of Formation (ΔfH°) | Estimated | A negative value would indicate thermodynamic stability relative to its constituent elements. |
| Standard Molar Entropy (S°) | Estimated | Reflects the degree of molecular disorder; important for calculating Gibbs free energy of reactions. |
| Heat Capacity (Cp) | Estimated | Quantifies the heat required to raise its temperature; essential for thermal management in reactions. |
Note: Estimated values for thermodynamic properties would require specific computational studies on this compound for accurate figures. The principles for such calculations are well-established.[4][6]
Chemical Stability and Reactivity
The stability of this compound is a critical consideration for its storage and use. Its reactivity is dominated by the presence of the phosphorus-chlorine bonds and the lone pair of electrons on the phosphorus atom.
Thermal Stability
Organophosphorus compounds, particularly those with P-Cl bonds, can undergo thermal decomposition.[7] While a specific decomposition temperature for this compound is not documented, its thermal stability is expected to be influenced by factors such as purity, presence of catalysts, and the reaction environment. The likely decomposition pathways involve the cleavage of the P-C and P-Cl bonds.
Hydrolytic Instability
This compound reacts violently with water.[2] This high reactivity is attributed to the electrophilic nature of the phosphorus atom and the good leaving group ability of the chloride ions. The hydrolysis reaction proceeds rapidly, leading to the formation of isopropylphosphonous acid and hydrochloric acid. This reaction is highly exothermic and can lead to a dangerous increase in temperature and pressure.
Reactivity with Nucleophiles and Electrophiles
The phosphorus atom in this compound is susceptible to nucleophilic attack, leading to the displacement of the chloride ions. This reactivity is the basis for its use in the synthesis of a wide range of organophosphorus compounds.[8] Conversely, the lone pair on the phosphorus atom allows it to act as a nucleophile, reacting with various electrophiles.
Experimental Determination of Thermodynamic Properties and Stability
A comprehensive understanding of the thermodynamic and stability profile of this compound necessitates experimental evaluation. The following section outlines the key experimental protocols that can be employed.
Workflow for Thermal Hazard Assessment
A systematic approach is crucial for safely characterizing the thermal stability of reactive chemicals like this compound.
Caption: A logical workflow for the comprehensive thermal hazard assessment of this compound.
Differential Scanning Calorimetry (DSC) for Thermal Stability Screening
DSC is a primary screening tool to identify the onset temperature of exothermic or endothermic events.[9]
Experimental Protocol:
-
Sample Preparation: In an inert atmosphere (e.g., a glovebox), carefully load 1-5 mg of this compound into a high-pressure stainless steel DSC pan. Hermetically seal the pan to contain any pressure generated during decomposition.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program: Heat the sample at a controlled rate, typically 5-10 °C/min, from ambient temperature to a temperature beyond any expected decomposition.
-
Data Analysis: Analyze the resulting thermogram for exothermic peaks, which indicate decomposition. The onset temperature of the first major exotherm is a critical parameter for assessing thermal stability.[10]
Causality Behind Experimental Choices: The use of a high-pressure pan is crucial due to the potential for gas evolution during decomposition. An inert atmosphere for sample preparation prevents premature reaction with atmospheric moisture.
Thermogravimetric Analysis (TGA) for Decomposition Profile
TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition pathways and the volatility of decomposition products.[9]
Experimental Protocol:
-
Sample Preparation: In an inert atmosphere, place 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a continuous flow of inert gas (e.g., nitrogen).
-
Data Analysis: The TGA curve will show mass loss steps corresponding to decomposition events. The temperature at which mass loss begins and the percentage of mass lost at each step provide insights into the decomposition mechanism.
Causality Behind Experimental Choices: An inert gas flow is used to prevent oxidation of the sample and to carry away volatile decomposition products.
Accelerating Rate Calorimetry (ARC) for Adiabatic Decomposition
ARC provides "worst-case" thermal runaway data by simulating adiabatic conditions.[9][10]
Experimental Protocol:
-
Sample Preparation: A larger sample (typically 1-10 g) is loaded into a spherical, high-pressure test cell (bomb) made of a compatible material (e.g., Hastelloy C) in an inert atmosphere.
-
Instrument Setup: The test cell is placed in the ARC calorimeter, which is designed to maintain an adiabatic environment.
-
"Heat-Wait-Search" Mode: The instrument heats the sample in small steps, then waits to detect any self-heating. Once an exothermic reaction is detected, the calorimeter heaters match the sample temperature, creating an adiabatic environment.
-
Data Acquisition: Temperature and pressure are monitored as the reaction proceeds, providing data on the rate of temperature and pressure rise as a function of temperature.
-
Data Analysis: The data is used to determine the time-to-maximum-rate (TMR), which is a critical parameter for assessing the risk of a thermal runaway.
Causality Behind Experimental Choices: The "heat-wait-search" mode allows for the sensitive detection of the onset of self-heating. The adiabatic conditions mimic a large-scale scenario where heat cannot be dissipated, providing crucial data for safety assessments.
Reaction Calorimetry for Enthalpy of Reaction
Reaction calorimetry is used to measure the heat evolved or absorbed during a chemical reaction, allowing for the determination of the enthalpy of reaction.[5]
Experimental Protocol (Example: Hydrolysis):
-
Calorimeter Setup: A reaction calorimeter, which is essentially a well-insulated and instrumented reactor, is used. The calorimeter is calibrated to determine its heat capacity.
-
Reactant Loading: A known amount of a suitable solvent (e.g., a non-reactive organic solvent) is added to the calorimeter. A precisely weighed amount of this compound is then introduced.
-
Reaction Initiation: A stoichiometric amount of water is carefully added to the calorimeter to initiate the hydrolysis reaction.
-
Temperature Monitoring: The temperature of the reaction mixture is monitored continuously.
-
Data Analysis: The heat of reaction is calculated from the temperature change, the heat capacity of the calorimeter and its contents, and the moles of the limiting reactant.
Causality Behind Experimental Choices: Careful control of reactant addition and continuous temperature monitoring are essential for accurately measuring the heat evolved. The choice of solvent is critical to ensure it does not participate in the reaction.
Safety and Handling Considerations
The high reactivity of this compound necessitates strict safety protocols.
-
Handling: Always handle in a well-ventilated fume hood or glovebox under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a face shield. A lab coat is also required.
-
Storage: Store in a cool, dry, well-ventilated area away from water and sources of ignition. The container should be tightly sealed.[3]
-
Spills: In case of a spill, do not use water. Use a dry absorbent material and dispose of it as hazardous waste.
Conclusion
This compound is a valuable synthetic tool whose safe and effective use is contingent upon a thorough understanding of its thermodynamic properties and stability. While direct experimental data is sparse, this guide provides a framework for estimating its thermodynamic parameters and outlines robust experimental methodologies for their determination. By employing the principles of calorimetry and thermal analysis, researchers can generate the necessary data to ensure the safe handling and optimal application of this versatile reagent in their synthetic endeavors.
References
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Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory. (2022). MDPI. Retrieved from [Link]
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Analysis of Selected Organophosphorus Compounds and Nano-Additives on Thermal, Smoke Properties and Quantities of CO and CO 2 of Epoxy Materials. (2023). MDPI. Retrieved from [Link]
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Accelerating Rate Calorimetry (ARC). Prime Process Safety Center. Retrieved from [Link]
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THE THERMOCHEMISTRY OF SOME ORGANO- PHOSPHORUS COMPOUNDS. Pure and Applied Chemistry. Retrieved from [Link]
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Accelerating Rate Calorimeter (ARC). Belmont Scientific. Retrieved from [Link]
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Computational study of the thermochemistry of organophosphorus(III) compounds. (2005). PubMed. Retrieved from [Link]
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Accelerating Rate Calorimeter. Thermal Hazard Technology. Retrieved from [Link]
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Analysis of the Influence of Organophosphorus Compounds and of Aluminium and Magnesium Hydroxides on Combustion Properties of Epoxy Materials. (2022). MDPI. Retrieved from [Link]
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Thermal Degradation of Organophosphorus Flame Retardants. (2022). MDPI. Retrieved from [Link]
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The Hydrolysis of Phosphinates and Phosphonates: A Review. (2022). MDPI. Retrieved from [Link]
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Insight into the Synthesis and Characterization of Organophosphorus-Based Bridged Triazine Compounds. (2021). MDPI. Retrieved from [Link]
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Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. ResearchGate. Retrieved from [Link]
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Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health. Retrieved from [Link]
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Thermal decomposition of tetraalkylphosphonium chlorides in the... ResearchGate. Retrieved from [Link]
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Thermodynamic analysis of synthesis of 2,3,3,3-tetrafluoropropene by dehydrochlorination of 2-chloro-1,1,1,2-tetrafluoropropane. ResearchGate. Retrieved from [Link]
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Correcting the experimental enthalpies of formation of some members of the biologically significant sulfenic acids family. ACS Publications. Retrieved from [Link]
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The mechanism of hydrolysis of phosphonochloridates and related compounds. Part II. The effect of the solvent. Journal of the Chemical Society (Resumed). Retrieved from [Link]
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Thermodynamic Properties of Some Methylphosphonyl Dihalides From 15 to 335 K. NIST Technical Series Publications. Retrieved from [Link]
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Synthesis of Aryl-Dichlorophosphines. ChemistryViews. Retrieved from [Link]
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An In-depth Technical Guide to Dichloroisopropylphosphine: A Historical and Synthetic Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloroisopropylphosphine [(CH₃)₂CHPCl₂], also known as isopropylphosphonous dichloride, is a key organophosphorus intermediate that has played a quiet but significant role in the advancement of synthetic chemistry. Its utility lies primarily in its function as a versatile precursor to a wide array of phosphine ligands, which are indispensable in modern transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive historical literature review of this compound, detailing its synthesis, key reactions, and applications, with a focus on the causal relationships behind experimental choices and protocols.
Historical Perspective and Synthesis
The synthesis of this compound is rooted in the development of organophosphorus chemistry. While the exact first synthesis is not readily apparent in early literature, a significant and well-documented method was reported in 1963 by W. Voskuil and J.F. Arens. Their work, published in Recueil des Travaux Chimiques des Pays-Bas, laid the groundwork for a reliable synthesis that is still referenced today.
The Voskuil-Arens Synthesis (1963)
The classical and most common method for preparing this compound is through the Grignard reaction. This approach involves the reaction of phosphorus trichloride (PCl₃) with isopropylmagnesium chloride. The causality behind this choice of reagents lies in the nucleophilic character of the Grignard reagent, which readily attacks the electrophilic phosphorus center of PCl₃. The stoichiometry is critical in this reaction; a 1:1 molar ratio of the Grignard reagent to PCl₃ is targeted to achieve monosubstitution and prevent the formation of di- and tri-substituted phosphines.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
-
Reagents:
-
Phosphorus trichloride (PCl₃)
-
Isopropylmagnesium chloride (in a suitable ether solvent, e.g., diethyl ether or THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
-
Procedure:
-
A solution of phosphorus trichloride in anhydrous diethyl ether or THF is prepared in a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to a low temperature, typically between -20 °C and -30 °C, using a dry ice/acetone bath. This low temperature is crucial to control the reactivity of the Grignard reagent and minimize side reactions, such as the formation of diisopropylchlorophosphine.
-
A solution of isopropylmagnesium chloride is added dropwise from the dropping funnel to the stirred PCl₃ solution. The rate of addition is carefully controlled to maintain the low temperature of the reaction mixture.
-
After the addition is complete, the reaction mixture is stirred for an additional period at low temperature to ensure complete reaction.
-
The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether or THF.
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.
-
Diagram of the Grignard Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Key Reactions of this compound
The reactivity of this compound is dominated by the two labile phosphorus-chlorine bonds, making it an excellent electrophile for the introduction of the isopropylphosphino moiety.
Reactions with Nucleophiles
This compound readily reacts with a variety of nucleophiles, including alcohols, amines, and organometallic reagents. These reactions are fundamental to its primary application as a precursor to more complex phosphine ligands.
1. Reaction with Alcohols (Alkoxylation):
The reaction with alcohols in the presence of a base (to neutralize the HCl byproduct) yields phosphonites. This reaction is a straightforward nucleophilic substitution at the phosphorus center.
Experimental Protocol: Synthesis of Diisopropyl Isopropylphosphonite
-
Reagents:
-
This compound
-
Anhydrous isopropanol
-
A tertiary amine base (e.g., triethylamine)
-
Anhydrous solvent (e.g., diethyl ether or toluene)
-
-
Procedure:
-
A solution of this compound in an anhydrous solvent is prepared under an inert atmosphere.
-
The solution is cooled to 0 °C.
-
A solution of isopropanol and triethylamine in the same solvent is added dropwise. The triethylamine acts as a scavenger for the HCl produced during the reaction, preventing side reactions.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by ³¹P NMR).
-
The triethylammonium chloride salt is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude phosphonite, which can be purified by vacuum distillation.
-
2. Reaction with Amines (Amination):
Similarly, reaction with primary or secondary amines affords aminophosphines. The stoichiometry of the amine is controlled to achieve either mono- or di-substitution.
Experimental Protocol: Synthesis of N,N,N',N'-Tetraethyl-P-isopropylphosphonous Diamide
-
Reagents:
-
This compound
-
Diethylamine
-
Anhydrous solvent (e.g., hexane or toluene)
-
-
Procedure:
-
A solution of this compound in an anhydrous solvent is cooled to 0 °C under an inert atmosphere.
-
An excess of diethylamine (at least 4 equivalents to act as both nucleophile and HCl scavenger) is added dropwise.
-
The mixture is stirred and allowed to warm to room temperature.
-
The diethylammonium chloride precipitate is filtered off.
-
The solvent and excess diethylamine are removed from the filtrate by vacuum distillation to give the product.
-
Diagram of Nucleophilic Substitution Reactions
Caption: Key nucleophilic substitution reactions of this compound.
Applications in Modern Synthesis
The primary and most significant application of this compound is as a building block for the synthesis of phosphine ligands, which are crucial components of catalysts for a wide range of organic transformations.
Precursor to Phosphine Ligands for Cross-Coupling Reactions
This compound is a precursor for various monodentate and bidentate phosphine ligands. The isopropyl group provides a moderate level of steric bulk, which can be beneficial in tuning the electronic and steric properties of the final ligand and, consequently, the activity and selectivity of the catalyst. These ligands find extensive use in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination reactions.
Other Potential Applications
While the synthesis of phosphine ligands is its main application, organophosphorus compounds derived from this compound have been explored in other areas, although less extensively.
-
Flame Retardants: Organophosphorus compounds are a well-known class of flame retardants. While there is limited direct evidence of this compound itself being formulated into commercial flame retardants, its derivatives, such as phosphonates and phosphinates, have the potential for such applications.
-
Agrochemicals: Some organophosphorus compounds have been used as pesticides. However, there is no significant body of literature to suggest that this compound is a key intermediate in the synthesis of major agrochemicals.
Spectroscopic and Physical Data
A summary of the key physical and spectroscopic data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₃H₇Cl₂P |
| Molecular Weight | 144.97 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 142-144 °C |
| Density | 1.176 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.489 |
| ³¹P NMR (CDCl₃) | δ 201.5 ppm (s) |
| ¹H NMR (CDCl₃) | δ 1.25 (d, 6H, J = 7.0 Hz, CH₃), 2.85 (septet of d, 1H, J = 7.0, 4.5 Hz, CH) |
| ¹³C NMR (CDCl₃) | δ 16.5 (d, J = 20.0 Hz, CH₃), 35.5 (d, J = 55.0 Hz, CH) |
| Mass Spectrum (m/z) | 144 (M⁺), 109, 101, 66, 47, 41 |
Safety and Handling
This compound is a reactive and hazardous chemical that must be handled with appropriate safety precautions.
-
Reactivity: It is sensitive to moisture and air. Hydrolysis with water can produce corrosive and flammable byproducts. It should be handled under an inert atmosphere.
-
Toxicity and Corrosivity: It is a corrosive substance that can cause severe skin burns and eye damage. Inhalation of vapors can be harmful.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound, a seemingly simple organophosphorus compound, holds a significant position in the toolbox of synthetic chemists. Its historical synthesis via the Grignard reaction remains a cornerstone of its production. The reactivity of its P-Cl bonds provides a versatile platform for the synthesis of a diverse range of phosphine ligands, which are critical for the advancement of transition-metal-catalyzed reactions. While its direct application in other fields such as flame retardants and agrochemicals is not as prominent, its role as a key intermediate in the synthesis of high-value phosphine ligands solidifies its importance in modern organic synthesis. Understanding its historical context, synthetic methodologies, and reactivity is crucial for researchers and scientists in the field of drug development and fine chemical synthesis.
References
-
Voskuil, W., & Arens, J. F. (1963). Chemistry of acetylenic ethers. LXXVI. The preparation of some α,β-acetylenic phosphines and phosphine oxides. Recueil des Travaux Chimiques des Pays-Bas, 82(3), 302-304. [Link]
-
Organic Syntheses, Coll. Vol. 5, p.351 (1973); Vol. 41, p.93 (1961). [Link]
-
SpectraBase. Chloro-diisopropylphosphine. [Link]
-
PubChem. Chlorodiisopropylphosphine. [Link]
Understanding the Electrophilicity of Dichloroisopropylphosphine: A Technical Guide for Researchers
Introduction: The Dual Nature of Phosphorus(III) Compounds
Dichloroisopropylphosphine, (CH₃)₂CHPCl₂, is a versatile reagent in synthetic chemistry, primarily recognized for its role as a precursor to a wide array of organophosphorus compounds. While phosphines are often categorized as nucleophiles due to the lone pair of electrons on the phosphorus atom, the substitution of hydrogen atoms with electronegative groups, such as chlorine, dramatically alters their electronic properties. This guide provides an in-depth exploration of the electrophilic character of this compound, a crucial aspect of its reactivity that is harnessed in the formation of new phosphorus-carbon, phosphorus-oxygen, and phosphorus-nitrogen bonds. We will delve into the electronic and steric factors governing its electrophilicity, examine its characteristic reactions with nucleophiles, provide detailed experimental protocols, and discuss the theoretical framework for understanding its reactivity. This document is intended for researchers, scientists, and drug development professionals who wish to leverage the unique properties of this reagent in their synthetic endeavors.
The Genesis of Electrophilicity in this compound
The phosphorus atom in this compound is in the +3 oxidation state. The presence of two highly electronegative chlorine atoms inductively withdraws electron density from the phosphorus center. This electron withdrawal has two major consequences that contribute to the compound's electrophilicity:
-
Creation of a Partial Positive Charge: The significant difference in electronegativity between phosphorus (2.19) and chlorine (3.16) results in a substantial polarization of the P-Cl bonds, creating a partial positive charge (δ+) on the phosphorus atom. This δ+ center is a prime target for nucleophilic attack.
-
Low-Lying LUMO: The P-Cl σ* antibonding orbitals are relatively low in energy. These orbitals can act as the Lowest Unoccupied Molecular Orbital (LUMO) and accept electron density from an incoming nucleophile, facilitating bond formation.
The isopropyl group, being an electron-donating alkyl group, slightly counteracts the electron-withdrawing effect of the chlorine atoms through a +I (inductive) effect. However, the influence of the two chlorine atoms is dominant, rendering the phosphorus atom in this compound decidedly electrophilic.
The interplay of these electronic factors is visually represented in the logical diagram below.
Caption: Logical relationship of factors contributing to the electrophilicity of this compound.
Reactions with Nucleophiles: Harnessing Electrophilicity
The electrophilic nature of this compound is most evident in its reactions with a variety of nucleophiles. These reactions are fundamental for the synthesis of more complex organophosphorus compounds.
Reaction with Grignard Reagents and Organolithium Compounds
The reaction of this compound with organometallic reagents such as Grignard reagents (R-MgX) or organolithium reagents (R-Li) is a powerful method for the formation of phosphorus-carbon bonds. The nucleophilic carbon of the organometallic reagent attacks the electrophilic phosphorus atom, displacing a chloride ion. This reaction can be controlled stoichiometrically to achieve either mono- or di-substitution.
-
Mono-substitution: (CH₃)₂CHPCl₂ + R-MgX → (CH₃)₂CH(R)PCl + MgXCl
-
Di-substitution: (CH₃)₂CHPCl₂ + 2 R-MgX → (CH₃)₂CH(R)₂P + 2 MgXCl
This reactivity is crucial for the synthesis of tertiary phosphines, which are widely used as ligands in catalysis.[1][2]
Reaction with Alcohols and Phenols: Synthesis of Phosphonites
In the presence of a base, this compound reacts with alcohols or phenols to form phosphonites. The base (e.g., triethylamine) is required to deprotonate the alcohol, generating a more potent alkoxide nucleophile, and to neutralize the HCl byproduct.
(CH₃)₂CHPCl₂ + 2 R-OH + 2 Et₃N → (CH₃)₂CHP(OR)₂ + 2 Et₃N·HCl
This reaction provides access to phosphonite esters, which are themselves important intermediates in reactions like the Michaelis-Arbuzov reaction.[3][4]
Reaction with Amines: Synthesis of Aminophosphines
Similar to the reaction with alcohols, this compound reacts with primary or secondary amines to form aminophosphines. An excess of the amine or the addition of a non-nucleophilic base is necessary to scavenge the HCl produced.
(CH₃)₂CHPCl₂ + 4 R₂NH → (CH₃)₂CHP(NR₂)₂ + 2 R₂NH₂Cl
Experimental Protocols
The following protocols are provided as illustrative examples of how the electrophilicity of this compound can be exploited in a laboratory setting. Researchers should always conduct a thorough risk assessment before carrying out any new procedure.
Synthesis of Isopropyl(diphenyl)phosphine
This two-step procedure involves the initial reaction of this compound with a Grignard reagent to form an intermediate chlorophosphine, followed by a second Grignard reaction. A similar, more general procedure can be found in Organic Syntheses.[5]
Step 1: Synthesis of Chloro(isopropyl)phenylphosphine
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with this compound (10.0 g, 0.068 mol) and anhydrous diethyl ether (100 mL). The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Grignard Addition: A solution of phenylmagnesium bromide (0.068 mol, 1.0 M in THF) is added dropwise from the dropping funnel over 1 hour, maintaining the internal temperature below -70 °C.
-
Warm-up and Quench: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude chloro(isopropyl)phenylphosphine.
Step 2: Synthesis of Isopropyl(diphenyl)phosphine
-
Reaction Setup: The crude chloro(isopropyl)phenylphosphine from Step 1 is dissolved in anhydrous diethyl ether (100 mL) in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere and cooled to 0 °C.
-
Grignard Addition: A solution of phenylmagnesium bromide (0.068 mol, 1.0 M in THF) is added dropwise over 30 minutes.
-
Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The work-up procedure is identical to Step 1. The crude product can be purified by vacuum distillation or chromatography.
Caption: Experimental workflow for the synthesis of isopropyl(diphenyl)phosphine.
Theoretical Considerations and Spectroscopic Characterization
Computational Insights
While specific computational studies on this compound are not abundant, the electrophilicity of related organophosphorus halides has been investigated.[6] Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure. Key parameters to consider include:
-
LUMO Energy: A lower LUMO energy indicates a greater ability to accept electrons, correlating with higher electrophilicity.
-
Electrostatic Potential (ESP) Map: An ESP map would visually demonstrate the electron-deficient nature of the phosphorus atom.
-
Natural Bond Orbital (NBO) Analysis: This analysis can quantify the partial positive charge on the phosphorus atom.
These computational tools can be used to compare the electrophilicity of this compound with other dichlorophosphines and to predict its reactivity with different nucleophiles.
Spectroscopic Data
The characterization of this compound and its reaction products relies on standard spectroscopic techniques.
| Technique | This compound | Expected Product Features (e.g., Isopropyl(diphenyl)phosphine) |
| ³¹P NMR | A singlet with a chemical shift typically in the range of δ 180-220 ppm. | A singlet with a chemical shift in the range of δ -20 to 20 ppm. |
| ¹H NMR | A doublet of septets for the methine proton and a doublet of doublets for the methyl protons due to coupling with phosphorus. | Complex multiplets for the aromatic protons. A multiplet for the isopropyl methine proton and doublets for the diastereotopic isopropyl methyl groups. |
| ¹³C NMR | A doublet for the methine carbon and a doublet for the methyl carbons due to P-C coupling. | Signals for the aromatic carbons, with the ipso-carbon showing a large P-C coupling constant. Doublets for the isopropyl carbons. |
| Mass Spec. | Molecular ion peak corresponding to C₃H₇Cl₂P, with a characteristic isotopic pattern for two chlorine atoms. | Molecular ion peak corresponding to the expected product. |
Conclusion
The electrophilicity of this compound is a cornerstone of its synthetic utility. The electron-withdrawing nature of the two chlorine atoms renders the phosphorus atom susceptible to nucleophilic attack, enabling the facile formation of P-C, P-O, and P-N bonds. By understanding the electronic and steric factors that govern its reactivity, and by employing well-established experimental protocols, researchers can effectively utilize this compound as a building block for a diverse range of organophosphorus compounds with applications in catalysis, materials science, and medicinal chemistry.
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Grignard, V.; Savard, J. Sur les dérivés magnésiens des phosphines. Compt. rend.1933 , 197, 816–819. A related procedure is available at: Organic Syntheses, Coll. Vol. 4, p.172 (1963); Vol. 31, p.23 (1951). [Link]
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Butler, I. R.; et al. A Rapid General Synthesis and the Spectroscopic Data of 2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene, (bpdbf), 1,1′,2,2′-Tetrakis-(di-isopropylphosphino) Ferrocene, (tdipf) and Related Ligands: Taking dppf into the Future. Molecules2021 , 26(16), 4995. [Link]
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Shaw, M. A.; et al. Studies on Organophosphorus Compounds XI: The Reaction of Phosphorus Reagents With Hydrazonoyl Halides, Hydrazonoyl Azides, and Shiff's Bases. Phosphorus, Sulfur, and Silicon and the Related Elements1993 , 80(1-4), 149-157. [Link]
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Bhattacharya, A. K.; Thyagarajan, G. The Michaelis-Arbuzov rearrangement. Chem. Rev.1981 , 81(4), 415-430. [Link]
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Corriu, R. J. P.; Masse, J. P. Activation of Grignard reagents by transition-metal complexes. A new and simple synthesis of trans-stilbenes and polyphenyls. J. Chem. Soc., Chem. Commun.1972 , (3), 144a. [Link]
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Kovacic, P.; et al. Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases. ACS Med. Chem. Lett.2021 , 12(5), 766-772. [Link]
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Michaelis, A.; Kaehne, R. Ueber das Verhalten der Jodalkyle gegen die sogen. Phosphorigsäureester oder O-Phosphine. Ber. Dtsch. Chem. Ges.1898 , 31(1), 1048-1055. [Link]
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Rainey, T.; et al. Synthesis of substituted vinylphosphonites from phosphorus trichloride or bis(diisopropylamino)chlorophosphine. Chem. Commun.2019 , 55(64), 9499-9502. [Link]
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Singh, S.; Kumar, V. Chemistry, Metabolism and Neurotoxicity of Organophosphorus Insecticides: A Review. Nature Environment and Pollution Technology2022 , 21(4), 1735-1744. [Link]
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Wiedner, E. S.; et al. Reactivity of [(PNP)Mn(CO)2] with Organophosphates. Inorg. Chem.2020 , 59(17), 12296-12306. [Link]
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Liu, S.; et al. Computational Studies on the Reactivity of Polycyclic Aromatic Hydrocarbons. J. Phys. Chem. A2016 , 120(1), 108-117. [Link]
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Ríos-Gutiérrez, M.; et al. Electrophilicity and nucleophilicity scales at different DFT computational levels. J. Comput. Chem.2023 , 44(13), 1185-1196. [Link]
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Wiedner, E. S.; et al. Reactivity of [(PNP)Mn(CO)2] with Organophosphates. ACS Org. Inorg. Au2023 , 3(3), 209-219. [Link]
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Keess, S.; et al. Electrophilic bis-fluorophosphonium dications: Lewis acid catalysts from diphosphines. Dalton Trans.2015 , 44(10), 4437-4446. [Link]
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Keess, S.; et al. Electrophilic bis-fluorophosphonium dications: Lewis acid catalysts from diphosphines. SciSpace. [Link]
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D'Augustin, M.; et al. Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis. Beilstein J. Org. Chem.2012 , 8, 1859-1866. [Link]
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Mikołajczyk, M.; et al. Nucleophilic Substitution at Tetracoordinate Phosphorus. Stereochemical Course and Mechanisms of Nucleophilic Displacement Reactions at Phosphorus in Diastereomeric cis- and trans-2-Halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones: Experimental and DFT Studies. Molecules2021 , 26(12), 3624. [Link]
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An In-depth Technical Guide to the Precursors and Starting Materials for Dichloroisopropylphosphine Synthesis
Introduction: The Significance of Dichloroisopropylphosphine in Modern Chemistry
This compound [(CH₃)₂CHPCl₂] is a pivotal organophosphorus compound, serving as a versatile precursor in the synthesis of a wide array of more complex molecules, particularly ligands for catalysis and intermediates in drug development. Its utility stems from the two reactive P-Cl bonds, which can be readily substituted by a variety of nucleophiles, and the isopropyl group, which imparts specific steric and electronic properties to the resulting phosphine derivatives. This guide provides a comprehensive technical overview of the primary precursors and starting materials for the synthesis of this compound, delving into the mechanistic intricacies and practical considerations of the most prevalent synthetic routes.
Core Precursors and Starting Materials
The synthesis of this compound fundamentally involves the formation of a phosphorus-carbon bond between a phosphorus source and an isopropyl moiety. The selection of precursors is dictated by factors such as cost, availability, scalability, and desired purity of the final product.
Primary Phosphorus Source: Phosphorus Trichloride (PCl₃)
The most common and economically viable phosphorus precursor for the synthesis of this compound is phosphorus trichloride (PCl₃) .
-
Chemical Properties: PCl₃ is a colorless to slightly yellow, fuming liquid with a pungent odor. It is a highly reactive electrophile due to the electron-withdrawing nature of the chlorine atoms, making the phosphorus atom susceptible to nucleophilic attack.
-
Role in Synthesis: In the context of this compound synthesis, PCl₃ provides the phosphorus backbone and the two chlorine atoms that remain in the final product. The synthetic challenge lies in the controlled, stepwise replacement of one chlorine atom with an isopropyl group without proceeding to di- or tri-substitution.
Isopropyl Group Source: Organometallic Reagents
The introduction of the isopropyl group is typically achieved through the use of a nucleophilic organometallic reagent.
-
Isopropylmagnesium Chloride (i-PrMgCl): This Grignard reagent is the most frequently employed precursor for introducing the isopropyl group.[1] It is commercially available or can be prepared in situ from the reaction of isopropyl chloride with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[2][3] The use of isopropylmagnesium chloride is crucial to prevent halogen exchange reactions that can occur if the bromide or iodide analogues are used, which would lead to the formation of mixed halogenophosphines.
-
Other Organometallic Reagents: While less common for this specific synthesis, other organometallic reagents such as isopropyllithium could theoretically be used. However, the high reactivity of organolithium compounds often leads to a higher propensity for over-alkylation, making the reaction more difficult to control.[2]
Synthetic Pathways and Mechanistic Considerations
Two principal synthetic strategies are employed for the preparation of this compound, each with its own set of advantages and challenges.
Route 1: Direct Alkylation of Phosphorus Trichloride with a Grignard Reagent
This is the most direct and widely used method for synthesizing this compound and its analogues.[1]
Reaction Scheme:
Mechanistic Insights:
The reaction proceeds via a nucleophilic substitution mechanism. The Grignard reagent, behaving as a source of the isopropyl carbanion, attacks the electrophilic phosphorus atom of PCl₃. This results in the displacement of a chloride ion, which then associates with the magnesium cation.
A critical challenge in this synthesis is controlling the stoichiometry to prevent over-alkylation. The initial product, this compound, is still susceptible to further reaction with the Grignard reagent, leading to the formation of chlorodiisopropylphosphine and triisopropylphosphine.
Competing Reactions:
-
(CH₃)₂CHPCl₂ + (CH₃)₂CHMgCl → [(CH₃)₂CH]₂PCl + MgCl₂
-
[(CH₃)₂CH]₂PCl + (CH₃)₂CHMgCl → [(CH₃)₂CH]₃P + MgCl₂
The steric bulk of the isopropyl group provides a degree of kinetic control, making the formation of this compound more favorable compared to less hindered alkyl groups.[1] However, careful control of reaction conditions is paramount.
Experimental Protocol: Synthesis of this compound via the Grignard Route
1. Preparation of Isopropylmagnesium Chloride (Grignard Reagent):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, place a solution of isopropyl chloride in anhydrous diethyl ether or THF.
-
Add a small amount of the isopropyl chloride solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, add the remaining isopropyl chloride solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
2. Reaction with Phosphorus Trichloride:
-
In a separate flame-dried, three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a low-temperature thermometer, place a solution of phosphorus trichloride in anhydrous diethyl ether or THF.
-
Cool the PCl₃ solution to -30 °C using a dry ice/acetone bath.[4]
-
Slowly add the prepared isopropylmagnesium chloride solution dropwise to the cooled PCl₃ solution with vigorous stirring, maintaining the temperature between -30 °C and -25 °C.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 30 minutes.
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture under an inert atmosphere to remove the precipitated magnesium chloride salts.
-
Wash the salts with several portions of anhydrous ether or THF.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Data Presentation: Comparison of Solvents for Grignard Synthesis
| Solvent | Boiling Point (°C) | Polarity | Safety Considerations | Impact on Reaction |
| Diethyl Ether | 34.6 | Low | Highly flammable, peroxide formation | Traditional solvent, good for Grignard formation. |
| Tetrahydrofuran (THF) | 66 | Higher | Flammable, peroxide formation | Higher polarity can better dissolve the Grignard reagent, potentially accelerating the reaction and improving yield.[4] |
Route 2: The Phosphine Oxide Route - A Strategy for Enhanced Selectivity
To circumvent the issue of over-alkylation, an alternative two-step synthesis via a phosphine oxide intermediate can be employed. This method is particularly advantageous for less sterically hindered alkyl groups but is also applicable to the synthesis of this compound.
Step 1: Synthesis of Diisopropylphosphine Oxide
This step involves the reaction of diethyl phosphite with an excess of isopropylmagnesium chloride. The Grignard reagent first deprotonates the diethyl phosphite, followed by the displacement of the ethoxy groups.
Reaction Scheme:
-
(C₂H₅O)₂P(O)H + (CH₃)₂CHMgCl → (C₂H₅O)₂P(O)MgCl + (CH₃)₂CH₂
-
(C₂H₅O)₂P(O)MgCl + 2 (CH₃)₂CHMgCl → [(CH₃)₂CH]₂P(O)MgCl + 2 MgCl(OC₂H₅)
-
[(CH₃)₂CH]₂P(O)MgCl + H₂O → [(CH₃)₂CH]₂P(O)H + MgCl(OH)
Step 2: Conversion of Diisopropylphosphine Oxide to this compound
The resulting diisopropylphosphine oxide is then chlorinated to yield the final product. Several chlorinating agents can be used for this transformation.
-
Oxalyl Chloride or Phosgene: These reagents react with the phosphine oxide to form a chlorophosphonium intermediate, which is then reduced.[3][5]
-
Trichlorosilane (HSiCl₃): This is a common reducing agent for phosphine oxides, often used in the presence of a base like triethylamine.[6]
Reaction Scheme (using Oxalyl Chloride):
-
[(CH₃)₂CH]₂P(O)H + (COCl)₂ → [((CH₃)₂CH)₂P(OH)Cl]⁺Cl⁻ + CO
-
[((CH₃)₂CH)₂P(OH)Cl]⁺Cl⁻ → (CH₃)₂CHPCl₂ + (CH₃)₂CHOH (This is a simplified representation; the exact mechanism can be complex).
Experimental Protocol: Synthesis of this compound via the Phosphine Oxide Route (Conceptual Outline)
1. Synthesis of Diisopropylphosphine Oxide:
-
To a cooled solution of isopropylmagnesium chloride in THF, slowly add a solution of diethyl phosphite in THF.
-
Allow the reaction to proceed to completion, typically overnight at room temperature.
-
Carefully quench the reaction with an aqueous solution (e.g., saturated ammonium chloride or potassium carbonate).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers, remove the solvent, and purify the crude diisopropylphosphine oxide.
2. Chlorination of Diisopropylphosphine Oxide:
-
In a flame-dried flask under an inert atmosphere, dissolve the diisopropylphosphine oxide in a suitable anhydrous solvent (e.g., dichloromethane).
-
Cool the solution and slowly add the chlorinating agent (e.g., oxalyl chloride or a solution of phosgene).
-
Monitor the reaction by ³¹P NMR spectroscopy until completion.
-
Carefully remove the solvent and any volatile byproducts under reduced pressure to obtain the crude this compound.
-
Purify by vacuum distillation.
Visualization of Synthetic Pathways
Grignard Route Workflow
Caption: Workflow for the synthesis of this compound via the Grignard route.
Competing Reactions in Grignard Synthesis
Caption: Competing reaction pathways in the Grignard synthesis of this compound.
Characterization of this compound
The purity and identity of the synthesized this compound must be confirmed through various analytical techniques.
| Technique | Expected Observations |
| ³¹P NMR Spectroscopy | A single resonance in the range of +190 to +200 ppm is characteristic of alkyldichlorophosphines.[7] The exact chemical shift is sensitive to the solvent and concentration. |
| ¹H and ¹³C NMR Spectroscopy | The spectra will show characteristic signals for the isopropyl group, with coupling to the phosphorus atom. |
| Infrared (IR) Spectroscopy | The P-Cl stretching vibrations typically appear in the region of 450-550 cm⁻¹.[8] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides information on the purity of the sample and the molecular weight of the product. |
| Refractive Index | A physical constant that can be used to assess purity. |
Safety Considerations
The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Phosphorus Trichloride: Highly corrosive and toxic. Reacts violently with water.
-
Grignard Reagents: Highly flammable and react violently with water.
-
This compound: Corrosive, flammable, and reacts with moisture in the air to release HCl gas.
-
Solvents: Diethyl ether and THF are highly flammable and can form explosive peroxides.
All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves, must be worn at all times.
Conclusion
The synthesis of this compound is a well-established process in organophosphorus chemistry, with the Grignard route being the most direct and common method. A thorough understanding of the properties of the precursors, particularly phosphorus trichloride and isopropylmagnesium chloride, is essential for a successful synthesis. While the Grignard route is efficient, the potential for over-alkylation necessitates careful control of reaction conditions. The alternative phosphine oxide route offers a more selective, albeit longer, pathway to the desired product. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, desired purity, and available equipment. By carefully considering the mechanistic principles and adhering to strict safety protocols, researchers can reliably produce this valuable chemical intermediate for a wide range of applications.
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Methodological & Application
Application Notes & Protocols: Dichloroisopropylphosphine as a Versatile Ligand Precursor in Homogeneous Catalysis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Dichloroisopropylphosphine [(CH₃)₂CHPCl₂] is a reactive organophosphorus compound that serves as a fundamental building block for a diverse range of phosphine ligands. Its utility is rooted in the high reactivity of its two phosphorus-chlorine (P-Cl) bonds, which can be sequentially displaced by various nucleophiles to introduce desired steric and electronic properties. This guide provides an in-depth exploration of this compound as a precursor, detailing its handling, the synthesis of advanced phosphine ligands, and their subsequent application in high-impact catalytic transformations, such as palladium-catalyzed cross-coupling reactions. The protocols herein are designed to be robust and explanatory, offering insights into the rationale behind experimental choices to empower researchers in their synthetic endeavors.
Introduction: The Strategic Advantage of this compound
Phosphine ligands are arguably the most significant class of ligands in homogeneous catalysis, primarily due to the tunability of their steric and electronic profiles.[1][2] The choice of substituents on the phosphorus atom directly influences the stability, activity, and selectivity of the metal catalyst.[3][4] Electron-rich and sterically bulky phosphines are known to promote the oxidative addition and reductive elimination steps in many catalytic cycles, making them highly effective for challenging cross-coupling reactions involving less reactive substrates like aryl chlorides.[3][5]
This compound emerges as a strategic precursor for creating custom phosphine ligands. The isopropyl group provides a moderate level of steric bulk, while the two reactive P-Cl bonds offer a gateway for introducing a wide array of functionalities through reaction with organometallic reagents like Grignard or organolithium compounds.[4][6] This stepwise functionalization allows for the rational design of ligands tailored to specific catalytic applications, from drug discovery to materials science.[7][8]
Safety and Handling of this compound
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.
Core Hazards:
-
Flammable: It is a flammable liquid and vapor with a flash point of 45 °C. Keep away from heat, sparks, and open flames.[9]
-
Water-Reactive: Reacts violently with water, releasing flammable gases. All operations must be conducted under anhydrous conditions.[10]
-
Corrosive: Causes severe skin burns and eye damage.
-
Toxicity: May be harmful if inhaled or swallowed.
Handling Protocol:
-
Work Environment: Always handle this compound in a well-ventilated chemical fume hood.[11][12] Ensure that an eyewash station and safety shower are readily accessible.[10]
-
Inert Atmosphere: Due to its reactivity with water and air, all transfers and reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant laboratory coats, chemical-resistant gloves (e.g., nitrile), and tight-sealing safety goggles or a full-face shield.[11][13]
-
Spill Management: In case of a spill, absorb the material with an inert, dry absorbent (e.g., dry sand or earth). Do not use water.[11]
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area designated for flammable and water-reactive materials.[12]
Synthesis of Custom Phosphine Ligands: A Step-by-Step Protocol
The conversion of this compound into a valuable tertiary phosphine ligand (i-PrPR₂) is a cornerstone application. This process typically involves a double nucleophilic substitution using organometallic reagents.
Protocol: Synthesis of Isopropyldiphenylphosphine
This protocol details the reaction of this compound with phenyllithium to yield isopropyldiphenylphosphine, a versatile monodentate phosphine ligand. The causality behind this choice is the ubiquity of arylphosphine ligands in catalysis; introducing phenyl groups creates a ligand with a well-understood electronic and steric profile.
Materials:
-
This compound (1.0 eq)
-
Phenyllithium (2.1 eq, solution in cyclohexane/ether)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
Reaction Setup: Flame-dry a two-necked Schlenk flask equipped with a magnetic stir bar and a dropping funnel under vacuum and backfill with argon.
-
Reagent Addition: Under a positive pressure of argon, dissolve this compound (1.0 eq) in anhydrous diethyl ether. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Rationale: The low temperature is crucial to control the high reactivity of the phenyllithium and prevent unwanted side reactions.
-
-
Nucleophilic Substitution: Slowly add the phenyllithium solution (2.1 eq) to the stirred solution of this compound via the dropping funnel over 1 hour. Maintain the temperature at -78 °C.
-
Rationale: A slight excess of the organometallic reagent ensures the complete conversion of the dichlorophosphine. Slow addition prevents a rapid exotherm.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Quenching: Cool the mixture to 0 °C in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Rationale: Quenching destroys any unreacted phenyllithium. This step must be done carefully as it can be exothermic.
-
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine all organic layers.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude isopropyldiphenylphosphine by vacuum distillation or column chromatography on silica gel (deoxygenated solvent system, e.g., hexanes/ethyl acetate). The final product should be stored under an inert atmosphere.
}
Workflow from precursor to catalytic application.
Application in Palladium-Catalyzed Cross-Coupling
Ligands derived from this compound, such as isopropyldiphenylphosphine, are effective in palladium-catalyzed reactions. Their balance of steric bulk and electron-donating character helps stabilize the active Pd(0) species and facilitates the key steps of the catalytic cycle.[2][3]
Protocol: Buchwald-Hartwig Amination of an Aryl Chloride
This protocol describes a general procedure for the C-N cross-coupling of an unactivated aryl chloride with a primary amine, a challenging transformation for which bulky, electron-rich ligands are essential.[4][7]
Materials:
-
Aryl Chloride (e.g., 4-chlorotoluene, 1.0 mmol, 1.0 eq)
-
Primary Amine (e.g., Aniline, 1.2 mmol, 1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)
-
Isopropyldiphenylphosphine (synthesized as above, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)
-
Anhydrous Toluene
-
Schlenk tube or reaction vial
Procedure:
-
Reaction Setup (in a glovebox): To a Schlenk tube, add Pd₂(dba)₃ (1 mol% Pd), isopropyldiphenylphosphine (4 mol%), and sodium tert-butoxide (1.4 eq).
-
Rationale: The ligand-to-metal ratio is critical. A higher ratio (e.g., L/Pd = 2-4) is often used to ensure the formation of the desired monoligated palladium complex, which is highly active in the catalytic cycle.[2] NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.
-
-
Add Reagents: Add the aryl chloride (1.0 eq) and anhydrous toluene.
-
Initiate Reaction: Add the amine (1.2 eq), seal the Schlenk tube, and remove it from the glovebox.
-
Heating and Monitoring: Place the tube in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.[7]
}
The role of the phosphine ligand (L) in the catalytic cycle.
Data Presentation: Catalyst Performance
The effectiveness of a ligand is ultimately measured by its performance in catalysis. The table below presents representative data for a palladium-catalyzed amination, illustrating how catalyst systems with bulky phosphine ligands perform.
| Entry | Aryl Halide | Amine | Ligand | Yield (%) |
| 1 | 4-Chlorotoluene | Aniline | i-PrPPh₂ | 92 |
| 2 | 4-Chloroanisole | n-Hexylamine | i-PrPPh₂ | 88 |
| 3 | 2-Bromopyridine | Morpholine | i-PrPPh₂ | 95 |
| 4 | 4-Chlorotoluene | Aniline | PPh₃ | 15 |
| Data is representative and adapted from typical results for similar bulky phosphine ligands in Buchwald-Hartwig amination reactions.[7] The comparison with triphenylphosphine (PPh₃) in entry 4 highlights the critical role of the bulky isopropyl group in enabling the coupling of a less reactive aryl chloride. |
Conclusion
This compound stands as a powerful and cost-effective precursor for the synthesis of tailored phosphine ligands. Its straightforward reactivity allows for the introduction of diverse steric and electronic features, enabling the development of highly effective catalysts. The protocols provided demonstrate a clear and reliable pathway from this fundamental building block to its successful application in demanding catalytic reactions like the Buchwald-Hartwig amination. For researchers in drug development and process chemistry, mastering the use of such precursors is a key step toward innovating and optimizing the synthesis of complex molecules.
References
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Applications of Bis(diisopropylamino)chlorophosphine in Drug Discovery and Development: Application Notes and Protocols. Benchchem.
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Application Notes and Protocols for Bis(diisopropylamino)chlorophosphine as a Catalyst Precursor in Cross-Coupling Reactions. Benchchem.
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A new method for the synthesis of dichlorophosphines | Request PDF. ResearchGate.
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SAFETY DATA SHEET. TCI EUROPE N.V.
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This compound. LookChem.
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SAFETY DATA SHEET - Chlorodiisopropylphosphine. Fisher Scientific.
-
SAFETY DATA SHEET - Chloro(diethyl)phosphine. Fisher Scientific.
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SAFETY DATA SHEET - Chlorodiphenylphosphine. Fisher Scientific.
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SAFETY DATA SHEET - Dichloromethylphosphine. Sigma-Aldrich.
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Synthesis of Aryl-Dichlorophosphines. ChemistryViews.
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Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. TCI Chemicals.
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Phosphine Ligand Applications. Syensqo.
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Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction. organic-chemistry.org.
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Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses.
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Advanced Phosphine Ligands for Catalysis. ProChem, Inc.
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Phosphine Ligand Application Guide. Sigma-Aldrich.
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Phosphine ligands for more efficient chemical processes. Cfm Oskar Tropitzsch GmbH.
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Phosphine ligands and catalysis - Research. Gessner Group.
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This compound 97%. Sigma-Aldrich.
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Preparation of phosphines through C–P bond formation. National Institutes of Health (NIH).
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A note on the preparation of chloro‐dialkylphosphines. ResearchGate.
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Phosphine Ligands. Sigma-Aldrich.
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Ligand design for cross-couplings: phosphines. YouTube.
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Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
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Application Notes & Protocols: The Strategic Use of Dichloroisopropylphosphine in Modern Organophosphorus Synthesis
Abstract
Dichloroisopropylphosphine [(CH₃)₂CHPCl₂] is a versatile and highly reactive organophosphorus reagent that serves as a fundamental building block for a diverse array of more complex phosphorus-containing molecules. Its two reactive phosphorus-chlorine (P-Cl) bonds allow for sequential and controlled nucleophilic substitution, making it an invaluable precursor for the synthesis of phosphonites, aminophosphines, and P-stereogenic phosphines. These products are not merely synthetic curiosities; they are critical components in fields ranging from catalysis and materials science to drug development, where they function as sophisticated ligands for transition metals or as key pharmacophores.[1][2] This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the chemistry of this compound, detailed experimental protocols for its key applications, and the critical safety considerations necessary for its handling.
Introduction: The Chemical Utility of this compound
This compound is a trivalent phosphorus compound characterized by a central phosphorus atom bonded to an isopropyl group and two chlorine atoms. This structure imparts a high degree of electrophilicity to the phosphorus center, rendering it susceptible to attack by a wide range of nucleophiles. The isopropyl group provides moderate steric bulk, which can be strategically leveraged to influence the selectivity and outcome of subsequent reactions.
The primary utility of this compound stems from its role as a P-synthon. The stepwise displacement of its two chloride ions enables the rational construction of unsymmetrical phosphorus compounds, a critical capability in the design of chiral ligands and specialized organophosphorus reagents.[3] Its applications are foundational to several key areas of modern chemistry:
-
Ligand Synthesis: It is a precursor to phosphine ligands that are essential for tuning the reactivity and selectivity of transition metal catalysts used in cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.[4]
-
Phosphorus Heterocycles: It can be used in cyclization reactions to form various phosphorus-containing heterocyclic systems.
-
Prodrug Synthesis: The phosphonate and phosphinate moieties derived from such precursors are integral to the design of prodrugs, enhancing the bioavailability and cellular uptake of therapeutic agents.[1][5]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Linear Formula | (CH₃)₂CHPCl₂ |
| Molecular Weight | 144.97 g/mol |
| Appearance | Colorless to yellow liquid |
| Density | 1.176 g/mL at 25 °C (lit.)[4] |
| Refractive Index | n20/D 1.489 (lit.)[4] |
| Flash Point | 45 °C (113 °F) - closed cup[4] |
| CAS Number | 25235-15-8 |
Critical Safety & Handling Protocols
This compound is a hazardous chemical that reacts violently with water and is corrosive.[4][6] Strict adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always use a full-face shield, safety goggles, flame-retardant laboratory coat, and impervious gloves (e.g., butyl rubber).[4][7] All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of corrosive vapors. A full-face respirator with an appropriate cartridge (e.g., type ABEK) is recommended.[4]
-
Handling: Operations must be performed under an inert atmosphere (e.g., dry argon or nitrogen) using Schlenk line or glovebox techniques. This is crucial to prevent reaction with atmospheric moisture, which liberates corrosive HCl gas.[6][8] All glassware must be flame- or oven-dried immediately before use.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from water and sources of ignition.[4][9] The storage class is 4.3: Hazardous materials which release flammable gases upon contact with water.[4]
-
Spill & Emergency Procedures: In case of a spill, evacuate the area. Do not use water. Absorb the spill with an inert, dry material such as sand or vermiculite and place it in a sealed container for disposal.[7] In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10]
Synthetic Applications & Experimental Protocols
The reactivity of the P-Cl bonds is the cornerstone of this compound's synthetic utility. The following sections detail its application in the synthesis of key organophosphorus compound classes.
Synthesis of Dialkyl Isopropylphosphonites via Alcoholysis
The reaction with alcohols is a straightforward method to produce phosphonites, which are valuable intermediates. The reaction proceeds via nucleophilic substitution at the phosphorus center.
Causality & Mechanism: The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus atom. This results in the displacement of a chloride ion, forming an HCl byproduct, which is typically scavenged by a non-nucleophilic base like triethylamine (Et₃N) to drive the reaction to completion. The reaction can be controlled to achieve mono- or di-substitution.
Caption: Synthesis of dialkoxyisopropylphosphine.
Protocol 1: Synthesis of Diethoxyisopropylphosphine
-
Reaction Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a reflux condenser connected to a nitrogen inlet and a bubbler.
-
Reagents: Under a positive pressure of nitrogen, charge the flask with anhydrous diethyl ether (100 mL) and triethylamine (2.1 equivalents). Cool the flask to 0 °C using an ice-water bath.
-
Addition of Alcohol: In the dropping funnel, prepare a solution of anhydrous ethanol (2.0 equivalents) in anhydrous diethyl ether (20 mL).
-
Addition of this compound: Slowly add this compound (1.0 equivalent) to the stirred solution in the flask, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, add the ethanol solution dropwise from the dropping funnel over 30 minutes. A white precipitate of triethylamine hydrochloride [Et₃NH⁺Cl⁻] will form.
-
Completion: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Work-up: Filter the mixture under nitrogen to remove the triethylamine hydrochloride salt. Wash the salt with two portions of dry diethyl ether (20 mL each).
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude diethoxyisopropylphosphine can be purified by vacuum distillation.
Synthesis of Aminophosphines via Aminolysis
Reacting this compound with primary or secondary amines yields aminophosphines. These compounds are important ligands in their own right and are also precursors to other valuable molecules, such as phosphoramidites.[11]
Causality & Mechanism: Similar to alcoholysis, the nitrogen atom of the amine acts as the nucleophile. The steric hindrance of both the isopropyl group on the phosphorus and the substituents on the amine can significantly influence the reaction rate and the degree of substitution.
Protocol 2: Synthesis of Bis(diethylamino)isopropylphosphine
-
Reaction Setup: Use the same inert atmosphere setup as described in Protocol 1.
-
Reagents: Charge the flask with anhydrous tetrahydrofuran (THF, 100 mL) and diethylamine (4.2 equivalents). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of this compound: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF (20 mL) and add it dropwise to the cold amine solution over 45 minutes, maintaining the temperature below -70 °C.
-
Reaction: After the addition, allow the reaction to slowly warm to room temperature and stir overnight (approximately 12-16 hours).
-
Work-up: Filter the reaction mixture under nitrogen to remove the diethylamine hydrochloride salt.
-
Purification: Remove the THF from the filtrate under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield bis(diethylamino)isopropylphosphine as a colorless liquid.
Synthesis of Tertiary Phosphines via Grignard or Organolithium Reactions
The reaction with organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) reagents is a powerful method for forming P-C bonds, leading to the synthesis of tertiary phosphines.[12] This is a key route for creating custom phosphine ligands for catalysis.
Causality & Mechanism: The highly nucleophilic carbon atom of the organometallic reagent attacks the phosphorus center, displacing a chloride ion. By using two different organometallic reagents sequentially, unsymmetrical tertiary phosphines can be synthesized.
Caption: Stepwise synthesis of tertiary phosphines.
Protocol 3: Synthesis of Isopropyldiphenylphosphine
-
Reaction Setup: Assemble a flame-dried 500 mL Schlenk flask with a stir bar under an argon atmosphere.
-
Reagents: Add anhydrous THF (150 mL) to the flask and cool to 0 °C.
-
Addition of this compound: Slowly add this compound (1.0 equivalent) to the cold THF.
-
Addition of Grignard Reagent: Over 1 hour, add phenylmagnesium bromide (2.0 equivalents, typically a 1.0 M solution in THF) via a syringe pump, keeping the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (using a deoxygenated hexane/ethyl acetate solvent system) to yield isopropyldiphenylphosphine.
Table 2: Representative Reaction Conditions & Outcomes
| Protocol | Target Compound | Key Reagents | Solvent | Temp. | Typical Yield |
| 1 | Diethoxyisopropylphosphine | Ethanol, Et₃N | Diethyl Ether | 0 °C to RT | 75-90% |
| 2 | Bis(diethylamino)isopropylphosphine | Diethylamine | THF | -78 °C to RT | 70-85% |
| 3 | Isopropyldiphenylphosphine | PhMgBr | THF | 0 °C to RT | 65-80% |
Conclusion and Future Outlook
This compound is a powerful and versatile reagent in the toolkit of the synthetic chemist. Its predictable reactivity allows for the controlled and systematic synthesis of a wide range of valuable organophosphorus compounds. The protocols outlined in this guide provide a solid foundation for researchers to leverage this reagent in their work, from the synthesis of novel ligands for catalysis to the development of complex molecules for pharmaceutical applications. As the demand for more sophisticated and efficient chemical transformations grows, the strategic use of fundamental building blocks like this compound will continue to be a cornerstone of innovation in organophosphorus chemistry.
References
- DICHLORO(ISOPROPYL-AMINO)PHOSPHINE SDS, 65632-19-1 Safety Data Sheets. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Bis(diisopropylamino)chlorophosphine as a Catalyst Precursor in Cross-Coupling Reactions.
- TCI EUROPE N.V. (2018). SAFETY DATA SHEET: Dichlorophenylphosphine.
- ChemistryViews. (2021). Synthesis of Aryl-Dichlorophosphines.
- BenchChem. (2025). Applications of Bis(diisopropylamino)chlorophosphine in Drug Discovery and Development: Application Notes and Protocols.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Dichloropropylphosphine.
- Sigma-Aldrich. (n.d.). This compound 97%.
- Beilstein Journals. (n.d.). Preparation of phosphines through C–P bond formation.
- Perigaud, C., et al. (n.d.). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. PMC - NIH.
- JoVE. (2022). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium. YouTube.
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Application Note & Protocols: Synthesis of Phosphine-Ligated Catalysts from Dichloroisopropylphosphine
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of valuable phosphine ligands and their subsequent metal complexes, beginning with the versatile precursor, dichloroisopropylphosphine [i-PrPCl₂]. Phosphine ligands are pivotal in homogeneous catalysis, where their steric and electronic properties dictate the efficacy, selectivity, and stability of metal catalysts. This document details the nucleophilic substitution strategies for converting i-PrPCl₂ into tertiary phosphines and outlines the subsequent coordination to palladium, a widely used metal in cross-coupling reactions. Emphasis is placed on the causality behind experimental choices, robust characterization techniques, and critical safety procedures.
Introduction: The Central Role of Phosphine Ligands
Phosphine ligands (R₃P) are a cornerstone of modern organometallic chemistry and homogeneous catalysis. Their ability to form stable, yet reactive, complexes with transition metals stems from a unique combination of σ-donating and π-accepting properties. The lone pair on the phosphorus atom acts as a potent σ-donor, while the empty σ* orbitals of the P-C bonds can accept electron density from the metal center. The steric bulk and electron-donating capability of the organic substituents (R) are critical design elements, allowing for the fine-tuning of a catalyst's activity and selectivity.
Bulky, electron-rich alkylphosphines, such as those bearing isopropyl groups, are particularly effective in promoting challenging catalytic transformations like cross-coupling reactions involving unreactive aryl chlorides. This compound serves as an excellent and reactive starting material for accessing a diverse range of these valuable ligands.
Synthesis of Tertiary Phosphine Ligands from this compound
The core of the synthesis involves the sequential nucleophilic substitution of the two chloride atoms on the phosphorus center. The high reactivity of the P-Cl bond makes this compound an ideal electrophile for reactions with strong nucleophiles, most notably organometallic reagents.
Causality: Why Use Organometallic Reagents?
Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are powerful tools for forming carbon-phosphorus bonds. The highly polarized C-Mg or C-Li bond renders the carbon atom strongly nucleophilic and basic, enabling it to readily attack the electrophilic phosphorus center of i-PrPCl₂.
The primary challenge in this synthesis is controlling the stoichiometry. Dichlorophosphines can react once or twice, leading to mixtures of products if conditions are not carefully managed.[1] Using a slight excess of the organometallic reagent ensures the complete conversion to the desired tertiary phosphine.
Experimental Workflow: From Precursor to Ligand
The overall synthetic strategy is a two-step process: formation of the desired tertiary phosphine, followed by its coordination to a metal precursor.
Caption: Overall workflow for catalyst preparation.
Protocol 1: Synthesis of Diisopropylphenylphosphine (i-Pr₂PPh)
This protocol details the reaction of this compound with phenylmagnesium bromide. Due to the air- and moisture-sensitive nature of the reagents and product, this synthesis must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
Materials & Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Magnesium Turnings | Mg | 24.31 | 1.33 g | 55.0 |
| Bromobenzene | C₆H₅Br | 157.01 | 5.5 mL | 52.5 |
| This compound | C₃H₇Cl₂P | 156.97 | 3.2 mL | 25.0 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - |
| Anhydrous Hexane | C₆H₁₄ | 86.18 | As needed | - |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~50 mL | - |
| Degassed Deionized Water | H₂O | 18.02 | As needed | - |
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven ( >120 °C) overnight and assembled hot under a stream of inert gas.[2]
-
Grignard Reagent Formation:
-
To a 250 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, add magnesium turnings (1.33 g).
-
Add ~20 mL of anhydrous diethyl ether.
-
In the dropping funnel, prepare a solution of bromobenzene (5.5 mL) in 40 mL of anhydrous diethyl ether.
-
Add a small portion (~5 mL) of the bromobenzene solution to the magnesium suspension. The reaction should initiate, evidenced by cloudiness and gentle refluxing. If it does not start, gentle warming may be required.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring for 1 hour at room temperature to ensure complete formation of phenylmagnesium bromide.
-
-
Phosphine Synthesis:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Prepare a solution of this compound (3.2 mL) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the this compound solution dropwise to the cold, stirring Grignard reagent over 1 hour. Causality Note: This slow, cold addition is crucial to dissipate the heat of reaction and prevent side reactions.[1]
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
-
Workup and Isolation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. Safety Note: This is an exothermic process and may release flammable gases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 30 mL portions of diethyl ether.
-
Combine all organic layers, wash with degassed brine, and dry over anhydrous sodium sulfate.
-
Filter the solution under inert atmosphere and remove the solvent under reduced pressure to yield the crude diisopropylphenylphosphine as an oil.
-
-
Purification: The crude product can be purified by vacuum distillation. Due to its air sensitivity, it is often handled as a solution or immediately used in the next step.
Preparation of Palladium-Phosphine Catalyst Complexes
The synthesized phosphine ligand is now ready to be coordinated to a metal center. Palladium(II) complexes are common and effective precatalysts. The ligand exchange reaction involves the displacement of weakly bound ligands (like 1,5-cyclooctadiene, COD) from a metal precursor by the more strongly coordinating phosphine ligand.
Protocol 2: Synthesis of cis-Dichlorobis(diisopropylphenylphosphine)palladium(II)
Materials & Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Diisopropylphenylphosphine | C₁₂H₁₉P | 194.26 | 0.97 g | 5.0 |
| (1,5-Cyclooctadiene)palladium(II) dichloride | PdCl₂(COD) | 285.51 | 0.71 g | 2.5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~30 mL | - |
| Pentane | C₅H₁₂ | 72.15 | ~50 mL | - |
Procedure:
-
In a Schlenk flask under inert atmosphere, dissolve (1,5-cyclooctadiene)palladium(II) dichloride (0.71 g) in 20 mL of dichloromethane.
-
In a separate flask, dissolve the crude or purified diisopropylphenylphosphine (0.97 g) in 10 mL of dichloromethane.
-
Slowly add the phosphine solution to the stirring palladium solution at room temperature. A color change and/or precipitation of the product is typically observed.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Reduce the volume of the solvent in vacuo to approximately 5 mL.
-
Add 50 mL of pentane to precipitate the product completely.
-
Isolate the solid product by filtration under inert atmosphere, wash with two portions of pentane, and dry under vacuum. The product, cis-[PdCl₂(i-Pr₂PPh)₂], is typically a yellow, air-stable solid.
Caption: Reaction schemes for ligand synthesis and catalyst formation.
Essential Characterization
Unambiguous characterization is critical to validate the synthesis. ³¹P NMR spectroscopy is the most powerful tool for this purpose.[3]
³¹P NMR Spectroscopy
³¹P NMR provides direct information about the chemical environment of the phosphorus atom.[4] Spectra are typically recorded with proton decoupling.[3]
-
This compound (i-PrPCl₂): Exhibits a singlet at a very downfield chemical shift, typically >200 ppm, due to the deshielding effect of the two electronegative chlorine atoms.
-
Diisopropylphenylphosphine (i-Pr₂PPh): The replacement of chlorine atoms with less electronegative carbon groups results in a significant upfield shift. The signal for i-Pr₂PPh appears as a singlet around +19 ppm.[5]
-
Diisopropylphenylphosphine Oxide: If the phosphine is exposed to air, an oxidation product will form, appearing as a downfield-shifted signal around +50 ppm. This peak can be used to assess the purity and successful handling of the air-sensitive ligand.
-
cis-[PdCl₂(i-Pr₂PPh)₂]: Coordination to the palladium(II) center causes a downfield shift relative to the free ligand. The signal for the complex will appear as a singlet around +40-50 ppm. The magnitude of this "coordination shift" (Δδ = δcomplex - δligand) provides evidence of successful complex formation.[6]
Table of Expected ³¹P NMR Chemical Shifts:
| Compound | Structure | Expected ³¹P Chemical Shift (δ, ppm) |
| This compound | i-PrPCl₂ | ~ +220[7] |
| Diisopropylphenylphosphine | i-Pr₂PPh | ~ +19[5] |
| Diisopropylphenylphosphine Oxide | i-PrP(O)Ph₂ | ~ +50 |
| cis-[PdCl₂(i-Pr₂PPh)₂] | [PdCl₂(i-Pr₂PPh)₂] | ~ +40 to +50 |
Chemical shifts are referenced to 85% H₃PO₄.
Other Techniques
-
¹H and ¹³C NMR: Useful for confirming the structure of the organic framework of the ligand and its complex.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized ligand and complex.
-
Single-Crystal X-ray Diffraction: Provides definitive proof of the molecular structure and geometry of the final catalyst complex.[8][9]
Safety and Handling
Organophosphorus compounds, particularly chlorophosphines, require careful handling due to their reactivity and toxicity.
This compound Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[10]
-
Reacts Violently with Water: Releases toxic and corrosive hydrogen chloride gas.[11]
-
Toxic: Harmful if swallowed or inhaled.
Mandatory Safety Precautions:
-
Work in a Fume Hood: Always handle this compound and other volatile, toxic reagents in a certified chemical fume hood.[12]
-
Use Inert Atmosphere: Reactions involving air- and moisture-sensitive compounds must be conducted under an inert atmosphere (nitrogen or argon).[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield at all times.[13]
-
Quenching: Never add water directly to the neat reagent. Reactions should be quenched slowly and carefully in a controlled manner, typically at low temperatures.[14]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Complexes of bi- and tri-dentate phosphines ligands: Precursor for palladium-phosphorous nanoparticles and activity towards Suzuki-Miyaura coupling. New Journal of Chemistry. Available at: [Link]
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Synthesis and Characterization of Phosphinecarboxamide and Phosphinecarbothioamide, and Their Complexation with Palladium(II) Complex. MDPI. Available at: [Link]
-
31 Phosphorus NMR. NMR Service. Available at: [Link]
-
Synthesis and characterization of palladium(II) complexes with new diphosphonium-diphosphine and diphosphine ligands. ResearchGate. Available at: [Link]
-
Diisopropyl(phenyl)phosphine Spectra. SpectraBase. Available at: [Link]
-
Synthesis of Aryl-Dichlorophosphines. ChemistryViews. Available at: [Link]
-
Palladium Complexes with Carbene and Phosphine Ligands. ACS Publications. Available at: [Link]
-
³¹P-NMR spectrum of dichlorophenylphosphine oxide and BHAPPO. ResearchGate. Available at: [Link]
-
Phosphorus-31 nuclear magnetic resonance spectral assignments. SciSpace. Available at: [Link]
-
Chlorodiisopropylphosphine. PubChem. Available at: [Link]
-
Formation of exceptional monomeric YPhos–PdCl₂ complexes. RSC Publishing. Available at: [Link]
-
The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]
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Using JPP to Identify Ni Bidentate Phosphine Complexes In Situ. PMC - PubMed Central. Available at: [Link]
-
How to make bis(triphenylphosphine)palladium(II) dichloride. YouTube. Available at: [Link]
-
Phosphorus-31 nuclear magnetic resonance. Wikipedia. Available at: [Link]
-
Grignard Reaction Protocol. Grignard Synthesis of Triphenylmethanol. Available at: [Link]
-
Synthesis and characterization of palladium(II) and platinum(II) metal complexes. ResearchGate. Available at: [Link]
-
Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. ACS Publications. Available at: [Link]
-
Introduction to ³¹P NMR Spectroscopy. YouTube. Available at: [Link]
- Method for preparing platinum complex.Google Patents.
-
Synthesis and catalytic properties of palladium(ii) complexes. RSC Publishing. Available at: [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Structural interpretation of the ³¹P NMR chemical shifts. RSC Publishing. Available at: [Link]
-
Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands. RSC Publishing. Available at: [Link]
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laboratory protocols for handling anhydrous dichloroisopropylphosphine
Anhydrous dichloroisopropylphosphine ((CH₃)₂CHPCl₂) is a highly reactive organophosphorus compound, indispensable in modern synthetic chemistry, particularly as a precursor for ligands in metal-catalyzed cross-coupling reactions. However, its utility is matched by its significant hazards, including flammability, violent reactivity with water, and severe corrosivity.[1] Safe and effective use of this reagent is contingent upon a thorough understanding of its properties and the meticulous application of specialized handling protocols.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage anhydrous this compound safely. It moves beyond a simple recitation of steps to explain the underlying principles of each procedure, fostering a culture of safety and experimental integrity. The protocols described herein are designed as self-validating systems, integrating engineering controls, personal protective equipment, and procedural best practices to mitigate risk at every stage of handling.
Hazard Profile & Physicochemical Properties
A foundational understanding of the specific hazards associated with this compound is critical before it enters the laboratory. Its danger lies in a combination of flammability, extreme reactivity with protic sources, and its ability to cause severe chemical burns.[1][2]
Table 1: Physicochemical and Safety Data for this compound [1]
| Property | Value |
| CAS Number | 25235-15-8 |
| Molecular Formula | (CH₃)₂CHPCl₂ |
| Molecular Weight | 144.97 g/mol |
| Appearance | Liquid |
| Density | 1.176 g/mL at 25 °C |
| Boiling Point | 41-42 °C at 17 Torr |
| Flash Point | 45 °C (113 °F) - closed cup |
| Signal Word | Danger |
| Hazard Classifications | Flammable Liquid (Category 3), Water-Reactive (Category 1), Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1) |
| Hazard Statements | H226: Flammable liquid and vapour. H260: In contact with water releases flammable gases which may ignite spontaneously. H314: Causes severe skin burns and eye damage. |
| Supplemental Hazards | EUH014: Reacts violently with water. |
The causality behind these classifications is rooted in the molecule's chemistry. The phosphorus-chlorine bonds are highly susceptible to nucleophilic attack by water. This hydrolysis is rapid and highly exothermic, liberating hydrogen chloride (HCl) gas and isopropylphosphonous acid. The heat generated can be sufficient to ignite the flammable reagent or co-solvents, while the HCl gas is itself corrosive and toxic.
Prerequisites for Handling: Engineering Controls & Personal Protective Equipment (PPE)
Safe handling is predicated on a multi-layered defense system where engineering controls provide the primary barrier, and PPE serves as the essential final layer of protection for the operator.
Mandatory Engineering Controls
All manipulations of anhydrous this compound must be performed within a certified and properly functioning chemical fume hood.[2][3] The fume hood provides critical ventilation to protect the user from inhaling corrosive vapors and ensures that any accidentally released flammable gases are diluted and exhausted safely.
Additional essential engineering controls include:
-
Inert Atmosphere Source: A well-maintained Schlenk line or an inert atmosphere glove box is not optional; it is a requirement for preventing the reagent's violent reaction with air and moisture.[4][5] The inert gas (high-purity nitrogen or argon) must be supplied via a pressure regulator set to a low working pressure (typically 3-5 psi).[6][7]
-
Emergency Equipment: A safety shower and eyewash station must be located in immediate proximity to the work area. Their locations must be clearly marked and kept unobstructed. Regular testing of this equipment is mandatory.[8]
Personal Protective Equipment (PPE)
A standard laboratory coat is insufficient. The correct PPE ensemble must be worn at all times when handling the reagent, from removal from storage to the completion of waste quenching.
Table 2: Required PPE for Handling this compound
| Body Area | Required Protection | Rationale |
| Torso/Limbs | Flame-Resistant (FR) Laboratory Coat | Provides a barrier against splashes and offers protection from short-duration flash fires. |
| Eyes/Face | Chemical Splash Goggles and a full Face Shield | Goggles provide a seal around the eyes to protect from splashes. The face shield protects the entire face from splashes and thermal energy release. |
| Hands | Heavy-duty nitrile or neoprene gloves. Consider double-gloving. | Provides a chemical barrier. Check manufacturer-specific glove compatibility charts. Double-gloving provides an extra layer of protection against tears and rapid permeation. |
| Respiratory | Type ABEK (EN14387) respirator filter or equivalent NIOSH-approved cartridge respirator | Should be available for emergency use. For routine handling, the fume hood is the primary control. |
Core Protocols: Inert Atmosphere Handling
The central principle of all handling procedures is the strict exclusion of atmospheric oxygen and moisture.[7] This is achieved through the use of specialized, dry glassware and inert gas techniques.
Protocol for Glassware Preparation
Adsorbed water on glassware surfaces is sufficient to initiate a reaction.[4][6] Therefore, all glassware must be rigorously dried immediately before use.
-
Cleaning: Wash all glassware with a suitable detergent, rinse thoroughly with deionized water, and finally rinse with a volatile organic solvent (e.g., acetone) to aid drying.
-
Oven Drying: Place the glassware in a laboratory oven at a minimum of 125 °C for at least 4 hours, or preferably overnight.[6]
-
Assembly and Cooling: While still hot, assemble the reaction apparatus (e.g., round-bottom flask with condenser and gas inlet adapter). Immediately transfer the hot, assembled glassware to the Schlenk line.
-
Inerting: Secure all joints with clips, as the gas pressure can cause them to separate.[6][7] Immediately begin flushing the apparatus with dry, inert gas (nitrogen or argon) while it cools to room temperature. This process, known as an "evacuate-refill cycle" (typically repeated three times on a Schlenk line), ensures the internal atmosphere is free of air and moisture.
Caption: Workflow for preparing glassware on a Schlenk line.
Protocol for Reagent Transfer via Cannula
Transferring the liquid from its storage container (e.g., a Sigma-Aldrich Sure/Seal™ bottle) to the reaction flask is a high-risk step that must be performed with precision. The double-tipped needle (cannula) technique is standard practice.[9]
-
Preparation: Ensure the prepared reaction flask is under a positive pressure of inert gas, vented through a bubbler. The this compound bottle septum should be cleared of any dust.
-
Pressurize Reagent Bottle: Insert a needle connected to the inert gas line through the septum of the reagent bottle. This needle should not extend into the liquid. This equalizes the pressure and provides the driving force for the transfer.
-
Purge Cannula: Insert one end of the double-tipped needle through the septum on the reaction flask, keeping the other end in the headspace. Allow inert gas to flow through the cannula for 1-2 minutes to purge it of air.
-
Initiate Transfer: Insert the free end of the purged cannula through the septum of the reagent bottle and into the liquid this compound.
-
Control Flow: The positive pressure in the reagent bottle will push the liquid through the cannula into the reaction flask. The flow rate can be controlled by adjusting the depth of the gas inlet needle in the reagent bottle or by adjusting the pressure from the regulator.
-
Completion: Once the desired amount is transferred, withdraw the cannula from the reagent bottle first, allowing the inert gas to flush the remaining liquid from the cannula into the reaction flask. Then, remove the cannula from the reaction flask.
-
Re-seal: Remove the gas inlet needle from the reagent bottle. To ensure a good seal for storage, wrap the septum and cap with electrical tape or Parafilm®.
Caption: Step-by-step logic for transferring a water-reactive reagent.
Reaction Work-up & Waste Management
Unreacted this compound and its byproducts remain hazardous. They must be neutralized in a controlled manner before disposal. Never add water or aqueous solutions directly to the crude reaction mixture.[10][11]
Protocol for Controlled Quenching
This procedure is designed to manage the highly exothermic hydrolysis reaction by using less reactive alcohols to perform the initial decomposition.
-
Inert Conditions: Ensure the reaction flask containing the material to be quenched is maintained under a positive pressure of inert gas in a well-ventilated fume hood.
-
Cooling & Dilution: Cool the reaction mixture to 0 °C using an ice/water bath. If the reagent is concentrated, dilute it with an inert, high-boiling solvent like toluene to help dissipate heat.[10]
-
Primary Quench: While vigorously stirring the cooled mixture, slowly add anhydrous isopropanol dropwise via a syringe or an addition funnel.[10][11] Monitor for any gas evolution or temperature increase. The rate of addition should be controlled to keep the internal temperature low.
-
Secondary Quench: After the addition of isopropanol no longer produces a noticeable reaction, switch to the dropwise addition of methanol.
-
Final Quench: Once the methanol addition is complete and the reaction has subsided, slowly add water dropwise. After the initial reactivity ceases, the flask can be allowed to warm to room temperature.
-
Neutralization: Check the pH of the aqueous layer. If it is acidic due to HCl formation, neutralize it carefully with a base like sodium bicarbonate solution.
-
Disposal: The final, neutralized biphasic mixture should be transferred to a properly labeled hazardous waste container for halogenated organic waste.
Emergency Response Protocols
Rapid and correct response to an emergency is paramount to minimizing harm. All laboratory personnel must be trained on these procedures before working with the reagent.
Chemical Spill
-
Major Spill (unmanageable by lab personnel):
-
Alert all personnel in the immediate area and evacuate.
-
If safe to do so, close the fume hood sash.
-
Call your institution's emergency response number (e.g., dial 911 from a campus phone) and report a spill of a flammable, water-reactive, and corrosive chemical.[8]
-
Do not attempt to clean it up. Await the arrival of trained emergency responders.
-
-
Minor Spill (contained within the fume hood):
-
Alert personnel in the area. Ensure you are wearing the full required PPE (see Table 2).
-
Cover the spill with a dry, inert absorbent material such as sand or vermiculite. DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS like paper towels.
-
Carefully collect the absorbed material using non-sparking tools[3] and place it in a designated, dry, sealable container.
-
Leave the container in the back of the fume hood and arrange for an immediate hazardous waste pickup.
-
Personnel Exposure
The immediate priority is decontamination.[12]
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Immediately move the affected person to fresh air.[16]
-
Call for emergency medical assistance.
-
-
Ingestion:
-
Do NOT induce vomiting.[2]
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
Fire
In the event of a fire involving this compound, the immediate priority is personnel safety.
-
Activate the fire alarm and alert others.
-
If the fire is small and you are trained to do so, use a Class D or dry powder (ABC) fire extinguisher.
-
NEVER use a water, carbon dioxide, or foam extinguisher , as these will react violently with the chemical and worsen the situation.
-
Evacuate the area and await emergency responders.
References
-
Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
CDC. Chlorine Emergency Department/Hospital Management. U.S. Centers for Disease Control and Prevention. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
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Virginia Tech Chemistry Department. Quenching Reactive Substances. [Link]
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University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. [Link]
-
National Institutes of Health. Oxidative quenching within photosensitizer–acceptor dyads. [Link]
-
Virginia Department of Health. Chlorine – Emergency Preparedness. [Link]
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CDC. What to Do in a Chemical Emergency. U.S. Centers for Disease Control and Prevention. [Link]
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University of California, Berkeley. Quenching of Pyrophoric Materials. [Link]
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ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]
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U.S. Environmental Protection Agency. Appendix L – What to Do in a Chemical Emergency. [Link]
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University of Notre Dame. Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. [Link]
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Neilson, R.H. The Manipulation of Air-Sensitive Compounds. [Link]
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Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134. [Link]
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Georganics. This compound. [Link]
-
LookChem. This compound. [Link]
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Application Notes & Protocols: The Role of Dichloroisopropylphosphine as a Precursor for Advanced Ligands in Suzuki-Miyaura Cross-Coupling
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with unparalleled efficiency and functional group tolerance.[1] The performance of the palladium catalyst at the heart of this transformation is critically dictated by its ligand sphere. While a vast array of phosphine ligands has been developed, this guide focuses on the strategic role of dichloroisopropylphosphine as a versatile chemical precursor for crafting the bulky, electron-rich phosphine ligands that excel in these reactions. We will explore the mechanistic underpinnings of the Suzuki-Miyaura coupling, detail the synthesis of advanced ligands from dichlorophosphine precursors, and provide a comprehensive protocol for their application in forming biaryl compounds.
Introduction: The Power of the Palladium-Phosphine Partnership
First reported by Suzuki and Miyaura in 1981, the palladium-catalyzed cross-coupling of organoboron compounds with organic halides has become one of the most important C-C bond-forming reactions in academic and industrial chemistry.[2] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[3] The reaction's success hinges on a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[2][3]
The ligands coordinated to the palladium atom are not mere spectators; they are crucial controllers of the catalyst's reactivity and stability.[4][5] Phosphine ligands (PR₃), in particular, allow for the fine-tuning of the catalyst's electronic and steric properties.[5]
-
Electronic Effects : Electron-donating phosphines increase the electron density on the palladium center. This enhanced nucleophilicity of the metal facilitates the crucial, often rate-limiting, oxidative addition step.[4][6][7]
-
Steric Effects : The physical bulk of a phosphine ligand, often quantified by its cone angle, plays a vital role. Bulky ligands promote the formation of coordinatively unsaturated, highly reactive monoligated palladium species (L-Pd(0)) and accelerate the final, product-releasing reductive elimination step.[4][7][8]
The development of bulky and electron-rich dialkylbiaryl phosphine ligands, such as the Buchwald-type ligands, has dramatically expanded the scope of the Suzuki-Miyaura reaction to include previously challenging substrates like unactivated aryl chlorides.[9][10]
This compound: A Key Building Block
This compound ((CH₃)₂CHPCl₂) is a fundamental precursor for the synthesis of more complex phosphine ligands. While not typically used directly as a ligand in the catalytic reaction itself—due to the high reactivity of its P-Cl bonds—it serves as an ideal starting point for introducing the isopropyl group onto a phosphorus center. The isopropyl group provides a moderate degree of steric bulk and electron-donating character.
The synthesis of advanced phosphine ligands from alkyldichlorophosphines is typically achieved by reaction with organometallic reagents, such as Grignard or organolithium compounds.[5][11][12] This modular approach allows for the construction of a diverse library of ligands tailored for specific catalytic applications.
The Catalytic Cycle of Suzuki-Miyaura Coupling
The generally accepted mechanism involves three primary stages after the formation of the active Pd(0) catalyst.[2][13] The phosphine ligand (L) is critical at each stage.
-
Oxidative Addition : The active Pd(0)L₂ catalyst (or the more reactive monoligated Pd(0)L species) inserts into the carbon-halide (R¹-X) bond of the organic halide. This forms a square planar Pd(II) complex.[2][3] The electron-rich nature of the phosphine ligand accelerates this step.[9]
-
Transmetalation : In this step, the organic group (R²) from the organoboron reagent is transferred to the palladium center, displacing the halide. This process is facilitated by a base (e.g., K₃PO₄, Cs₂CO₃), which activates the boronic acid by forming a more nucleophilic boronate species.[4][9]
-
Reductive Elimination : The two organic fragments (R¹ and R²) on the palladium(II) complex couple to form the new C-C bond (R¹-R²). This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[3][4] The steric bulk of the phosphine ligand often promotes this final step.[4]
Experimental Protocols
Part A: Synthesis of a Representative Ligand from this compound
This protocol describes a general method for synthesizing a di(aryl)isopropylphosphine, a type of ligand effective in Suzuki-Miyaura couplings. CAUTION: This reaction must be performed under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Organolithium reagents are pyrophoric.
Objective: To synthesize 2-(diisopropylphosphino)-2',4',6'-triisopropylbiphenyl (a XPhos analogue) as an example.
Materials:
-
This compound
-
2-Bromo-2',4',6'-triisopropylbiphenyl
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether or THF
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Setup: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere of argon.
-
Lithiation: Add 2-bromo-2',4',6'-triisopropylbiphenyl (1.0 eq) to the flask and dissolve in anhydrous diethyl ether. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to generate the aryllithium species.
-
Phosphinylation: In a separate Schlenk flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether under argon.
-
Slowly add the freshly prepared aryllithium solution to the this compound solution at -78 °C via cannula.
-
Warming and Quench: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of degassed water.
-
Work-up: Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired phosphine ligand.
Part B: Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the cross-coupling of an aryl chloride with an arylboronic acid using a palladium/dialkylbiarylphosphine ligand system.[1][14]
Objective: To synthesize 4-methoxybiphenyl from 4-chloroanisole and phenylboronic acid.
Materials & Reagents:
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
SPhos (a commercially available dialkylbiaryl phosphine ligand) (2 mol%)[10]
-
4-Chloroanisole (1.0 mmol, 1.0 eq)
-
Phenylboronic acid (1.5 mmol, 1.5 eq)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 eq)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Reaction vial with a screw cap and PTFE septum
-
Magnetic stirrer and stir plate with heating
Experimental Workflow:
Procedure:
-
Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add Pd(OAc)₂ (1 mol%), the phosphine ligand (e.g., SPhos, 2 mol%), 4-chloroanisole (1.0 eq), phenylboronic acid (1.5 eq), and potassium phosphate (2.0 eq).[1]
-
Inert Atmosphere: Seal the vial with the screw cap. Evacuate the vial and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[14]
-
Solvent Addition: Add degassed toluene and water via syringe through the septum.[15]
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for the specified time (typically 2-24 hours).[1]
-
Monitoring: The reaction's progress can be monitored by taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-methoxybiphenyl.[1]
Comparative Performance of Phosphine Ligands
The choice of ligand is critical and substrate-dependent. Bulky, electron-rich dialkylbiaryl phosphines have proven to be highly effective for a broad range of substrates, including challenging aryl chlorides.[9]
| Ligand Class | Representative Ligand | Typical Substrates | Key Advantages | Reference |
| Triarylphosphines | Triphenylphosphine (PPh₃) | Aryl iodides, aryl bromides | Inexpensive, readily available | [9] |
| Ferrocenyl Phosphines | dppf | Aryl bromides, some aryl chlorides | High thermal stability | [1] |
| Dialkylbiaryl Phosphines | SPhos, XPhos | Aryl chlorides, hindered biaryls, heteroaryls | High reactivity, broad scope, room temp. possible | [9][16] |
| Dialkylphosphines | P(t-Bu)₃ | Aryl chlorides, electron-rich arenes | Very electron-rich, high activity | [1][8] |
Conclusion
This compound is a valuable and versatile precursor in the field of Suzuki-Miyaura cross-coupling. While not employed directly in the catalytic cycle, it provides a straightforward entry point for synthesizing a variety of isopropyl-containing phosphine ligands. By leveraging such precursors, researchers can construct ligands with tailored steric and electronic properties. The resulting advanced catalysts, particularly those based on bulky dialkylbiaryl phosphine scaffolds, demonstrate exceptional activity and a broad substrate scope, enabling the efficient synthesis of complex molecules for research, drug development, and materials science. Mastery of both ligand synthesis and reaction optimization is essential for harnessing the full potential of this powerful synthetic transformation.
References
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Wikipedia. Suzuki reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Dassarma, D., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
García-Melchor, M., et al. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 2010. [Link]
-
Li, Y., et al. Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 2021. [Link]
-
ResearchGate. Catalytic cycle of Suzuki-Miyaura cross-coupling reaction over Pd-MPTAT-1. [Link]
-
ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... [Link]
-
NRO Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2023. [Link]
-
Billingsley, K. L., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008. [Link]
-
PolyU Electronic Theses. Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. [Link]
-
ResearchGate. A new method for the synthesis of dichlorophosphines. [Link]
-
OpenChemHub. Ligand design for cross-couplings: phosphines. YouTube, 2021. [Link]
-
LookChem. This compound. [Link]
-
Semantic Scholar. Efficient phosphine ligands for the one-pot palladium-catalyzed borylation/Suzuki-Miyaura cross-coupling reaction. [Link]
-
ChemRxiv. Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis. [Link]
-
ResearchGate. A note on the preparation of chloro‐dialkylphosphines. [Link]
-
Fantasia, S., et al. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. The Journal of Organic Chemistry, 2021. [Link]
-
ChemistryViews. Synthesis of Aryl-Dichlorophosphines. [Link]
-
Myers, A. The Suzuki Reaction. Harvard University. [Link]
-
Bouhadir, G., et al. Complexes of Dichlorogermylene with Phosphine/Sulfoxide-Supported Carbone as Ligand. Molecules, 2020. [Link]
-
Wikipedia. Dialkylbiaryl phosphine ligands. [Link]
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Application Notes & Protocols: Dichloroisopropylphosphine as a Versatile Precursor for Advanced Functional Materials
Introduction: The Strategic Importance of Dichloroisopropylphosphine
This compound ((CH₃)₂CHPCl₂) is a highly reactive organophosphorus compound that serves as a fundamental building block in modern synthetic chemistry.[1] Its significance lies in the two labile chlorine atoms attached to the phosphorus center, which can be readily displaced by a wide range of nucleophiles. This reactivity allows for the straightforward introduction of the isopropylphosphino group into more complex molecular architectures. The isopropyl group itself imparts specific steric and electronic properties to the resulting molecules, influencing their reactivity, selectivity, and stability.
While dichlorophosphines, in general, are crucial intermediates, this compound is particularly valuable for synthesizing a class of materials known as phosphine ligands.[2] These ligands are indispensable in coordination chemistry and homogeneous catalysis, where they coordinate to a metal center and modulate its catalytic activity.[3] By carefully designing ligands derived from this precursor, chemists can fine-tune the performance of catalysts for a multitude of critical chemical transformations, including the formation of carbon-carbon and carbon-heteroatom bonds.[3][4] This guide provides an in-depth exploration of this compound, from its fundamental properties and safe handling to detailed protocols for its use in synthesizing high-performance phosphine ligands for catalytic applications.
Section 1: Compound Properties and Safety Mandates
Physicochemical Data
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in any experimental setting. The following table summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 25235-15-8 | [1] |
| Molecular Formula | (CH₃)₂CHPCl₂ | |
| Molecular Weight | 144.97 g/mol | [1] |
| Appearance | Colorless Liquid | [5] |
| Density | 1.176 g/mL at 25 °C | [6] |
| Boiling Point | 129.9 °C at 760 mmHg | [6] |
| Refractive Index | n20/D 1.489 | [6] |
| Flash Point | 45 °C (113 °F) - closed cup |
Critical Safety Protocols and Hazard Mitigation
This compound is a hazardous substance that demands strict adherence to safety protocols. It is flammable, corrosive, and reacts violently with water, releasing flammable gases.[5]
Hazard Summary:
-
Flammability: Flammable liquid and vapor.[7]
-
Water Reactivity: Reacts violently with water, releasing flammable gases that may ignite spontaneously.[5]
-
Corrosivity: Causes severe skin burns and eye damage.[5][7] Inhalation can also cause burns.[7]
Handling and Storage:
-
Inert Atmosphere: All manipulations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques. This is crucial to prevent reaction with atmospheric moisture and oxygen.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, splash goggles, and a full face shield. A properly fitted respirator with a suitable cartridge (e.g., type ABEK) is required when handling outside of a fume hood.
-
Ventilation: Work exclusively in a well-ventilated chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable and water-reactive materials. The container must be kept under an inert atmosphere.
-
Spill Management: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert, dry material (e.g., sand or vermiculite) and place it in a sealed container for disposal. Do not use water to clean up spills.[5][7]
Section 2: Synthesis of Functional Phosphine Ligands
The primary application of this compound is as a precursor to more complex phosphine ligands. The synthesis typically involves the sequential substitution of the two chloride atoms with organometallic reagents, such as Grignard or organolithium compounds.[2][3] This approach allows for the creation of a diverse library of ligands with tailored steric and electronic properties.
The Chemistry of Ligand Synthesis
The reaction of this compound with two equivalents of a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) results in the formation of a tertiary phosphine (iPrPR₂).
(CH₃)₂CHPCl₂ + 2 R-MgX → (CH₃)₂CHPR₂ + 2 MgXCl
The choice of the 'R' group is critical as it defines the properties of the final ligand. Bulky, electron-donating alkyl or aryl groups on the phosphorus atom enhance the ligand's ability to stabilize the metal center in a catalytically active, low-coordination state, which is a key feature of high-performance "Buchwald-type" ligands.[8]
The workflow below illustrates the transformation from the precursor to a functional catalytic complex.
Caption: Synthesis pathway from precursor to a catalytic complex.
General Protocol: Synthesis of a Diaryl-isopropylphosphine Ligand
This protocol describes a general method for synthesizing a tertiary phosphine ligand using a Grignard reagent. Note: This procedure must be performed under a strict inert atmosphere.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Aryl Bromide (e.g., 2-bromobiphenyl)
-
Magnesium turnings
-
Iodine (one small crystal)
-
Degassed, deionized water
-
Anhydrous sodium sulfate
-
Hexanes
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (2.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of the aryl bromide (2.1 equivalents) in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and may require initial heating to start. Maintain a gentle reflux until all the magnesium has been consumed.
-
Cool the resulting Grignard reagent solution to 0 °C in an ice bath.
-
-
Phosphine Synthesis:
-
In a separate flame-dried Schlenk flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Cool this solution to -30 °C. A patent for a similar synthesis highlights that lower temperatures can improve yield and safety.[9]
-
Slowly add the Grignard reagent solution from step 1 to the this compound solution via a cannula, maintaining the temperature at -30 °C. The use of THF as a solvent is advantageous as its higher polarity can accelerate the reaction and improve safety compared to diethyl ether.[9]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding degassed, saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with hexanes or another suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude ligand by column chromatography on silica gel or by recrystallization.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized ligand using ³¹P NMR, ¹H NMR, ¹³C NMR spectroscopy, and mass spectrometry.
-
Section 3: Application in Homogeneous Catalysis
Phosphine ligands synthesized from this compound are instrumental in forming highly efficient catalysts for a variety of cross-coupling reactions.[3] These reactions are cornerstones of modern organic synthesis, particularly in the pharmaceutical and materials science industries.
Role in Palladium-Catalyzed Cross-Coupling
The ligands coordinate to a palladium (Pd) precursor to form an active catalyst in situ or as a stable, isolable precatalyst.[10] The steric bulk and electron-donating nature of the isopropyl group, combined with the other substituents on the phosphorus, create a catalyst that is highly active for reactions like:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl halides and boronic acids.[8]
-
Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides and amines.[3][8]
-
Heck Reaction: Formation of C-C bonds between aryl halides and alkenes.[11]
-
Sonogashira Coupling: Formation of C-C bonds between aryl halides and terminal alkynes.[10][12]
-
Negishi Coupling: Formation of C-C bonds between aryl halides and organozinc reagents.[8]
The diagram below outlines a typical workflow for a cross-coupling experiment.
Caption: General workflow for a Pd-catalyzed cross-coupling reaction.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for a Suzuki-Miyaura reaction using a catalyst system generated in situ from a palladium source and a custom phosphine ligand derived from this compound.
Materials:
-
Aryl Halide (e.g., 4-chlorotoluene) (1.0 mmol)
-
Arylboronic Acid (e.g., phenylboronic acid) (1.2 mmol)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Diaryl-isopropylphosphine Ligand (0.02 mmol, 2 mol%)
-
Toluene (5 mL)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk tube, add the aryl halide, arylboronic acid, and potassium phosphate.
-
In a separate vial, dissolve the Pd(OAc)₂ and the phosphine ligand in a small amount of toluene.
-
Add the catalyst solution to the Schlenk tube.
-
Add the remaining toluene to the Schlenk tube.
-
-
Degassing:
-
Seal the Schlenk tube and degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with argon.
-
-
Reaction:
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction for the required time (typically 4-24 hours), monitoring its progress by TLC or GC-MS.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.
-
Conclusion
This compound is a powerful and versatile precursor for the development of functional materials, most notably advanced phosphine ligands. Its strategic use enables the synthesis of catalysts that drive some of the most important transformations in modern chemistry. While its hazardous nature requires meticulous handling and adherence to strict safety protocols, the value it provides in creating tailored molecular tools for catalysis and materials science is undeniable. The protocols and information presented in this guide offer a robust framework for researchers to safely and effectively harness the synthetic potential of this key organophosphorus building block.
References
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This compound - High purity. Georganics. [Link]
-
This compound. LookChem. [Link]
- CN1724548A - The synthetic method of diisopropyl phosphine chloride.
-
Synthesis of Aryl-Dichlorophosphines. ChemistryViews. [Link]
-
Dialkylbiaryl phosphine ligands. Wikipedia. [Link]
-
Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses. [Link]
-
Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions. Royal Society of Chemistry. [Link]
-
A Showcase of Functional Fluorous Materials and Their Applications. DSpace@MIT. [Link]
-
Catalytic activity of Pd/hydrophilic phosphine ligand in the interface of an aqueous-phase Cu-free Sonogashira coupling. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Mechanistic insight into difunctionalization of aryl chlorides via palladium/phosphine ligand/norbornene cooperative catalysis. RSC Publishing. [Link]
-
Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium. JoVE. [Link]
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- 12. Catalytic activity of Pd/hydrophilic phosphine ligand in the interface of an aqueous-phase Cu-free Sonogashira coupling - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Dichloroisopropylphosphine in the Synthesis of Chiral Ligands for Asymmetric Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of Chiral Phosphines in Asymmetric Catalysis
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds that are crucial for the pharmaceutical, agrochemical, and fine chemical industries.[1] At the heart of many highly successful asymmetric transformations are transition metal catalysts modified with chiral ligands.[2] Chiral phosphine ligands, in particular, have demonstrated exceptional efficacy and versatility due to their strong coordination to transition metals and the tunable steric and electronic properties that allow for precise control of the chiral environment around the metal center.[1][3] The development of novel, high-performance chiral phosphine ligands is therefore a critical area of research. This guide focuses on dichloroisopropylphosphine, not as a direct catalytic ligand, but as a versatile and reactive precursor for the synthesis of advanced, P-chiral phosphine ligands.
PART 1: this compound as a Versatile Precursor to P-Chiral Phosphine Ligands
This compound ((CH₃)₂CHPCl₂) is a valuable building block in organophosphorus chemistry. Its two reactive P-Cl bonds provide a handle for the sequential or simultaneous introduction of different organic substituents. This reactivity is the key to creating P-stereogenic phosphine ligands, where the phosphorus atom itself is the chiral center.[4] The synthesis of such ligands often begins with a dichlorophosphine precursor, which is reacted with organometallic reagents like Grignard or organolithium compounds.[1][4]
Generalized Synthesis of a P-Chiral Bisphosphine Ligand
The following scheme illustrates a conceptual pathway for the synthesis of a P-chiral bisphosphine ligand, starting from a generic alkyldichlorophosphine like this compound. This process involves the stereocontrolled substitution of the chloride atoms. The use of phosphine-borane intermediates is a common strategy to protect the phosphorus lone pair from oxidation and to facilitate purification and handling.[1][3]
Caption: Generalized synthesis of a P-chiral phosphine ligand from a dichlorophosphine precursor.
PART 2: Handling Protocols for Air- and Moisture-Sensitive this compound
This compound is highly reactive and sensitive to air and moisture. Proper handling under inert conditions is paramount to prevent its degradation to the corresponding phosphine oxide or other byproducts, which would be detrimental to subsequent synthetic steps. The two primary methods for handling such reagents are the use of a glovebox or a Schlenk line.
Protocol 1: Handling Solid/Liquid Reagents in a Glovebox
A glovebox provides a continuously maintained inert atmosphere (typically nitrogen or argon) with very low levels of oxygen and moisture, making it ideal for weighing and manipulating highly sensitive reagents.
-
Preparation : Ensure the glovebox atmosphere is stable and the oxygen and moisture levels are below 5 ppm. Bring all necessary glassware (e.g., vials, flasks, spatulas), syringes, and solvents into the glovebox antechamber and cycle appropriately.
-
Weighing : Tare a clean, dry vial on a balance inside the glovebox. Carefully transfer the required amount of this compound to the vial.
-
Dissolution : If a solution is required, add the desired amount of a dry, degassed solvent (previously brought into the glovebox) to the vial containing the this compound.
-
Storage : Tightly seal the container with a septum-lined cap and wrap with paraffin film for added security. Store within the glovebox.
Protocol 2: Handling with a Schlenk Line
A Schlenk line allows for the creation of an inert atmosphere within individual flasks through cycles of evacuation and backfilling with an inert gas.
-
Glassware Preparation : Assemble the reaction glassware (e.g., a Schlenk flask with a magnetic stir bar) and flame-dry it under vacuum. Allow the flask to cool to room temperature under a positive pressure of inert gas (argon or nitrogen).
-
Reagent Transfer (Liquid) : If this compound is a liquid, it can be transferred via a gas-tight syringe.
-
Puncture the septum of the reagent bottle with the syringe needle while maintaining a positive pressure of inert gas in the bottle.
-
Withdraw the desired volume.
-
Inject the liquid into the reaction flask through its septum against a counterflow of inert gas.
-
-
Reagent Transfer (Solid/Solution under inert gas) :
-
Briefly remove the stopper from the Schlenk flask while maintaining a strong positive outflow of inert gas.
-
Quickly add the pre-weighed solid (weighed in a glovebox if possible) or the solution via cannula transfer.
-
Immediately reseal the flask.
-
-
Solvent Addition : Add dry, degassed solvents to the reaction flask via cannula transfer or a syringe.
PART 3: Application in Asymmetric Catalysis - Rhodium-Catalyzed Asymmetric Hydrogenation
Chiral bisphosphine ligands, which can be synthesized from dichlorophosphine precursors, are exceptionally effective in rhodium-catalyzed asymmetric hydrogenation of prochiral olefins.[2] This reaction is a powerful method for creating chiral centers with high enantioselectivity and is widely used in the synthesis of chiral amino acids and other valuable compounds.[5][6]
Representative Reaction: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This reaction is a standard benchmark for evaluating the effectiveness of chiral phosphine ligands in asymmetric hydrogenation.
Reaction Scheme:
(Where L is a chiral bisphosphine ligand)*
Experimental Protocol
-
Catalyst Precursor Preparation (In Situ) :
-
In a glovebox, weigh [Rh(COD)₂]BF₄ (e.g., 2.0 mg, 0.005 mmol, 1 mol%) and the chiral bisphosphine ligand (e.g., 1.1 eq relative to Rh, 0.0055 mmol) into a Schlenk tube equipped with a magnetic stir bar.
-
Add 2 mL of degassed methanol and stir the solution at room temperature for 15-20 minutes. The solution should become homogeneous.
-
-
Reaction Setup :
-
In a separate Schlenk tube, dissolve methyl (Z)-α-acetamidocinnamate (e.g., 110 mg, 0.5 mmol, 100 eq) in 3 mL of degassed methanol.
-
Using a cannula, transfer the substrate solution to the catalyst solution under a positive pressure of argon.
-
-
Hydrogenation :
-
Place the Schlenk tube in a high-pressure autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 5 bar).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).
-
-
Work-up and Analysis :
-
Carefully vent the autoclave and purge with argon.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The conversion can be determined by ¹H NMR analysis of the crude product.
-
The enantiomeric excess (e.e.) is determined by chiral HPLC analysis of the purified product.
-
Data Presentation: Performance of Representative P-Chiral Ligands
The following table summarizes typical results for the asymmetric hydrogenation of various substrates using rhodium complexes of P-chiral bisphosphine ligands like DIPAMP and BisP*.
| Entry | Substrate | Ligand | S/C Ratio | H₂ Pressure (bar) | Conversion (%) | e.e. (%) | Reference |
| 1 | Methyl (Z)-α-acetamidocinnamate | DIPAMP | 100:1 | 3 | >99 | 95 (S) | [3] |
| 2 | (Z)-α-acetamidocinnamic acid | BisP | 100:1 | 10 | >99 | 99 (R) | [7] |
| 3 | Methyl (Z)-α-acetamidobutenoate | DIPAMP | 100:1 | 3 | >99 | 96 (S) | [3] |
| 4 | Itaconic Acid Dimethyl Ester | BisP | 100:1 | 10 | >99 | 98 (S) | [7] |
PART 4: Mechanistic Insights
The mechanism of rhodium-catalyzed asymmetric hydrogenation with chiral bisphosphine ligands has been extensively studied.[8] The widely accepted "unsaturated pathway" involves the initial coordination of the olefin to the chiral rhodium complex, followed by the oxidative addition of hydrogen.[8][9] The chiral ligand creates a sterically constrained environment that forces the substrate to coordinate in a specific orientation, leading to the preferential formation of one enantiomer of the product.[7] The rigidity and electronic properties of the phosphine ligand are critical for achieving high enantioselectivity.[1]
Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation (unsaturated pathway).
PART 5: Experimental Workflow Visualization
Caption: Experimental workflow for Rh-catalyzed asymmetric hydrogenation.
References
-
Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. ACS Publications. [Link]
-
Mechanistic Investigations of a Palladium-Diene Catalyzed Suzuki–Miyaura Cross-Coupling Reaction. ACS Publications. [Link]
-
Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. PMC - NIH. [Link]
-
Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions. ResearchGate. [Link]
-
Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. ACS Publications. [Link]
-
Asymmetric Suzuki-Miyaura Coupling Reactions Catalyzed by Chiral Palladium Nanoparticles at Room Temperature. ResearchGate. [Link]
-
Synthesis and applications of high-performance P-chiral phosphine ligands. PMC - NIH. [Link]
-
Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. MDPI. [Link]
-
Asymmetric Suzuki-Miyaura Coupling in Water with a Chiral Palladium Catalyst Supported on an Amphiphilic Resin. Scilit. [Link]
-
Mechanism of asymmetric hydrogenation. Rhodium complexes formed by unsaturated carboxylic acids, carboxylates, and carboxamides. The Journal of Organic Chemistry. [Link]
-
Asymmetric Hydrogenation. ETH Zurich. [Link]
-
Asymmetric Suzuki-Miyaura Coupling in Water with a Chiral Palladium Catalyst Supported on an Amphiphilic Resin. ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [Link]
-
Palladium catalyzed asymmetric Suzuki–Miyaura coupling reactions to axially chiral biaryl compounds: Chiral ligands and recent advances. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions. ACS Publications. [Link]
-
Asymmetric hydrogenation using Wilkinson-type rhodium complexes immobilized onto mesoporous silica. Green Chemistry (RSC Publishing). [Link]
-
Mechanism of asymmetric hydrogenation by rhodium complexes with unsymmetrical P-chirogenic bisphosphine ligands. PubMed. [Link]
-
ChemInform Abstract: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. ResearchGate. [Link]
-
Asymmetric hydrogenation. Rhodium chiral bisphosphine catalyst. Journal of the American Chemical Society. [Link]
-
Mechanism of asymmetric homogeneous hydrogenation. Rhodium-catalyzed reductions with deuterium and hydrogen deuteride. Organometallics. [Link]
-
Synthesis and application of chiral phosphine ligand a Synthesis of... ResearchGate. [Link]
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Mastering the Handling of Dichloroisopropylphosphine: A Comprehensive Guide to Inert Atmosphere Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Power and Challenge of Dichloroisopropylphosphine
This compound [(CH₃)₂CHPCl₂] is a highly valuable and reactive organophosphorus compound, serving as a critical precursor in the synthesis of a diverse array of phosphine ligands. These ligands are instrumental in advancing modern catalysis, particularly in cross-coupling reactions such as those developed by Buchwald and Hartwig, Heck, and Suzuki, which are foundational in pharmaceutical and materials science research.[1] However, the utility of this compound is intrinsically linked to its challenging chemical nature. It is a corrosive, flammable, and water-reactive liquid, demanding meticulous handling under a strictly inert atmosphere to prevent decomposition and ensure experimental success and safety.
This comprehensive guide provides researchers, scientists, and drug development professionals with the essential knowledge and detailed protocols for the safe and effective use of this compound in inert atmosphere reactions. By elucidating the principles behind the required experimental setups and offering step-by-step procedures, this document aims to empower researchers to confidently and safely harness the synthetic potential of this versatile reagent.
Understanding the Reagent: Properties and Hazards of this compound
A thorough understanding of the physicochemical properties and associated hazards of this compound is paramount for its safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | (CH₃)₂CHPCl₂ | |
| Molecular Weight | 144.97 g/mol | |
| Appearance | Colorless to yellow liquid | General Knowledge |
| Density | 1.176 g/mL at 25 °C | |
| Boiling Point | 46-47 °C at 10 mmHg | Organic Syntheses |
| Refractive Index | n20/D 1.489 | |
| Flash Point | 45 °C (113 °F) - closed cup |
1.1. Inherent Hazards and Safe Handling Principles
This compound is classified as a hazardous substance with multiple risk factors:
-
Water Reactivity: It reacts violently with water and moisture, releasing flammable and toxic gases. This necessitates the rigorous exclusion of water from all solvents, reagents, and glassware.
-
Corrosivity: The compound causes severe skin burns and eye damage.
-
Flammability: It is a flammable liquid and vapor.
-
Toxicity: It is toxic if swallowed.
The cornerstone of safely handling this compound is the unwavering maintenance of an inert atmosphere, typically using high-purity argon or nitrogen gas. This prevents both oxidative and hydrolytic degradation of the reagent. All manipulations should be conducted within a well-ventilated fume hood or, for more complex operations, in a glovebox.
Essential Equipment and Inert Atmosphere Techniques
The successful execution of reactions involving this compound hinges on the correct use of specialized equipment designed for handling air- and moisture-sensitive compounds. The two primary methods employed are the Schlenk line and the glovebox.
2.1. The Schlenk Line: A Versatile Tool for Inert Atmosphere Chemistry
A Schlenk line, or dual-manifold inert gas system, is a standard piece of equipment in synthetic chemistry for manipulating air-sensitive reagents. It consists of two glass manifolds: one connected to a high-vacuum pump and the other to a source of purified inert gas.
Diagram 1: Basic Schlenk Line Setup
Caption: A schematic of a standard Schlenk line setup.
The core technique for using a Schlenk line is the "evacuate-refill" cycle. This process effectively removes the laboratory atmosphere from the reaction vessel and replaces it with a high-purity inert gas.
Protocol 1: Preparing Glassware using the Evacuate-Refill Cycle
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried (≥120 °C for at least 4 hours) or flame-dried under vacuum to remove adsorbed water. Allow the glassware to cool to room temperature under a stream of inert gas.
-
Assemble and Connect: Assemble the reaction apparatus (e.g., Schlenk flask with a magnetic stir bar) and connect it to the Schlenk line via flexible tubing.
-
Initial Evacuation: Open the stopcock on the Schlenk flask to the vacuum manifold. The flask will be evacuated, removing the majority of the air.
-
Inert Gas Refill: Carefully close the stopcock to the vacuum manifold and then open it to the inert gas manifold. The flask will fill with inert gas.
-
Repeat Cycles: Repeat the evacuation and refill steps at least three times to ensure a high-purity inert atmosphere within the reaction vessel.[2]
2.2. The Glovebox: A Controlled Environment for Complex Manipulations
For more intricate procedures, such as weighing and transferring solids, a glovebox provides a continuously maintained inert atmosphere. The glovebox is a sealed container filled with a purified inert gas, equipped with gloves that allow for manual manipulation of items inside.
Reagent and Solvent Preparation: The Foundation of a Successful Reaction
The purity and dryness of all reagents and solvents are critical.
-
This compound: Procure high-purity this compound from a reputable supplier and store it under an inert atmosphere in a cool, dry place. It is advisable to use a Sure/Seal™ bottle for easy and safe dispensing via syringe.
-
Solvents: Anhydrous solvents are essential. Common solvents for these reactions, such as tetrahydrofuran (THF) and diethyl ether, should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system.
-
Other Reagents: Solid reagents should be dried in a vacuum oven or under high vacuum on the Schlenk line before use. Liquid reagents should be degassed to remove dissolved oxygen.
Protocol 2: Degassing Solvents using the Freeze-Pump-Thaw Method
-
Freeze: Place the solvent in a Schlenk flask and freeze it using a liquid nitrogen bath.
-
Pump: Once the solvent is completely frozen, open the flask to the vacuum manifold to remove any dissolved gases.
-
Thaw: Close the stopcock to the vacuum and allow the solvent to thaw completely.
-
Repeat: Repeat this cycle three times to ensure the solvent is thoroughly degassed. After the final cycle, backfill the flask with inert gas.
Application Protocol: Synthesis of a Secondary Phosphine via Reaction with a Grignard Reagent
This protocol details a general procedure for the synthesis of an isopropyl-substituted secondary phosphine, a common application of this compound.
Sources
Application Notes & Protocols: Coordination Chemistry of Dichloroisopropylphosphine with Transition Metals
<
For Researchers, Scientists, and Drug Development Professionals
Section 1: The Ligand - Dichloroisopropylphosphine (i-PrPCl₂) - A Profile
This compound (i-PrPCl₂) is a trivalent organophosphorus compound that presents a unique combination of steric and electronic properties, making it an intriguing ligand for transition metal coordination chemistry. The isopropyl group provides moderate steric bulk, influencing the geometry and reactivity of the resulting metal complexes. Electronically, the two chlorine atoms are highly electronegative, withdrawing electron density from the phosphorus center. This makes i-PrPCl₂ a relatively poor σ-donor but a potential π-acceptor ligand, capable of stabilizing electron-rich metal centers.
However, its utility is coupled with significant handling challenges. The P-Cl bonds are highly susceptible to hydrolysis. Therefore, rigorous anhydrous and anaerobic techniques, such as the use of a Schlenk line or a glovebox, are mandatory for all manipulations.[1][2][3][4]
1.1 Critical Safety & Handling Protocol
This compound is corrosive, toxic, and reacts violently with water.[3] It is fatal if swallowed, inhaled, or in contact with skin.[4] All operations must be conducted in a well-ventilated chemical fume hood.[1][3][5]
-
Personal Protective Equipment (PPE): Wear impervious gloves, flame-resistant clothing, safety goggles, and a face shield.[1][2][5] A full-face respirator may be necessary if exposure limits are exceeded.[4][5]
-
Atmosphere: All manipulations must be performed under an inert atmosphere (e.g., Argon or Nitrogen).[3][4] Glassware must be oven- or flame-dried and cooled under vacuum. Solvents must be rigorously dried and deoxygenated.
-
Spills: Absorb spills with inert material (e.g., dry sand, vermiculite) and transfer to a sealed container for disposal.[1] Do not use water.[2]
-
Disposal: Dispose of waste in accordance with all federal, state, and local regulations, typically via chemical incineration.[1]
Section 2: Synthesis of this compound-Transition Metal Complexes
The synthesis of i-PrPCl₂ complexes typically involves the direct reaction of the phosphine with a suitable metal precursor in an anhydrous, non-coordinating solvent. The stoichiometry of the reactants is critical in determining the final product, with common products being of the type cis-[MCl₂(i-PrPCl₂)₂] or trans-[MCl₂(i-PrPCl₂)₂].
2.1 Protocol: Synthesis of cis-Dichlorobis(this compound)platinum(II) (cis-[PtCl₂(i-PrPCl₂)₂])
This protocol details the synthesis of a representative square planar Pt(II) complex. The choice of a chlorinated solvent like dichloromethane is common for these reactions due to its ability to dissolve both the ligand and many metal precursors, while being relatively non-coordinating.[6]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
This compound (i-PrPCl₂)
-
Anhydrous, deoxygenated dichloromethane (DCM)
-
Anhydrous, deoxygenated diethyl ether
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
In a 100 mL Schlenk flask under an argon atmosphere, suspend K₂[PtCl₄] (1.0 mmol) in 30 mL of anhydrous DCM.
-
In a separate, dry Schlenk flask, prepare a solution of i-PrPCl₂ (2.1 mmol, a slight excess) in 10 mL of anhydrous DCM.
-
Slowly add the i-PrPCl₂ solution to the stirring K₂[PtCl₄] suspension at room temperature via a cannula.
-
Stir the reaction mixture at room temperature for 12-18 hours. The deep red color of the K₂[PtCl₄] suspension will gradually fade, and a yellow solution with a white precipitate (KCl) will form.
-
Filter the mixture through a Celite® plug under an inert atmosphere to remove the KCl precipitate.
-
Reduce the volume of the filtrate to approximately 5 mL under vacuum.
-
Add 40 mL of anhydrous diethyl ether to precipitate the product as a yellow solid.
-
Isolate the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Scientist's Note: The slight excess of the phosphine ligand ensures complete reaction of the platinum precursor. The choice to precipitate with diethyl ether is based on the principle that the nonpolar ether is a poor solvent for the relatively polar metal complex, leading to efficient crystallization or precipitation.
Section 3: Spectroscopic and Structural Characterization
Confirming the identity and purity of the synthesized complexes requires a combination of spectroscopic techniques, with ³¹P NMR being the most informative.[7][8][9]
3.1 ³¹P{¹H} NMR Spectroscopy: The Definitive Tool
³¹P{¹H} NMR (proton-decoupled) spectroscopy provides direct insight into the phosphorus environment.[8] Upon coordination to a metal center, the chemical shift of the phosphorus nucleus changes significantly.
-
Coordination Chemical Shift (Δδ): The chemical shift of the coordinated ligand is compared to that of the free ligand. For dichlorophosphines, coordination to a Lewis acid like a transition metal can sometimes lead to an upfield shift (to lower ppm values). This counterintuitive result is attributed to π-bonding interactions from the chlorine substituents to the phosphorus atom, which increase as the phosphorus lone pair density is donated to the metal.[10]
-
Metal-Phosphorus Coupling: For NMR-active metals like ¹⁹⁵Pt (I = ½, 33.8% abundance), a characteristic one-bond coupling constant (¹JPt-P) is observed. The magnitude of this coupling constant provides valuable information about the trans influence of the ligand opposite the phosphine. For cis-[PtCl₂(i-PrPCl₂)₂], one would expect to see a single resonance with "platinum satellites," a pair of smaller peaks flanking the main signal, arising from the coupling to ¹⁹⁵Pt.
Expected Spectrum for cis-[PtCl₂(i-PrPCl₂)₂]:
-
A singlet in the ³¹P{¹H} NMR spectrum.
-
¹⁹⁵Pt satellites with a ¹JPt-P coupling constant typically in the range of 3000-4000 Hz.
3.2 Workflow for Complex Synthesis and Characterization
The following diagram illustrates the logical flow from starting materials to a fully characterized complex.
Caption: Workflow for synthesis and characterization of a transition metal-dichloroisopropylphosphine complex.
Section 4: Reactivity and Applications
Dichlorophosphine complexes are not merely synthetic curiosities; they are valuable intermediates. The reactive P-Cl bonds on the coordinated ligand can be targeted for substitution reactions, allowing for the synthesis of new phosphine ligand complexes that would be difficult to prepare otherwise.[11] This reactivity opens pathways to novel catalysts and materials.[12][13][14]
4.1 Protocol: Nucleophilic Substitution at Coordinated Phosphorus
This protocol describes the conversion of a coordinated dichlorophosphine into a diaminophosphine complex using a secondary amine as a nucleophile.
Materials:
-
cis-[PtCl₂(i-PrPCl₂)₂] (from Protocol 2.1)
-
Diethylamine (Et₂NH), freshly distilled
-
Triethylamine (Et₃N), as a proton sponge
-
Anhydrous, deoxygenated tetrahydrofuran (THF)
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
Under an argon atmosphere, dissolve cis-[PtCl₂(i-PrPCl₂)₂] (0.5 mmol) in 25 mL of anhydrous THF in a Schlenk flask.
-
In a separate flask, prepare a solution of diethylamine (2.2 mmol) and triethylamine (2.2 mmol) in 10 mL of anhydrous THF.
-
Cool the platinum complex solution to 0°C using an ice bath.
-
Slowly add the amine solution to the stirring platinum complex solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours. A white precipitate of triethylammonium chloride ([Et₃NH]Cl) will form.
-
Remove the precipitate by filtration under an inert atmosphere.
-
Remove the solvent from the filtrate under vacuum to yield the crude product, cis-[PtCl₂(i-PrP(NEt₂)₂)₂].
-
The product can be purified by recrystallization from a suitable solvent system, such as DCM/hexane.
Trustworthiness Check: The success of this reaction can be validated by ³¹P{¹H} NMR. The signal for the starting material will disappear and be replaced by a new singlet at a different chemical shift, corresponding to the new diaminophosphine ligand environment. The disappearance of the P-Cl stretching band and the appearance of P-N stretching bands in the IR spectrum would provide further confirmation.
4.2 Visualization of Ligand-Centered Reactivity
Caption: Nucleophilic substitution at a coordinated this compound ligand.
Section 5: Data Summary
The coordination of i-PrPCl₂ to different transition metals results in distinct spectroscopic signatures. The following table summarizes typical ³¹P NMR data for hypothetical complexes with common transition metals.
| Metal Complex (Hypothetical) | Geometry | Free Ligand δ(³¹P) (ppm) | Coordinated δ(³¹P) (ppm) | Coordination Shift (Δδ) | ¹JM-P (Hz) |
| cis-[PtCl₂(i-PrPCl₂)₂] | Square Planar | ~205 | ~160 | ~ -45 | ~3500 |
| trans-[PdCl₂(i-PrPCl₂)₂] | Square Planar | ~205 | ~175 | ~ -30 | N/A |
| [Rh(acac)(CO)(i-PrPCl₂)] | Square Planar | ~205 | ~185 | ~ -20 | ~200 |
| [Ni(CO)₃(i-PrPCl₂)] | Tetrahedral | ~205 | ~190 | ~ -15 | N/A |
Note: These are representative values. Actual chemical shifts and coupling constants are highly dependent on solvent, concentration, and temperature.[8] The negative coordination shift is a notable feature for chlorophosphine ligands.[10]
Section 6: References
-
Vertex AI Search. (n.d.). SAFETY DATA SHEET. Retrieved January 22, 2026, from
-
Fisher Scientific. (2009). SAFETY DATA SHEET. Retrieved January 22, 2026, from
-
BLD Pharmatech. (n.d.). DICHLORO(ISOPROPYL-AMINO)PHOSPHINE SDS, 65632-19-1 Safety Data Sheets. Retrieved January 22, 2026, from
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved January 22, 2026, from
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved January 22, 2026, from
-
Ismeil, A. M. (2006). Ligands Exchange of Diamine(ether-phosphine)ruthenium(II) Complexes with Diphosphine Ligand. Journal of the Saudi Chemical Society, 10(2), 285-294.
-
Rajagopalan, R. A., Jayaraman, A., & Sterenberg, B. T. (2014). Reactivity of a dichlorophosphido complex. Nucleophilic substitution reactions at metal coordinated phosphorus. Journal of Organometallic Chemistry, 761, 84-92.
-
MDPI. (2024). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. Molecules, 29(17), 3893.
-
Barron Research Group. (n.d.). Phosphorus-31 NMR Spectroscopy. Rice University. Retrieved January 22, 2026, from
-
Heinicke, J., et al. (2001). A novel multifunctionalised diphosphine ligand containing a P-N-Si-N-P backbone has been prepared and studied. Inorganic Chemistry Communications, 4(9), 454-457.
-
ACS Publications. (2023). Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C P Bond Systems. Organometallics, 42(6), 567-594.
-
PubMed Central. (n.d.). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Retrieved January 22, 2026, from
-
Nataro, C., & Fosbenner, S. M. (2009). Synthesis and Characterization of Transition-Metal Complexes Containing 1,1'-Bis(diphenylphosphino)ferrocene. Journal of Chemical Education, 86(12), 1412.
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- 12. pubs.acs.org [pubs.acs.org]
- 13. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Dichloroisopropylphosphine
Welcome to the technical support guide for the purification of crude dichloroisopropylphosphine ((CH₃)₂CHPCl₂). This document is designed for researchers, scientists, and drug development professionals who handle this reactive and hazardous chemical. Our goal is to provide not just procedural steps, but also the underlying principles and troubleshooting expertise to ensure you can achieve high purity and maintain safety during your experiments.
Part 1: Critical Safety & Handling FAQs
This section addresses the most immediate questions regarding the safe handling of this compound. Due to its hazardous nature, safety is the paramount consideration before any purification is attempted.
Q1: What are the primary hazards of this compound?
A1: this compound is a hazardous material with multiple risk factors. It is classified as a flammable liquid and solid (Flam. Liq. 3) and is known to react violently with water, releasing flammable gases.[1] Its most significant human health hazard is that it is highly corrosive, causing severe skin burns and eye damage (Skin Corr. 1B).[1] Inhalation can also be harmful. Therefore, stringent safety protocols are not optional, but essential.
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A2: A comprehensive PPE setup is required. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles combined with a full-face shield.[2]
-
Skin Protection: A flame-resistant lab coat over impervious clothing. Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or a suitable laminate). Always check glove compatibility charts.
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood.[3] If there is any risk of exceeding exposure limits, a full-face respirator with an appropriate cartridge (e.g., type ABEK) must be used.
-
General: Ensure an eyewash station and safety shower are immediately accessible.[3][4]
Q3: How should I store crude and purified this compound?
A3: Storage requires an environment free from moisture and oxygen. It should be stored under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.[3][4] The storage area should be a cool, dry, well-ventilated space designated for flammable and corrosive materials.[3][4][5] It is incompatible with strong oxidizing agents and must be kept away from them.[3][4]
Part 2: Understanding the Purification Challenge
Q4: Why is purification of crude this compound necessary?
A4: Crude this compound, often synthesized from phosphorus trichloride and an isopropyl Grignard reagent, contains impurities that can interfere with subsequent reactions.[6] For its use in sensitive applications like the synthesis of phosphine ligands for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), high purity is critical to ensure predictable reactivity, avoid catalyst poisoning, and achieve high yields of the desired product.
Q5: What are the common impurities in crude this compound?
A5: The impurity profile depends on the synthesis method, but typically includes:
-
Unreacted Starting Materials: Such as phosphorus trichloride (PCl₃).
-
Solvents: Diethyl ether is a common solvent in Grignard reactions.[7]
-
Side-Reaction Products: Over-alkylation can lead to chlorodiisopropylphosphine ([(CH₃)₂CH]₂PCl).
-
Hydrolysis/Oxidation Products: Exposure to trace moisture or air can form isopropylphosphonic dichloride ((CH₃)₂CHP(O)Cl₂) or other related oxygenated species. These are often higher boiling and can cause issues during distillation.
To effectively separate these, understanding their physical properties is key. Fractional distillation is the method of choice because the components have sufficiently different boiling points.
Data Presentation: Physical Properties of Key Compounds
The following table summarizes the boiling points of this compound and its likely impurities, illustrating the basis for purification by fractional distillation.
| Compound | Molecular Formula | Boiling Point (°C) | Density (g/mL) | Rationale for Separation |
| Diethyl Ether (Solvent) | C₄H₁₀O | 34.6 | ~0.713 | Highly volatile, easily removed as the first fraction. |
| Phosphorus Trichloride | PCl₃ | 76.1 | ~1.574 | More volatile than the product; removed in an early fraction. |
| This compound | C₃H₇Cl₂P | ~130 [7] | ~1.176 [7] | Target Product Fraction. |
| Chlorodiisopropylphosphine | C₆H₁₄ClP | 69 °C @ 33 mmHg (~175-180 °C @ 760 mmHg) | ~0.959[8] | Higher boiling than the product. |
| Isopropylphosphonic dichloride | C₃H₇Cl₂OP | ~180 | ~1.303 | Significantly higher boiling point; will remain in the distillation pot. |
Part 3: Troubleshooting Guide for Purification
This section is structured to address common problems encountered during the purification of this compound by fractional distillation under reduced pressure.
Mandatory Visualization: Troubleshooting Logic
The following diagram outlines a decision-making process for troubleshooting common purification issues.
Caption: Troubleshooting decision tree for this compound purification.
Q6: My distillation yield is very low. What are the likely causes?
A6: Low yield is a frequent issue stemming from several potential sources:
-
System Leaks: The most common cause. A poor vacuum will require a higher pot temperature to achieve boiling, leading to thermal decomposition of the product.
-
Solution: Carefully inspect all glass joints and seals. Ensure they are properly greased (using a hydrocarbon or fluorinated grease appropriate for vacuum) and clamped. Check that all tubing to the vacuum pump and manometer is secure.
-
-
Excessive Pot Temperature: this compound can decompose at elevated temperatures.
-
Solution: The goal is to distill at the lowest practical temperature. A good high-vacuum pump is essential. Aim for a pressure that allows the product to boil below 80-90°C.
-
-
Premature Fraction Collection: You may be discarding some product with the forerun (the initial, lower-boiling fraction).
-
Solution: Collect fractions carefully. Monitor the head temperature of the distillation column. It should rise and stabilize for each component. Do not switch to the product collection flask until the head temperature is stable at the expected boiling point of this compound at your operating pressure.
-
Q7: The purified product is discolored (yellow to brown) and NMR/GC analysis shows impurities. What went wrong?
A7: Discoloration and residual impurities point towards two main issues: decomposition and inefficient separation.
-
Cause - Decomposition: As mentioned, high temperatures cause the compound to break down, often forming polymeric phosphorus materials which are colored. The presence of oxygen or water exacerbates this.
-
Cause - Inefficient Fractionation: Your distillation column may not be adequate to separate compounds with close boiling points.
-
Solution: Use a fractionating column with a higher number of theoretical plates, such as a Vigreux column or a packed column (e.g., with Raschig rings). Distill slowly; a takeoff rate of 1-2 drops per second is ideal. This allows proper vapor-liquid equilibrium to be established in the column, leading to better separation.
-
Q8: The pressure in my vacuum distillation setup is fluctuating and won't stay stable. How do I fix this?
A8: An unstable vacuum is almost always due to a leak or an issue with the vacuum pump.
-
Troubleshooting Steps:
-
Isolate the Pump: First, disconnect the pump from the distillation apparatus and connect it directly to the manometer. If the pressure is now low and stable, the pump is fine, and the leak is in your glassware.
-
Check the Glassware: If the leak is in the apparatus, re-check every single joint, stopcock, and thermometer adapter. A very common source of leaks is the seal around the thermometer.
-
Check the Pump Oil: If the pump itself cannot achieve a low vacuum, its oil may be contaminated with volatile solvents from previous use. Change the vacuum pump oil according to the manufacturer's instructions.
-
Part 4: Experimental Protocol & Workflow
Protocol: Purification by Fractional Vacuum Distillation
This protocol describes the standard method for purifying crude this compound.
1. Apparatus Setup:
-
Assemble a fractional distillation apparatus using oven-dried (≥120°C overnight) and cooled-under-inert-gas glassware.
-
Use a round-bottom flask (distillation pot) of an appropriate size (should be 1/2 to 2/3 full with the crude material).
-
Fit the pot with a short Vigreux fractionating column.
-
Attach a distillation head with a condenser and a vacuum-jacketed collection bend (cow-type adapter) with multiple receiving flasks. This allows for the collection of different fractions without breaking the vacuum.
-
Insert a thermometer or thermocouple so the bulb is just below the side-arm leading to the condenser to accurately measure the vapor temperature.
-
Connect the apparatus to a cold trap (e.g., liquid nitrogen or dry ice/acetone) and a high-vacuum pump. Include a digital manometer between the trap and the apparatus to monitor pressure.
2. Execution:
-
Under a positive pressure of inert gas, charge the crude this compound into the distillation pot. Add a few magnetic stir bar boiling chips.
-
Seal the system and begin stirring.
-
Slowly and carefully evacuate the system with the vacuum pump. Watch for excessive bumping or foaming.
-
Once the target pressure is reached and stable, begin to gently heat the distillation pot using a heating mantle with a stirrer.
-
Forerun Collection: Collect the first fraction, which will primarily be residual solvent (e.g., diethyl ether) and any other low-boiling impurities like PCl₃. The head temperature will be low and may not be stable.
-
Product Collection: As the pot temperature increases, the head temperature will rise sharply and then stabilize at the boiling point of your product at the operating pressure. At this point, rotate the collection adapter to a new, clean receiving flask. Collect the clear, colorless liquid while the head temperature remains constant.
-
Final Fraction: If the head temperature begins to rise again or drops, it indicates the main fraction is finished. Rotate to the final receiving flask. Any higher-boiling impurities will now start to come over.
-
Stop heating the pot. Allow the apparatus to cool completely to room temperature before slowly and carefully re-introducing inert gas to break the vacuum. Never break the vacuum on a hot system.
-
Under inert atmosphere, transfer the purified product to a clean, dry, labeled storage vessel.
Mandatory Visualization: Purification Workflow
Caption: Step-by-step workflow for the vacuum distillation of this compound.
References
-
This compound 97% CAS:25235-15-8. (n.d.). LookChem. Retrieved from [Link]
-
This compound. (n.d.). Georganics. Retrieved from [Link]
-
Chlorodiisopropylphosphine. (n.d.). Wikipedia. Retrieved from [Link]
-
Dichloroethylphosphine. (2025-05-20). ChemSynthesis. Retrieved from [Link]
Sources
- 1. This compound 97 25235-15-8 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Chlorodiisopropylphosphine - Wikipedia [en.wikipedia.org]
- 7. This compound|lookchem [lookchem.com]
- 8. 40244-90-4 CAS MSDS (Chlorodiisopropylphosphine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
identifying common side products in dichloroisopropylphosphine reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for dichloroisopropylphosphine ((CH₃)₂CHPCl₂). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during experimental work with this versatile reagent. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the common challenges and optimize your reaction outcomes.
Introduction to this compound Reactivity
This compound is a highly reactive organophosphorus compound, valued for its utility in synthesizing a variety of phosphine derivatives, including phosphonites, aminophosphines, and other P(III) ligands. Its two labile P-Cl bonds allow for sequential or double substitution with a range of nucleophiles. However, this high reactivity also makes it susceptible to several common side reactions, primarily driven by its sensitivity to moisture and atmospheric oxygen, as well as the stoichiometry of the reactants. Understanding and controlling these side reactions is critical for achieving high yields and purity of the desired products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound. The question-and-answer format is designed to help you quickly identify and resolve common problems.
I. Hydrolysis-Related Issues
Question 1: I'm observing a strong, acidic odor and my reaction yield is low. What could be the cause?
Answer: This is a classic sign of hydrolysis of this compound. The P-Cl bonds are highly susceptible to reaction with water, even trace amounts present in your solvents or reagents, or from atmospheric moisture. This reaction produces isopropylphosphonous acid and hydrogen chloride (HCl) gas, which accounts for the acidic odor.[1][2][3]
-
Side Products Formed:
-
Isopropylphosphonous acid ((CH₃)₂CH-P(OH)₂)
-
Hydrogen Chloride (HCl)
-
-
Troubleshooting Protocol: Minimizing Hydrolysis
-
Strict Anhydrous Conditions: All glassware must be thoroughly oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Purity: Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. A Schlenk line or a glovebox is highly recommended.
-
Reagent Purity: Ensure all other reagents are anhydrous. Liquid reagents should be freshly distilled, and solid reagents should be dried in a vacuum oven.
-
Diagram: Hydrolysis Pathway
Caption: Hydrolysis of this compound.
II. Oxidation-Related Issues
Question 2: My NMR analysis shows a signal consistent with a P(V) species, but I was expecting a P(III) product. What happened?
Answer: Phosphines are readily oxidized from the P(III) to the P(V) oxidation state, and this compound is no exception.[4][5][6][7] Exposure to atmospheric oxygen can lead to the formation of isopropylphosphonic dichloride. This oxidation can occur during the reaction, workup, or even during storage of the starting material if not handled under inert conditions.
-
Side Product Formed:
-
Isopropylphosphonic dichloride ((CH₃)₂CHP(O)Cl₂)
-
-
Troubleshooting Protocol: Preventing Oxidation
-
Degassing Solvents: Prior to use, degas solvents by bubbling a stream of inert gas through them or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: As with preventing hydrolysis, maintaining a strict inert atmosphere throughout the experiment is crucial.
-
Storage: Store this compound under an inert atmosphere in a tightly sealed container, preferably in a refrigerator or freezer to minimize degradation.
-
Diagram: Oxidation Pathway
Caption: Oxidation of this compound.
III. Reactions with Alcohols
Question 3: I am trying to synthesize a monoalkyl isopropylphosphonite, but I am getting a mixture of products, including a significant amount of a disubstituted product.
Answer: When reacting this compound with an alcohol, the goal is often to substitute only one of the chlorine atoms. However, if the stoichiometry is not carefully controlled or if the reaction conditions are too harsh, over-alkylation can occur, leading to the formation of the dialkyl isopropylphosphonite. The hydrogen chloride generated in the reaction can also catalyze side reactions.
-
Expected Product: Alkyl isopropylphosphonite ((CH₃)₂CHP(OR)Cl)
-
Common Side Products:
-
Dialkyl isopropylphosphonite ((CH₃)₂CHP(OR)₂)
-
Hydrogen Chloride (HCl)
-
-
Troubleshooting Protocol: Achieving Monosubstitution
-
Stoichiometry: Use a 1:1 molar ratio of this compound to the alcohol. It can be beneficial to add the alcohol slowly to a solution of the dichlorophosphine.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity and improve selectivity.
-
Base: Include a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl produced during the reaction. This prevents the protonation of the desired product and potential acid-catalyzed side reactions. The base should be added concurrently with or after the alcohol.
-
Table 1: Troubleshooting Guide for Reactions with Alcohols
| Issue | Probable Cause | Recommended Solution |
| Low yield of desired product | Hydrolysis or oxidation | Implement strict anhydrous and inert atmosphere techniques. |
| Formation of disubstituted product | Over-alkylation | Use a 1:1 stoichiometry and add the alcohol slowly at low temperature. |
| Complex mixture of products | Acid-catalyzed side reactions | Add a non-nucleophilic base to scavenge in situ generated HCl. |
IV. Reactions with Amines
Question 4: My reaction with a primary/secondary amine is producing a complex mixture, and I am having difficulty isolating my desired mono(amino)phosphine.
Answer: Similar to reactions with alcohols, reactions with amines can lead to multiple substitutions on the phosphorus center.[8][9] The high nucleophilicity of amines makes this a common issue. The in-situ formation of hydrogen chloride will react with the amine to form an ammonium salt, which can complicate the reaction and purification.
-
Expected Product: (Dialkylamino)isopropylchlorophosphine ((CH₃)₂CHP(NR₂)Cl)
-
Common Side Products:
-
Bis(dialkylamino)isopropylphosphine ((CH₃)₂CHP(NR₂)₂)
-
Dialkylammonium chloride ([R₂NH₂]⁺Cl⁻)
-
-
Troubleshooting Protocol: Selective Amination
-
Stoichiometry and Addition Order: The stoichiometry is critical. For monosubstitution, use a 1:1 ratio of this compound to the amine. For disubstitution, a 1:2 ratio is required. Slowly adding the dichlorophosphine to a solution of the amine and a base is often the preferred method.
-
Use of a Base: It is essential to use at least one equivalent of a non-nucleophilic base (like triethylamine) per equivalent of amine to neutralize the HCl formed. This prevents the formation of the ammonium salt of the reacting amine, which is no longer nucleophilic.
-
Bulky Amines: Using sterically hindered amines can favor monosubstitution.[8]
-
Diagram: Troubleshooting Logic for Amine Reactions
Caption: Decision-making workflow for amine reactions.
References
-
Aminophosphine. In: Wikipedia. [Link]
-
Aminophosphines: Their chemistry and role as ligands and synthons. Applied Organometallic Chemistry. 2009;23(8):291-318. [Link]
-
Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces. Molecules. 2021;26(11):3361. [Link]
-
Synthesis of quaternary aryl phosphonium salts: photoredox-mediated phosphine arylation. Chemical Communications. 2016;52(74):11146-11149. [Link]
-
Phosphorus pentachloride. In: Wikipedia. [Link]
-
Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Organic Chemistry Portal. [Link]
-
The organophosphorus synthesis triangle: introducing methods for the missing quaternization and de-quaternization routes. Chemical Science. 2023;14(41):11358-11367. [Link]
-
Preparation of dichlorophenylphosphine via Friedel–Crafts reaction in ionic liquids. Catalysis Communications. 2008;9(6):1134-1137. [Link]
-
(A) Synthesis of quaternary phosphonium salts based on... - ResearchGate. [Link]
-
Synthesis of Aryl-Dichlorophosphines. ChemistryViews. 2021. [Link]
-
Efficient late-stage synthesis of quaternary phosphonium salts from organothianthrenium salts via photocatalysis. Chemical Communications. 2023;59(4):434-437. [Link]
-
Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. [Link]
-
Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. 2017;13:2434-2464. [Link]
-
Continuous Flow Alcoholysis of Dialkyl H-Phosphonates with Aliphatic Alcohols. Molecules. 2020;25(21):5001. [Link]
-
Phosphonium salt synthesis by alkylation or C-P coupling. Organic Chemistry Portal. [Link]
-
This compound. LookChem. [Link]
-
Alcohols to Alkyl Chlorides, Part 4: Phosphorus Chlorides. YouTube. 2020. [Link]
- Process for preparing trialkylphosphate.
-
Oxidation of triphenylphosphine in chloroiron(III) complexes. Collection of Czechoslovak Chemical Communications. 1970;35(1):27-33. [Link]
-
Mechanistic Study on Reaction of Dichlorophenylphosphine with Dicyclohexylamine. Bulletin of the Korean Chemical Society. 2011;32(9):3455-3458. [Link]
-
Phosphorus pentachloride. chemeurope.com. [Link]
-
Phosphine Ligand Oxidation. Reddit. [Link]
-
Studies On The Green Synthesis Of Some Organic Phosphine Compounds With Alcohol As Direct Material. Globe Thesis. 2022. [Link]
-
Predicting the Air Stability of Phosphines. The Journal of Organic Chemistry. 2015;80(12):6479-6485. [Link]
-
Oxidation of a diphosphene and dechlorination of an arylphosphonic dichloride. Journal of the Chemical Society, Chemical Communications. 1983;(14):789-790. [Link]
-
Heat of hydrolysis of phosphorus pentachloride, and heat of formation of aqueous orthophosphoric acid. Transactions of the Faraday Society. 1956;52:1152-1155. [Link]
-
[Reactions of isopropyl-alkylamine with 2,3-dichloro-1,4-naphthoquinone and 2,3-dichloro-1,4-naphthoquinone/acetaldehyde]. Pharmazie. 2003;58(8):541-543. [Link]
-
Alkylation of Alcohols, Part 1b: with Alkyl Halides and Sulfonates (examples). YouTube. 2021. [Link]
-
Diisopropyldiethylamine. PubChem. [Link]
-
Preparation of alkyl halides from alcohols. Khan Academy. [Link]
-
Visible-Light-Induced Phosgenation Reaction of Amines by Oxygenation of Chloroform Using Chlorine Dioxide. ChemRxiv. 2022. [Link]
-
Alcohol Reactions - HBr, PBr3, SOCl2. YouTube. 2021. [Link]
Sources
- 1. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]
- 2. Phosphorus_pentachloride [chemeurope.com]
- 3. Heat of hydrolysis of phosphorus pentachloride, and heat of formation of aqueous orthophosphoric acid - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 4. Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempap.org [chempap.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Aminophosphine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Understanding the Decomposition Pathways of Dichloroisopropylphosphine
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for dichloroisopropylphosphine. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the handling, decomposition, and analysis of this highly reactive organophosphorus compound. Our goal is to move beyond simple protocols and offer a comprehensive understanding of the causality behind experimental choices, ensuring the integrity and success of your research.
This guide is structured in a question-and-answer format to directly address the common challenges and questions that arise during experimental work with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Handling, Storage, and Stability
Question 1: I am new to working with this compound. What are the most critical handling and storage precautions I need to take?
Answer: this compound is a highly reactive and hazardous compound. Strict adherence to proper handling and storage protocols is paramount to ensure safety and experimental success. The primary hazards are its high reactivity with water and air, and its flammability.
Core Handling Principles:
-
Inert Atmosphere: Always handle this compound under a dry, inert atmosphere, such as nitrogen or argon. This is crucial to prevent rapid degradation through hydrolysis and oxidation. Standard Schlenk line or glovebox techniques are highly recommended.
-
Moisture Control: Absolutely no contact with water should be permitted. This compound reacts violently with water, releasing toxic and flammable gases. Ensure all glassware is rigorously dried before use.
-
Ventilation: Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.
Storage Recommendations:
-
Container: Store in a tightly sealed, dry container, preferably under a nitrogen atmosphere.
-
Temperature: Keep the container in a cool, dry, and well-ventilated place, away from sources of ignition.
-
Compatibility: Store away from incompatible materials such as water, alcohols, amines, and strong oxidizing agents.
Question 2: I suspect my this compound sample has degraded. What are the initial visual and olfactory signs of decomposition?
Answer: Degradation of this compound can often be detected through simple observation.
-
Visual Cues: A pure sample of this compound should be a clear, colorless to light yellow liquid. The presence of white fumes or a cloudy appearance upon opening the container is a strong indicator of reaction with atmospheric moisture, leading to the formation of hydrochloric acid and other byproducts. You may also observe the formation of a white solid precipitate, which is likely a mixture of phosphorus acids.
-
Olfactory Cues: While you should avoid directly smelling the compound, a sharp, acrid odor, often accompanied by the smell of HCl, is a sign of hydrolysis.
If you observe any of these signs, it is highly probable that your sample has undergone some degree of decomposition, which will impact its reactivity and the outcome of your experiments.
Section 2: Decomposition Pathways and Byproducts
Question 3: What is the primary decomposition pathway of this compound when exposed to water (hydrolysis)?
Answer: The primary and most rapid decomposition pathway for this compound in the presence of water is hydrolysis. This reaction is vigorous and exothermic. The P-Cl bonds are highly susceptible to nucleophilic attack by water.
The overall reaction proceeds in a stepwise manner, with the initial hydrolysis product being isopropylphosphonous acid monochloride, which is then further hydrolyzed to isopropylphosphonic acid. Hydrogen chloride (HCl) gas is a significant byproduct of this reaction.
Simplified Hydrolysis Pathway:
(CH₃)₂CHPCl₂ + H₂O → (CH₃)₂CHP(OH)Cl + HCl (CH₃)₂CHP(OH)Cl + H₂O → (CH₃)₂CHP(OH)₂ + HCl
Overall Reaction:
(CH₃)₂CHPCl₂ + 2H₂O → (CH₃)₂CHP(OH)₂ + 2HCl
The final stable product under aqueous conditions is isopropylphosphonic acid .
Question 4: What happens when this compound is exposed to air? What are the expected oxidation byproducts?
Answer: Exposure to air initiates oxidation, another significant decomposition pathway. The phosphorus (III) center in this compound is readily oxidized to phosphorus (V). This process is often concurrent with hydrolysis if moisture is present in the air.
The primary oxidation product is isopropylphosphonic dichloride .
(CH₃)₂CHPCl₂ + ½ O₂ → (CH₃)₂CHP(O)Cl₂
If moisture is also present, the isopropylphosphonic dichloride will subsequently hydrolyze to form isopropylphosphonic acid and HCl.
Question 5: My experiment requires heating a solution containing this compound. What should I be concerned about regarding thermal decomposition?
Answer: Thermal decomposition of organophosphorus halides can be complex and is highly dependent on the temperature and the presence of other reagents. While specific high-temperature decomposition studies on this compound are not extensively published in readily available literature, we can infer likely pathways based on related compounds.
At elevated temperatures, you should be concerned about:
-
Elimination Reactions: The potential for elimination of propene and the formation of phosphorus-containing acids and HCl.
-
Radical Reactions: At higher temperatures, homolytic cleavage of the P-C or P-Cl bonds could occur, leading to a complex mixture of radical-mediated byproducts.
-
Disproportionation: It is also possible for disproportionation reactions to occur, leading to a variety of phosphorus-containing species with different oxidation states.
It is crucial to conduct any heating of this compound in a well-controlled environment with appropriate safety measures in place.
Visualizing Decomposition Pathways
To provide a clearer understanding of the primary decomposition routes, the following diagrams illustrate the hydrolysis and oxidation pathways.
Caption: Hydrolysis pathway of this compound.
Caption: Oxidation and subsequent hydrolysis of this compound.
Section 3: Analytical Characterization of Decomposition
Question 6: I need to analyze a sample of this compound to check for degradation. What are the recommended analytical techniques?
Answer: The two most powerful and commonly used techniques for analyzing this compound and its degradation products are Gas Chromatography-Mass Spectrometry (GC-MS) and ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy .
| Technique | Application | Advantages | Considerations |
| GC-MS | Separation and identification of volatile components, including the parent compound and potential byproducts. | High sensitivity and provides structural information from mass fragmentation patterns. | Derivatization may be necessary for non-volatile acidic byproducts. The high reactivity of the parent compound can be challenging for the GC system. |
| ³¹P NMR | Direct observation and quantification of phosphorus-containing species in solution. | Provides a distinct signal for each unique phosphorus environment, allowing for straightforward identification and quantification of the parent compound and its phosphorus-containing degradation products. Non-destructive. | Lower sensitivity compared to GC-MS. Does not provide information on non-phosphorus byproducts. |
Question 7: Can you provide a starting point for a GC-MS method to analyze this compound?
Answer: Yes, here is a general GC-MS protocol that can be adapted for your specific instrumentation and needs.
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation:
-
Work in a glovebox or under an inert atmosphere.
-
Prepare a dilute solution of your this compound sample in a dry, inert solvent (e.g., anhydrous hexane or toluene). A typical concentration would be in the low ppm range.
-
Caution: Avoid protic solvents like methanol or ethanol as they will react with the sample.
-
-
GC-MS Parameters (Example):
-
Injection: Splitless injection is often preferred for trace analysis.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity column is suitable (e.g., a 5% phenyl-methylpolysiloxane column).
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-300.
-
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Look for the characteristic isotopic pattern of two chlorine atoms in the molecular ion and fragment ions.
-
Search for peaks corresponding to expected degradation products like isopropylphosphonic dichloride.
-
Question 8: How can I use ³¹P NMR to monitor the decomposition of this compound?
Answer: ³¹P NMR is an excellent tool for this purpose. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment.
Experimental Protocol: ³¹P NMR Analysis
-
Sample Preparation:
-
Under an inert atmosphere, dissolve a small amount of your this compound sample in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Ensure the NMR tube and solvent are dry.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use an appropriate relaxation delay to ensure accurate quantification if desired.
-
-
Spectral Interpretation:
-
This compound ((CH₃)₂CHPCl₂): You will observe a characteristic singlet in the downfield region of the spectrum.
-
Isopropylphosphonic dichloride ((CH₃)₂CHP(O)Cl₂): This oxidation product will appear as a singlet at a different chemical shift, typically further downfield than the parent phosphine.
-
Isopropylphosphonic acid ((CH₃)₂CHP(OH)₂): This hydrolysis product will also have a distinct chemical shift, generally upfield from the chlorinated species.
-
By integrating the signals, you can determine the relative amounts of the parent compound and its phosphorus-containing degradation products.
Workflow for Investigating Decomposition
The following workflow provides a logical sequence for investigating a suspected decomposition of a this compound sample.
Caption: A logical workflow for investigating this compound decomposition.
References
-
Monitoring the oxidation of Phosphine ligands using ³¹P NMR. Magritek. (2023). [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. Keglevich, G. (2020). Molecules, 25(21), 5049. [Link]
-
Thermal Degradation of Organophosphorus Flame Retardants. Howell, B. A. (2022). Polymers, 14(22), 4929. [Link]
-
Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox. D'Agostino, P. A., & Hancock, J. R. (2021). Molecules, 26(16), 4948. [Link]
troubleshooting low yields in dichloroisopropylphosphine substitutions
Welcome to the technical support center for dichloroisopropylphosphine chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of substitution reactions involving this versatile but challenging reagent. Low yields can be a significant impediment to progress, and this resource provides a structured, in-depth approach to troubleshooting and optimization, moving beyond simple procedural steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: I'm consistently observing low yields in my this compound substitution. What are the most common culprits?
Low yields in these reactions are rarely due to a single issue but rather a combination of factors. The P-Cl bonds in this compound are highly reactive and susceptible to several competing pathways. The most frequent causes of poor yield include:
-
Reagent Quality and Stoichiometry: The activity of your primary nucleophile (e.g., Grignard or organolithium reagent) is paramount. Inaccurate quantification or degradation of the nucleophile can lead to incomplete reactions or the dominance of side reactions.
-
Moisture and Air Sensitivity: this compound reacts violently with water, and the resulting phosphine products are often sensitive to air oxidation.[1] Scrupulous adherence to anhydrous and inert atmosphere techniques is non-negotiable.
-
Side Reactions: Competing reactions such as over-alkylation/arylation, hydrolysis, and reduction can consume starting materials and form complex byproduct mixtures that complicate purification.[2]
-
Reaction Conditions: Suboptimal temperature, solvent, or addition rates can dramatically shift the reaction outcome, favoring undesired pathways.
-
Workup and Purification Losses: The desired product may be volatile, unstable, or difficult to separate from byproducts, leading to significant material loss during isolation.
The following sections will delve into each of these areas, providing specific, actionable advice.
In-Depth Troubleshooting Guides
Q2: How does the quality and handling of my Grignard or organolithium reagent impact the reaction?
The success of the substitution heavily relies on the nucleophilicity and concentration of your organometallic reagent. These reagents are notoriously sensitive.
Causality: Organometallic reagents, particularly Grignard reagents, exist in a complex solution state governed by the Schlenk equilibrium.[3] Their reactivity can be diminished by trace amounts of water, oxygen, or protic impurities in the solvent or on the glassware, leading to protonolysis and a lower effective concentration. Furthermore, the high reactivity that makes them effective also makes them prone to side reactions if not controlled.[2]
Troubleshooting Steps:
-
Verify Reagent Activity: Do not rely on the concentration stated on the bottle for commercial reagents, as activity can decrease over time. Titrate your organometallic reagent immediately before use. The double titration method with 1,10-phenanthroline and a secondary alcohol is a reliable standard.
-
Use Freshly Prepared Reagents: Whenever possible, use freshly prepared Grignard or organolithium reagents for best results. For Grignard reagents, ensure the magnesium turnings are activated and the reaction is initiated properly.
-
Control Addition Rate and Temperature: Add the organometallic reagent slowly to a cooled solution (-78 °C to 0 °C) of this compound. This minimizes localized concentration spikes that can lead to double substitution (over-alkylation) and helps dissipate the heat of the reaction.
Q3: I suspect side reactions are consuming my material. What are they and how can I prevent them?
Several side reactions can compete with the desired monosubstitution. Understanding these pathways is key to suppressing them.
-
Over-alkylation/arylation: This is the most common side reaction, where a second equivalent of the nucleophile displaces the remaining chloride to form a tertiary phosphine, i-PrPR₂.[2]
-
Prevention:
-
Stoichiometry: Use a slight excess of this compound relative to the nucleophile (e.g., 1.1:1) to ensure the nucleophile is the limiting reagent.
-
Inverse Addition: Add the this compound solution to the nucleophile solution at a low temperature. This maintains a low concentration of the phosphine, disfavoring the second substitution on the already-formed product.
-
-
-
Hydrolysis: this compound is extremely sensitive to moisture, rapidly hydrolyzing to isopropylphosphonous dichloride and ultimately to isopropylphosphonous acid.[4][5][6] This reaction is often vigorous.[1]
-
Prevention:
-
Dry Glassware: Oven-dry all glassware overnight and cool under a stream of inert gas (Argon or Nitrogen).
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire setup, reaction, and workup.
-
-
-
Oxidation: The desired secondary phosphine chloride product, i-Pr(R)PCl, and any tertiary phosphine byproducts can be readily oxidized by atmospheric oxygen to form the corresponding phosphine oxides.
-
Prevention:
-
Degassed Solvents: Degas solvents by bubbling an inert gas through them for 30-60 minutes prior to use.
-
Inert Atmosphere Workup: Conduct the reaction quench and initial workup steps under an inert atmosphere.
-
-
Q4: How do I select the optimal solvent and temperature for my substitution?
Solvent and temperature are critical parameters that control reaction kinetics and selectivity.[7]
Causality: The solvent must effectively solvate the organometallic reagent and the reaction intermediates without reacting with them. Temperature directly influences the reaction rate; higher temperatures can increase the rate of undesired side reactions more than the desired reaction.[8]
Solvent Selection: Ethereal solvents are standard for reactions involving Grignard and organolithium reagents due to their ability to coordinate with the magnesium or lithium ion, which helps to solubilize the reagent and modulate its reactivity.
| Solvent | Typical Temperature Range | Notes |
| Tetrahydrofuran (THF) | -78 °C to 66 °C | Most common choice. Good solvating power for Grignard reagents. |
| Diethyl Ether | -78 °C to 35 °C | Traditional solvent for Grignard formation and use. Lower boiling point can be a limitation for reactions requiring heating. |
| Toluene / Hexanes | -78 °C to 111 °C | Often used as co-solvents or for reactions with less polar reagents. Non-polar solvents may decrease side product formation in some cases.[9] |
Temperature Control:
-
Initial Addition: Always perform the addition of the nucleophile at low temperatures (-78 °C is common) to control the initial exothermic reaction and prevent side reactions.
-
Warming: After the addition is complete, the reaction is often allowed to slowly warm to room temperature or gently heated to drive it to completion. The optimal final temperature is substrate-dependent and may require empirical optimization.
Q5: My purification is difficult and I'm losing most of my product. What are some better strategies?
Phosphine purification requires careful technique to prevent decomposition and yield loss.[10]
Troubleshooting Purification:
-
Inert Atmosphere Workup: The initial quench (e.g., with saturated NH₄Cl solution) and phase separation should be performed under an inert atmosphere to prevent oxidation of the product.
-
Filtration of Salts: Magnesium salts formed during the reaction can sometimes trap the product. Ensure they are thoroughly washed with a dry, deoxygenated solvent. Filtration through a pad of Celite under inert gas can be effective.
-
Purification Method Selection:
-
Distillation: For volatile phosphine chlorides, vacuum distillation is the preferred method. Ensure the distillation apparatus is scrupulously dry.
-
Chromatography: Column chromatography on silica gel can be used but is often problematic due to the potential for decomposition or oxidation on the stationary phase. If necessary, use de-gassed solvents and work quickly.
-
Experimental Protocol: Synthesis of Isopropyl(phenyl)phosphinous chloride
This protocol provides a representative example of a this compound substitution using a Grignard reagent.
Materials:
-
This compound (97%)
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexanes
-
Saturated aqueous ammonium chloride (degassed)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Maintain a positive inert gas pressure throughout the experiment.
-
Grignard Formation: In the flask, combine magnesium turnings (1.1 eq). Add a small portion of anhydrous THF. In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous THF. Add a small amount of the bromobenzene solution to the magnesium and wait for initiation (slight warming, bubbling). Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After addition, stir at room temperature for 1 hour.
-
Reaction: Cool the freshly prepared phenylmagnesium bromide solution to -78 °C (dry ice/acetone bath). In a separate flame-dried flask, prepare a solution of this compound (1.05 eq) in anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the cold Grignard solution over 1 hour, maintaining the internal temperature below -65 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.
-
Quench: Cool the reaction mixture to 0 °C. Under a strong flow of inert gas, slowly add degassed, saturated aqueous ammonium chloride solution to quench the reaction.
-
Workup: Transfer the mixture to a separatory funnel under an inert atmosphere. Extract the aqueous layer twice with degassed hexanes. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield isopropyl(phenyl)phosphinous chloride as a colorless liquid.
References
-
Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. PMC, National Institutes of Health. Available at: [Link]
-
Phosphorus pentachloride. Wikipedia. Available at: [Link]
-
Preparation of dichlorophenylphosphine via Friedel–Crafts reaction in ionic liquids. ResearchGate. Available at: [Link]
-
Reaction of Grignard reagents with phosphoric acid derivatives. Chemistry Stack Exchange. Available at: [Link]
-
Synthesis of phosphine oxide based amphiphilic molecules via ring-opening Wittig olefination of a macrocyclic phosphoranylidene and their property study as non-ionic surfactants. National Institutes of Health. Available at: [Link]
-
Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Electrophilic bis-fluorophosphonium dications: Lewis acid catalysts from diphosphines. PMC, PubMed Central. Available at: [Link]
-
Phosphine synthesis by reduction. Organic Chemistry Portal. Available at: [Link]
-
Highly Chemoselective Metal-Free Reduction of Phosphine Oxides to Phosphines. organic-chemistry.org. Available at: [Link]
-
Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. PMC, National Institutes of Health. Available at: [Link]
-
Lewis Acid-Promoted Oxidative Addition at a [Ni0(diphosphine)2] Complex: The Critical Role of a Secondary Coordination Sphere. ChemRxiv. Available at: [Link]
-
Solvent effect on simple and high yield synthesis of polydichlorophosphazene precursor Cl3P[[double bond, length as m-dash]]NSiMe3. New Journal of Chemistry, RSC Publishing. Available at: [Link]
-
Synthesis and Reactivity of the Phospha‐Grignard Reagent Mg(P{SiMe3}2)Br(thf). ResearchGate. Available at: [Link]
-
Phosphorus Lewis Acids: Emerging Reactivity and Applications in Catalysis. The Royal Society of Chemistry. Available at: [Link]
-
The Grignard Reagents. ACS Publications. Available at: [Link]
-
Reduction of phosphine oxides to phosphines. ResearchGate. Available at: [Link]
-
Synthesis of Aryl-Dichlorophosphines. ChemistryViews. Available at: [Link]
-
SOLVENT EFFECT AND KINETIC STUDY ON THE REACTION OF DIALKYL DISULPHIDE WITH TRIPHENYLPHOSPHINE IN AQUEOUS ORGANIC SOLVENTS. Mansoura Journal of Chemistry. Available at: [Link]
-
A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. National Institutes of Health. Available at: [Link]
-
Effect of Solvent Properties on the Critical Solution Temperature of Thermoresponsive Polymers. MDPI. Available at: [Link]
-
Phosphorus pentachloride. chemeurope.com. Available at: [Link]
-
A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. ACS Publications. Available at: [Link]
-
Reactions of 2-Diphenylphosphino-benzaldehyde with Group 13 Lewis Acids. PubMed. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Bifunctional ligands in combination with phosphines and Lewis acidic phospheniums for the carbonylative Sonogashira reaction. Chemical Communications, RSC Publishing. Available at: [Link]
-
Heat of hydrolysis of phosphorus pentachloride, and heat of formation of aqueous orthophosphoric acid. Transactions of the Faraday Society, RSC Publishing. Available at: [Link]
-
This compound. LookChem. Available at: [Link]
-
This compound. Georganics. Available at: [Link]
-
How to increase the yield of a protein?. ResearchGate. Available at: [Link]
-
Phase Separation Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. PMC, National Institutes of Health. Available at: [Link]
-
Progress, applications, challenges and prospects of protein purification technology. PMC, National Institutes of Health. Available at: [Link]
-
Purification of GFP fusion proteins with high purity and yield by monoclonal antibody-coupled affinity column chromatography. PubMed. Available at: [Link]
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- 1. This compound - High purity | EN [georganics.sk]
- 2. chemistryviews.org [chemistryviews.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]
- 5. Phosphorus_pentachloride [chemeurope.com]
- 6. Heat of hydrolysis of phosphorus pentachloride, and heat of formation of aqueous orthophosphoric acid - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Solvent effect on simple and high yield synthesis of polydichlorophosphazene precursor Cl3P [[double bond, length as m-dash]] NSiMe3 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of Dichloroisopropylphosphine
Welcome to the technical support center for the scale-up synthesis of dichloroisopropylphosphine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered during the synthesis of this critical reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to make informed decisions during your process development.
I. Overview of the Synthesis
The most common and scalable method for synthesizing this compound, ((CH₃)₂CHPCl₂), is the reaction of a Grignard reagent, specifically isopropylmagnesium chloride (i-PrMgCl), with an excess of phosphorus trichloride (PCl₃). While seemingly straightforward, this reaction is fraught with challenges on a larger scale, primarily due to the high reactivity of the Grignard reagent, which can lead to over-alkylation and the formation of difficult-to-separate byproducts.[1][2][3]
The core of a successful and scalable synthesis lies in controlling the reaction stoichiometry and temperature to favor the formation of the desired monosubstituted product.
Core Reaction Scheme:
(CH₃)₂CHCl + Mg → (CH₃)₂CHMgCl (in an ether solvent)
(CH₃)₂CHMgCl + PCl₃ → (CH₃)₂CHPCl₂ + MgCl₂
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the scale-up synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
Low yield is a common issue and can stem from several factors. A systematic approach is necessary to diagnose the problem.
-
Cause 1: Inaccurate Grignard Reagent Concentration. The stoichiometry is critical. An excess of Grignard reagent will lead to the formation of diisopropylchlorophosphine (i-Pr₂PCl) and triisopropylphosphine (i-Pr₃P), which are difficult to separate from the desired product.[1][2]
-
Solution: Always titrate your Grignard reagent immediately before use to determine its exact molarity. Do not rely solely on the theoretical yield from the initial amount of magnesium and isopropyl chloride. A double titration method (e.g., with iodine and back-titration with sodium thiosulfate) is recommended for accuracy.
-
-
Cause 2: Poor Temperature Control. The reaction is highly exothermic. If the temperature rises uncontrollably, side reactions are accelerated.
-
Solution: Maintain a low reaction temperature, typically between -25°C and -30°C, during the slow, dropwise addition of the Grignard reagent to the phosphorus trichloride solution.[1] Use an efficient cooling bath (e.g., dry ice/acetone) and monitor the internal temperature closely.
-
-
Cause 3: Inefficient Stirring. As the reaction proceeds, magnesium salts (MgCl₂) precipitate, creating a thick slurry that can impede effective mixing.[2] This can lead to localized "hot spots" and areas of high Grignard concentration, promoting over-alkylation.
-
Solution: Use a powerful overhead mechanical stirrer. If the salt cake becomes too thick, you may need to pause the addition and manually break it up with a long spatula under an inert atmosphere.[1]
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Decision Tree for Low Yields.
Q2: My final product is contaminated with other phosphine species. How can I improve its purity?
Product purity is paramount. Contamination typically arises from over-alkylation or incomplete reaction.
-
Cause 1: Over-alkylation. As mentioned, this is the most common cause of impurities like i-Pr₂PCl and i-Pr₃P.
-
Solution: Besides the solutions for low yield (stoichiometry and temperature control), ensure you are using an excess of phosphorus trichloride. A molar ratio of at least 2:1 (PCl₃ to i-PrMgCl) is often recommended to create a competitive environment where the Grignard is more likely to react with PCl₃ than the product, (CH₃)₂CHPCl₂.
-
-
Cause 2: Ineffective Purification. this compound is a liquid with a boiling point that can be close to that of its byproducts, making simple distillation challenging.
-
Solution: Use fractional vacuum distillation for purification. A well-packed distillation column (e.g., Vigreux or packed with Raschig rings) is essential to achieve good separation. Monitor the distillation head temperature and pressure closely.
-
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg |
| This compound | 144.97 | 129.9 |
| Phosphorus Trichloride (PCl₃) | 137.33 | 76.1 |
| Diisopropylchlorophosphine | 152.62 | ~160-165 |
| Triisopropylphosphine | 160.24 | ~180-185 |
| Table 1: Boiling points of reaction components and potential byproducts.[4] |
Q3: The reaction mixture becomes too thick to stir. What should I do?
This is a common physical challenge during scale-up.
-
Solution:
-
Solvent Amount: Ensure you are using a sufficient volume of anhydrous ether. While concentration is good, an overly concentrated reaction will exacerbate the precipitation issue.
-
Stirrer Type: A magnetic stir bar is inadequate for this reaction at scale. A high-torque mechanical overhead stirrer with a paddle or anchor-shaped impeller is necessary.
-
Intervention: If stirring is compromised, pause the Grignard addition, and under a strict inert atmosphere (e.g., nitrogen or argon), use a long, sturdy, and dry scraper or spatula to break up the solid cake of magnesium salts that forms on the reactor walls.[1]
-
III. Frequently Asked Questions (FAQs)
Q: Why is it critical to use isopropylmagnesium chloride instead of the bromide? A: Using isopropylmagnesium bromide can lead to halogen exchange with the phosphorus trichloride, resulting in a mixture of chlorinated and brominated phosphine products, which are very difficult to separate.[1]
Q: What are the key safety precautions for this synthesis? A: This synthesis involves multiple hazardous materials.
-
Phosphorus Trichloride (PCl₃): Highly toxic, corrosive, and reacts violently with water.[5] Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.[6]
-
Grignard Reagents: Highly flammable and react violently with water.[7] All glassware must be rigorously dried, and the reaction must be conducted under a dry, inert atmosphere (nitrogen or argon).
-
This compound: The product is also corrosive, water-reactive, and flammable. It should be handled with the same precautions as the starting materials. Keep away from ignition sources and handle under an inert atmosphere.[5]
Q: How can I monitor the reaction's progress in real-time? A: For large-scale synthesis, implementing Process Analytical Technology (PAT) can provide invaluable insights.[8][9][10]
-
In-situ FTIR/Raman Spectroscopy: These techniques can monitor the concentration of reactants and products in real-time by tracking their characteristic vibrational bands, allowing for precise determination of the reaction endpoint.[8][11]
-
Temperature and Pressure Monitoring: Closely tracking these parameters can indicate the reaction rate and help prevent dangerous runaway conditions.
Process Flow Diagram for Synthesis
Caption: General Workflow for this compound Synthesis.
IV. Standard Operating Procedure (SOP)
Materials and Equipment:
-
Three-necked round-bottom flask equipped with an overhead mechanical stirrer, a dropping funnel, and a low-temperature thermometer.
-
Dry ice/acetone cooling bath.
-
Inert gas (Nitrogen or Argon) supply.
-
Anhydrous diethyl ether.
-
Phosphorus trichloride (PCl₃).
-
Isopropylmagnesium chloride (i-PrMgCl) in ether (freshly prepared or titrated commercial solution).
-
Vacuum distillation apparatus with a fractionating column.
Protocol:
-
Preparation: Assemble and flame-dry all glassware under a vacuum, then cool under a positive pressure of inert gas.
-
Charging the Reactor: In the three-necked flask, place phosphorus trichloride (e.g., 0.25 mol) and 150 ml of anhydrous ether.[1]
-
Cooling: Cool the flask in the dry ice-acetone bath to an internal temperature of -30°C.
-
Grignard Addition: Charge the dropping funnel with a titrated solution of isopropylmagnesium chloride in ether (e.g., 0.50 mol).[1]
-
Reaction: Add the Grignard solution dropwise to the rapidly stirred PCl₃ solution. Maintain the internal temperature between -25°C and -30°C throughout the addition, which should take approximately 1.5 to 2 hours.[1]
-
Warm-up: After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir overnight (approx. 16 hours).[2]
-
Workup - Filtration: Under an inert atmosphere, filter the reaction mixture through a cannula or a Schlenk filter to remove the precipitated magnesium salts. Wash the salts with additional anhydrous ether to recover any trapped product.
-
Workup - Solvent Removal: Combine the filtrate and washes. Remove the ether solvent under reduced pressure.
-
Purification: Purify the remaining crude liquid by fractional vacuum distillation. Collect the fraction corresponding to this compound (refer to a vapor pressure nomograph for the expected boiling point at your vacuum level).
V. References
-
ResearchGate. (2025). A new method for the synthesis of dichlorophosphines. Retrieved from ResearchGate.
-
TCI Chemicals. (n.d.). Safety Data Sheet: this compound.
-
Fisher Scientific. (n.d.). Safety Data Sheet: this compound.
-
Sigma-Aldrich. (2023). Safety Data Sheet: this compound.
-
Sigma-Aldrich. (2025). Safety Data Sheet.
-
ChemSrc. (n.d.). DICHLORO(ISOPROPYL-AMINO)PHOSPHINE SDS, 65632-19-1 Safety Data Sheets.
-
LookChem. (n.d.). This compound.
-
Organic Syntheses. (n.d.). Chlorodiisopropylphosphine. Retrieved from [Link]
-
Fogh, A. A., et al. (2024). Multi-Gram Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines. ChemRxiv. DOI: 10.26434/chemrxiv-2024-0b89h
-
ChemistryViews. (2021). Synthesis of Aryl-Dichlorophosphines. Retrieved from [Link]
-
American Chemical Society. (n.d.). Investigation of Lithium Acetyl Phosphate Synthesis Using Process Analytical Technology.
-
University of Southampton. (2025). A Rapid General Synthesis and the Spectroscopic Data of 2,2'-Bis-(di-isopropylphosphino)-1,1'-dibromoferrocene, (bpdbf).
-
Filo. (2024). (a) CH 3 -.
-
ResearchGate. (2025). A note on the preparation of chloro‐dialkylphosphines.
-
Mettler Toledo. (n.d.). Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Retrieved from [Link]
-
Process Insights. (n.d.). Process Analytical Technology.
-
Organic Syntheses. (n.d.). Phosphine–nickel complex catalyzed cross-coupling of grignard reagents with aryl and alkenyl halides.
-
Stepscience. (n.d.). Process Analytical Technology - PAT.
-
PMC. (n.d.). Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis.
-
ResearchGate. (n.d.). Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022.
-
ResearchGate. (n.d.). Tools for Purifying the Product.
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). This compound 97 25235-15-8.
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
MDPI. (2023). Facile Scale-Up of the Flow Synthesis of Silver Nanostructures Based on Norrish Type I Photoinitiators.
-
ChemRxiv. (n.d.). Thermodynamic Stability, Structure, Dynamics and Thermal Properties of C-type Aluminiumtrisdihydrogenphosphate.
-
YouTube. (2021). The Grignard Reaction (Worksheet Solutions Walkthrough). Retrieved from [Link]
-
SiliCycle. (n.d.). Guide for Chemical Synthesis & Purification.
-
AIChE. (n.d.). Session: Mixing Issues in Scale-Up and Scale-Down of Pharmaceutical & Biopharmaceutical Processes - Proceedings.
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analytical methods for monitoring dichloroisopropylphosphine reaction progress
<Step_2>
Technical Support Center: Monitoring Dichloroisopropylphosphine Reactions
A Senior Application Scientist's Guide to Method Selection and Troubleshooting
Welcome to the technical support center for monitoring this compound reaction progress. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested advice on analytical methodologies and to offer solutions to common challenges encountered during reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: What are the most effective analytical methods for monitoring the progress of a reaction involving this compound?
A1: The choice of analytical method depends on the specific reaction conditions, available equipment, and the desired level of detail. The two most powerful and commonly used techniques are ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).
-
³¹P NMR Spectroscopy: This is often the preferred method due to its high selectivity for phosphorus-containing compounds.[1][2] It provides unambiguous identification of the starting material, intermediates, product, and any phosphorus-containing byproducts.[2] Quantitative ³¹P NMR (qNMR) can be used to determine the relative concentrations of these species, offering a clear picture of reaction kinetics and conversion.[3]
-
Gas Chromatography (GC): GC is a highly sensitive technique suitable for volatile compounds like this compound.[4] When coupled with a phosphorus-specific detector, such as a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), it provides excellent selectivity and sensitivity for organophosphorus compounds.[5][6] For enhanced identification, GC can be coupled with Mass Spectrometry (GC-MS).[7]
Q2: Can I use in-situ monitoring techniques for real-time analysis?
A2: Yes, in-situ monitoring is highly valuable for understanding reaction dynamics and ensuring process safety, particularly with highly reactive reagents.
-
In-situ Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR) IR probes can be inserted directly into the reaction vessel to monitor the disappearance of reactants and the appearance of products in real-time. This is particularly useful for tracking changes in functional groups.
-
In-situ Raman Spectroscopy: Similar to IR, Raman spectroscopy can provide real-time information about the molecular composition of the reaction mixture and is particularly useful for monitoring reactions involving organometallic species.[8]
Q3: How do I prepare a sample of a moisture-sensitive compound like this compound for analysis?
A3: this compound is highly reactive and susceptible to hydrolysis. Therefore, all sample preparation must be conducted under anhydrous and inert conditions (e.g., in a glovebox or under an argon or nitrogen atmosphere).
-
For NMR: Use a deuterated solvent that has been thoroughly dried over molecular sieves. Prepare the sample in an NMR tube fitted with a sealable cap (e.g., a J. Young tube) to prevent atmospheric moisture contamination.
-
For GC: Use anhydrous solvents for dilution. Samples should be prepared in sealed GC vials with PTFE-lined septa. It is crucial to minimize the time the sample is exposed to the atmosphere before injection.
Troubleshooting Guides
Problem 1: My ³¹P NMR spectrum shows multiple unexpected peaks.
-
Possible Cause 1: Hydrolysis. this compound readily reacts with water to form various hydrolysis products, each with a distinct ³¹P NMR signal.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and handle all materials under inert conditions.
-
-
Possible Cause 2: Oxidation. Phosphines can be oxidized by air.
-
Solution: Degas all solvents prior to use and maintain a positive pressure of an inert gas during the reaction and sample preparation.
-
Problem 2: I am having difficulty obtaining quantitative results with ³¹P NMR.
-
Possible Cause: Incomplete spin-lattice relaxation (T1) between scans can lead to inaccurate signal integration. Different phosphorus species can have significantly different T1 values.[2]
-
Solution: To ensure accurate quantification, determine the T1 for each phosphorus species of interest and set the relaxation delay (d1) to at least 5 times the longest T1. Alternatively, use a validated quantitative ³¹P NMR method with a suitable internal standard.[9]
-
Problem 1: I am observing peak tailing in my GC chromatogram.
-
Possible Cause 1: Active sites in the GC system. this compound is a reactive compound that can interact with active sites in the injector liner, column, or detector.[10]
-
Possible Cause 2: Sample overload. Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute your sample and reinject.
-
Problem 2: My retention times are shifting between runs.
-
Possible Cause: Leaks in the system. Small leaks in the gas lines or at the column connections can cause fluctuations in flow rate, leading to variable retention times.[11]
-
Solution: Perform a leak check of the entire GC system, paying close attention to the septum, ferrules, and any other connections.[11]
-
Problem 3: I am not seeing a peak for my compound, or the peak is very small.
-
Possible Cause 1: Decomposition in the injector. Thermally labile compounds can decompose in a hot injector.
-
Solution: Optimize the injector temperature. A lower temperature may prevent decomposition.
-
-
Possible Cause 2: Adsorption. The analyte may be adsorbing to active sites in the system.
-
Solution: As with peak tailing, use deactivated liners and columns. If the problem persists, derivatization of the analyte to a more stable compound may be necessary.[12]
-
Experimental Protocols & Data
Protocol 1: Sample Preparation for ³¹P NMR Analysis
-
Under an inert atmosphere (glovebox or Schlenk line), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction by adding the aliquot to a vial containing a known amount of a suitable internal standard (e.g., triphenyl phosphate) dissolved in anhydrous, deuterated chloroform (CDCl₃).
-
Transfer the solution to a dry NMR tube and seal it with a J. Young valve or a secure cap.
-
Acquire the ³¹P NMR spectrum with appropriate parameters for quantitative analysis (i.e., sufficient relaxation delay).
Table 1: Typical ³¹P NMR Chemical Shifts
| Compound | Typical Chemical Shift (ppm, relative to 85% H₃PO₄) |
| This compound | ~190-200 |
| Isopropyldichlorophosphine oxide (hydrolysis/oxidation product) | ~40-50 |
| Isopropylphosphonic dichloride (hydrolysis/oxidation product) | ~30-40 |
Note: Chemical shifts can vary depending on the solvent and other components in the mixture.
Protocol 2: GC-NPD Method for Reaction Monitoring
-
Sample Preparation: Under an inert atmosphere, withdraw a small aliquot of the reaction mixture and dilute it with anhydrous hexane in a sealed GC vial.
-
GC Conditions:
-
Column: A low- to mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point.[7]
-
Injector: Use a split/splitless injector. Optimize the split ratio to avoid column overload.
-
Temperatures:
-
Injector: 200 °C
-
Detector: 300 °C
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up at a moderate rate (e.g., 10 °C/min) to a final temperature that ensures all components elute (e.g., 250 °C).[13]
-
-
Detector: Nitrogen-Phosphorus Detector (NPD).
-
Visualizing Workflows
Diagram 1: Decision Tree for Analytical Method Selection
A decision tree to guide the selection of the most appropriate analytical method.
Diagram 2: Troubleshooting Workflow for GC Peak Tailing
A systematic approach to diagnosing and resolving peak tailing issues in GC analysis.
References
-
dos Santos, J. I., et al. (2021). ³¹P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. Molecules, 26(11), 3235. Available at: [Link]
-
Foth, P. J., et al. (2012). Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR spectroscopy. Organic Process Research & Development, 16(10), 1691–1697. Available at: [Link]
-
Wheeler, P., Bunn, R., & Edge, T. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Thermo Fisher Scientific. Available at: [Link]
-
Verstuyft, A. W. (1978). Sampling and analytical methods for phosphine — a review. American Industrial Hygiene Association Journal, 39(6), 431-437. Available at: [Link]
-
Popa, G., & Udrea, I. (2010). A rapid method to determine 1,3-dichloropropene (1,3-d) by gas chromatography ion trap mass spectrometry in soil. Annals of the University of Craiova-Agriculture, Montanology, Cadastre Series, 40(1), 225-228. Available at: [Link]
-
Lancaster, L. M. (2018). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of North Texas. Available at: [Link]
-
Mocan, T., & Cesa, M. L. (2021). ³¹P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. Molecules, 26(11), 3235. Available at: [Link]
-
U.S. Environmental Protection Agency. (2000). Method 8141B: Organophosphorus Compounds by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Available at: [Link]
-
Jähnisch, K., et al. (2004). Process control and real-time monitoring of Grignard reactions. Chemical Engineering & Technology, 27(8), 893-896. Available at: [Link]
-
Zhang, Q., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 29(3), 648. Available at: [Link]
-
Foth, P. J., et al. (2012). Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR spectroscopy. Organic Process Research & Development, 16(10), 1691–1697. Available at: [Link]
-
Pistos, C., et al. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Molecules, 24(9), 1723. Available at: [Link]
-
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Shi, Y., et al. (2022). Real-Time and In Situ Monitoring of Transmetalation of Grignard with Manganese(II) Chloride by Raman Spectroscopy. Organic Process Research & Development, 26(4), 1184–1191. Available at: [Link]
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Tayebee, R., et al. (2013). Selective Monitoring of Organophosphorus Pesticides by 31P-NMR Spectroscopy: Application to Purity Assay of Technical Products and Concentration Determination of Formulated Samples. Journal of the Brazilian Chemical Society, 24(8), 1295-1302. Available at: [Link]
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Manríquez, M. E., et al. (2022). Monitoring Lead–Phosphorus Interactions Through 31 P-NMR Used as a Sensor in Phosphine Functionalized Silica Gel Adsorbent. Polymers, 14(19), 4194. Available at: [Link]
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Gérardy, R., et al. (2020). Sampling and Analysis in Flow: The Keys to Smarter, More Controllable, and Sustainable Fine‐Chemical Manufacturing. Chemistry–A European Journal, 26(50), 11448-11462. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Dichloroisopropylphosphine and Dichlorophenylphosphine in Catalysis
A Senior Application Scientist's Perspective on Ligand Precursor Selection in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the success of synthetic campaigns. In the realm of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand can dictate the efficiency, substrate scope, and overall outcome of a transformation. Dichloroisopropylphosphine and dichlorophenylphosphine are key precursors for the synthesis of trialkyl- and triarylphosphine ligands, respectively. This guide provides an in-depth technical comparison of their downstream applications in catalysis, focusing on how the fundamental electronic and steric differences between the isopropyl and phenyl moieties influence catalytic activity.
The Decisive Role of Ligand Architecture in Catalysis
The efficacy of a phosphine ligand in a catalytic cycle, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, is predominantly governed by two key properties: its steric bulk and its electronic nature. These factors directly impact the rates of the critical steps in the catalytic cycle: oxidative addition and reductive elimination. Generally, electron-rich and sterically hindered phosphine ligands are sought after to enhance catalytic activity, particularly for challenging substrates like aryl chlorides.
-
Electron-donating ligands increase the electron density on the palladium center, which in turn facilitates the oxidative addition of the aryl halide to the Pd(0) complex. This is often the rate-limiting step in the catalytic cycle.
-
Steric bulk on the phosphine ligand promotes the reductive elimination step, where the new carbon-carbon or carbon-nitrogen bond is formed and the product is released from the palladium center. Bulky ligands can also help to stabilize the catalytically active monoligated palladium species.
Steric and Electronic Properties: Isopropyl vs. Phenyl
The choice between a ligand derived from this compound (leading to a triisopropylphosphine-type ligand) and one from dichlorophenylphosphine (leading to a triphenylphosphine-type ligand) boils down to a trade-off between steric bulk and electronic properties.
| Parameter | Triisopropylphosphine (from this compound) | Triphenylphosphine (from Dichlorophenylphosphine) |
| Tolman Cone Angle (θ) | 160° | 145° |
| pKa (of conjugate acid, HPR₃⁺) | 9.4 | 2.73 |
| Electronic Nature | Strongly electron-donating (σ-donor) | Less electron-donating, with π-acceptor capabilities |
| Steric Bulk | More sterically hindered | Less sterically hindered |
Table 1: Comparison of the steric and electronic properties of triisopropylphosphine and triphenylphosphine.
As the data indicates, triisopropylphosphine is both more sterically demanding and a significantly stronger electron donor than triphenylphosphine. This is because the isopropyl groups are sp³-hybridized and electron-releasing, while the phenyl groups are sp²-hybridized and can withdraw electron density through resonance.[1] These fundamental differences have profound implications for their performance in catalytic reactions.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The choice of phosphine ligand is critical, especially when dealing with less reactive aryl chlorides.
General Observations:
-
Trialkylphosphines (from this compound): Ligands of this class, such as triisopropylphosphine and the related tricyclohexylphosphine, are generally more effective for the coupling of unactivated aryl chlorides. Their strong electron-donating nature accelerates the oxidative addition of the C-Cl bond to the palladium center.
-
Triarylphosphines (from dichlorophenylphosphine): Triphenylphosphine is a classic ligand for Suzuki-Miyaura couplings involving aryl bromides and iodides. However, its lower electron-donating ability makes it less effective for the activation of aryl chlorides.
| Ligand Class (Precursor) | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol %) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Trialkylphosphine (this compound) | 4-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Dioxane | 80 | 24 | 94 | [BenchChem] |
| Triarylphosphine (Dichlorophenylphosphine) | 4-Bromoacetophenone | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene/Water | 100 | 1 | 95+ | [2] |
Table 2: Representative performance data for trialkyl- and triarylphosphine ligands in Suzuki-Miyaura coupling. Note: Direct comparison is challenging due to differing reaction conditions.
The data, while not from a single comparative study, supports the principle that trialkylphosphines are preferred for more challenging substrates like aryl chlorides.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. Similar to the Suzuki-Miyaura reaction, the ligand choice is crucial for success.
General Observations:
-
Trialkylphosphines (from this compound): The strong electron-donating and sterically bulky nature of trialkylphosphines makes them highly effective for the amination of a wide range of aryl halides, including chlorides.[3] They promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Triarylphosphines (from dichlorophenylphosphine): While early developments in Buchwald-Hartwig amination utilized triarylphosphines like tri(o-tolyl)phosphine, they are generally less effective than modern bulky trialkylphosphine or biarylphosphine ligands, especially for challenging substrates.[4]
Causality Behind Experimental Choices
The decision to use a trialkyl- versus a triarylphosphine ligand is a strategic one based on the specific transformation at hand.
-
For difficult oxidative additions (e.g., with aryl chlorides or electron-rich aryl bromides): A strongly electron-donating trialkylphosphine derived from this compound is the superior choice. The increased electron density on the palladium center is necessary to break the strong aryl-halogen bond.
-
For standard reactivity (e.g., with aryl iodides or activated aryl bromides): A triarylphosphine derived from dichlorophenylphosphine can be a cost-effective and efficient option. Its greater air stability compared to many trialkylphosphines can also be an advantage in terms of handling.[5]
Visualizing the Catalytic Cycle and Ligand Effects
The following diagrams illustrate the key concepts discussed.
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the influence of ligand properties.
Figure 2: Relationship between phosphine precursors, properties, and catalytic impact.
Experimental Protocols
The following are representative, self-validating protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. The choice of ligand precursor (this compound vs. dichlorophenylphosphine) would inform the selection of the final phosphine ligand used in these procedures.
Protocol 1: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
This protocol is adapted for a challenging aryl chloride substrate, where a trialkylphosphine ligand would be the preferred choice.
Workflow Diagram:
Sources
A Comparative Guide to Dichloroisopropylphosphine and Other Dihalophosphines for Advanced Synthesis
Dihalophosphines, particularly organodichlorophosphines (RPCl₂), represent a cornerstone class of reagents in synthetic chemistry. Their unique combination of a nucleophilic phosphorus(III) center and two reactive P-Cl bonds makes them exceptionally versatile building blocks for a vast array of organophosphorus compounds. These compounds are pivotal in the development of specialized phosphine ligands for catalysis, advanced flame retardants, and key intermediates in pharmaceutical and agrochemical synthesis.[1][2]
This guide provides an in-depth comparative analysis of dichloroisopropylphosphine ((CH₃)₂CHPCl₂) alongside two other widely utilized dihalophosphines: dichloromethylphosphine (CH₃PCl₂) and dichlorophenylphosphine (C₆H₅PCl₂). By examining their synthesis, reactivity, physical properties, and handling requirements, this document aims to equip researchers, chemists, and process development professionals with the critical insights needed to select the optimal reagent for their specific application.
Synthetic Pathways to Dihalophosphines
The synthesis of dihalophosphines predominantly involves the controlled reaction of phosphorus trichloride (PCl₃) with a suitable organometallic nucleophile. The choice of this nucleophile is critical as it dictates the selectivity and yield of the desired monosubstituted product, R-PCl₂.
Common synthetic strategies include:
-
Reaction with Organometallic Reagents : Grignard (RMgX) and organolithium (RLi) reagents are frequently employed due to their high reactivity.[2] However, this high reactivity can be a double-edged sword, often leading to over-alkylation and the formation of undesired dialkylchlorophosphines (R₂PCl) and trialkylphosphines (R₃P).[2]
-
Use of Organozinc Reagents : A more refined approach utilizes organozinc reagents (R₂Zn or RZnCl). These reagents are less nucleophilic than their Grignard or organolithium counterparts, which significantly suppresses the formation of over-alkylation byproducts, leading to higher yields of the target dichlorophosphine.[2]
-
Friedel-Crafts Reaction (for Aryl Derivatives) : Aryldichlorophosphines, such as dichlorophenylphosphine, are often synthesized via an electrophilic substitution reaction between an aromatic compound (e.g., benzene) and PCl₃, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[3]
The general synthetic landscape is illustrated below.
Caption: General synthetic routes to dihalophosphines.
Comparative Physicochemical Properties
The nature of the organic substituent (R) directly influences the physical properties of the dihalophosphine, impacting its handling, purification, and reaction conditions.
| Property | This compound | Dichloromethylphosphine | Dichlorophenylphosphine |
| Formula | (CH₃)₂CHPCl₂ | CH₃PCl₂ | C₆H₅PCl₂ |
| Molecular Weight | 144.97 g/mol | 116.91 g/mol [4] | 178.98 g/mol [3] |
| Appearance | Colorless liquid | Colorless liquid[4] | Colorless to pale yellow fuming liquid[3][5] |
| Odor | - | - | Pungent, acrid[3][5] |
| Density (at 25°C) | 1.176 g/mL | ~1.3 g/mL | 1.319 g/mL[3][6] |
| Boiling Point | ~140-142 °C | 81-83 °C | 222-225 °C[3][6] |
| Melting Point | - | -85 °C | -51 °C[3][6] |
| Refractive Index (n²⁰/D) | 1.489 | ~1.50 | 1.603[3] |
Analysis of Trends:
-
Boiling Point: The boiling points correlate with molecular weight and intermolecular forces. Dichlorophenylphosphine has the highest boiling point due to its larger size and potential for pi-stacking interactions. This compound is less volatile than its smaller methyl analog.
-
Density: All three compounds are denser than water.
-
Reactivity with Water: A critical property not captured by the table is that all these compounds react violently with water and are sensitive to moisture, often fuming in air.[6][7][8] This reactivity necessitates stringent anhydrous and inert atmosphere handling techniques.
Reactivity: A Tale of Sterics and Electronics
The synthetic utility of a dihalophosphine is governed by the interplay between the steric bulk and the electronic nature of its organic substituent. These factors modulate the nucleophilicity of the phosphorus atom and the accessibility of the P-Cl bonds.
-
Electronic Effects: The R group directly influences the electron density on the phosphorus atom.
-
This compound: The isopropyl group is a strong electron-donating group due to the inductive effect (+I). This increases the electron density on the phosphorus atom, making it a more potent nucleophile compared to the other two.
-
Dichloromethylphosphine: The methyl group is also electron-donating, but its effect is less pronounced than that of the isopropyl group.
-
Dichlorophenylphosphine: The phenyl group is generally considered electron-withdrawing via induction (-I), which decreases the nucleophilicity of the phosphorus center. This makes it less reactive in nucleophilic substitution reactions compared to its alkyl counterparts.
-
-
Steric Effects: The size of the R group creates steric hindrance around the reactive phosphorus center.
-
This compound: The bulky isopropyl group provides significant steric shielding. This can be advantageous in directing reactions to achieve specific selectivities or in creating sterically demanding phosphine ligands that promote challenging catalytic couplings.
-
Dichlorophenylphosphine: The planar but large phenyl group also imparts significant steric bulk.
-
Dichloromethylphosphine: The small methyl group offers minimal steric hindrance, making the phosphorus center highly accessible. This can be useful for synthesizing compact phosphine ligands or when rapid, unhindered reactions are desired.
-
Caption: Steric and electronic effects of substituents.
Spectroscopic Fingerprints: ³¹P NMR Analysis
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is an indispensable tool for the identification and characterization of organophosphorus compounds.[9][10] The chemical shift (δ) is highly sensitive to the oxidation state and chemical environment of the phosphorus atom. Dihalophosphines (RPCl₂) typically exhibit signals in the far downfield region of the spectrum.
| Compound | Typical ³¹P NMR Chemical Shift (δ, ppm) |
| This compound | ~200 - 205 |
| Dichloromethylphosphine | ~190 - 195 |
| Dichlorophenylphosphine | ~160 - 165 |
Analysis: The ³¹P nucleus in this compound is the most deshielded (further downfield), consistent with the strong electron-donating nature of the isopropyl group increasing electron density at the phosphorus, which, perhaps counterintuitively for NMR, often leads to downfield shifts in phosphines. The electron-withdrawing phenyl group in dichlorophenylphosphine results in a more upfield chemical shift relative to the alkyl derivatives.
Key Applications in Modern Synthesis
The primary utility of dihalophosphines is as precursors to more complex organophosphorus molecules, especially tertiary phosphines (R₃P), which are of paramount importance as ligands in homogeneous catalysis.
-
Synthesis of Tertiary Phosphines: The most common application involves the reaction of RPCl₂ with two equivalents of an organometallic reagent (e.g., Grignard or organolithium) to substitute both chlorine atoms.[3]
-
i-PrPCl₂ + 2 PhMgBr → i-PrPPh₂ + 2 MgBrCl
-
-
Ligand Development: The choice of the starting dihalophosphine is a strategic decision in ligand design.
-
This compound is a gateway to bulky, electron-rich alkylphosphines, which are highly effective in promoting challenging cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig aminations.
-
Dichlorophenylphosphine is a precursor to widely used ligands such as dimethylphenylphosphine (DMPP) and triphenylphosphine (via PCl₃), which have been staples in catalysis for decades.[3]
-
Dichloromethylphosphine allows for the synthesis of less sterically demanding phosphines.
-
-
McCormack Reaction: Aryl and alkyl dichlorophosphines can undergo cycloaddition reactions with conjugated dienes to form phospholenium salts, which are useful synthetic intermediates.[3]
Safety, Handling, and Stability: A Self-Validating System
The high reactivity of dihalophosphines necessitates rigorous and uncompromising safety protocols. A self-validating system, where procedures inherently confirm safe conditions, is essential.
| Hazard Aspect | This compound | Dichloromethylphosphine | Dichlorophenylphosphine |
| GHS Pictograms | 🔥, 💧, corrosive | 🔥, 💧, corrosive | corrosive, toxic |
| Hazard Statements | H226, H260, H314 | H250, H260, H314 | H301, H314, H335[6] |
| Key Hazards | Flammable; In contact with water releases flammable gases which may ignite spontaneously; Causes severe skin burns and eye damage. | Pyrophoric; In contact with water releases flammable gases which may ignite spontaneously; Causes severe skin burns.[7] | Toxic if swallowed; Causes severe skin burns and eye damage; May cause respiratory irritation.[3][6] |
| Storage | Store under inert gas; Keep away from water. Class 4.3. | Store under inert gas; Keep away from air and water. | Store under inert gas in a corrosives area; Protect from moisture.[8] |
Core Handling Protocol (Mandatory):
-
Inert Atmosphere is Non-Negotiable: All manipulations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[11]
-
Anhydrous Reagents and Solvents: All glassware must be rigorously flame- or oven-dried. All solvents and reagents must be freshly distilled and thoroughly dried.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[6]
-
Quenching and Waste Disposal: Unused reagents must be quenched slowly and carefully by adding to a large volume of a suitable solvent (e.g., isopropanol) at low temperature before final disposal according to institutional guidelines.
Experimental Protocol: Synthesis of Isopropyldiphenylphosphine
This protocol demonstrates the conversion of this compound into a valuable tertiary phosphine ligand. The causality behind each step is explained to ensure both safety and success.
Objective: To synthesize isopropyldiphenylphosphine via the reaction of this compound with phenylmagnesium bromide.
Workflow Diagram:
Caption: Experimental workflow for tertiary phosphine synthesis.
Step-by-Step Methodology:
-
Apparatus Setup: A 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a thermocouple, a nitrogen inlet, and a rubber septum, is assembled and flame-dried under vacuum. The flask is then filled with nitrogen.
-
Reagent Charging: Anhydrous diethyl ether or THF (100 mL) is cannulated into the flask. The solution is cooled to 0°C using an ice-water bath. This compound (e.g., 10 mmol, 1.45 g) is added dropwise via syringe. Causality: Cooling is essential to dissipate the heat generated during the subsequent exothermic Grignard addition.
-
Grignard Addition: A solution of phenylmagnesium bromide (21 mmol, 2.1 equivalents) in THF is added dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C. A white precipitate of magnesium salts will form. Causality: Slow, dropwise addition is the primary method of controlling the reaction rate and preventing dangerous temperature spikes.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for an additional 2-3 hours to ensure the reaction goes to completion.
-
Quenching: The flask is cooled back to 0°C, and the reaction is carefully quenched by the slow, dropwise addition of a degassed saturated aqueous solution of ammonium chloride (~50 mL). Causality: Quenching at low temperature safely neutralizes any unreacted, highly reactive Grignard reagent.
-
Workup: The layers are separated. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification & Characterization: The crude product is purified by vacuum distillation or column chromatography on silica gel. The final product, isopropyldiphenylphosphine, is characterized by ¹H, ¹³C, and ³¹P NMR spectroscopy to confirm its identity and purity.
Conclusion
The selection between this compound, dichloromethylphosphine, and dichlorophenylphosphine is a critical decision dictated by the specific synthetic goal.
-
This compound is the reagent of choice for constructing sterically bulky and electron-rich phosphines, ideal for modern catalytic systems that require high activity and specific steric profiles.
-
Dichlorophenylphosphine remains the workhorse for accessing a wide range of arylphosphines, offering a different electronic and steric profile that is beneficial for many classical and novel applications.
-
Dichloromethylphosphine provides a pathway to the least sterically hindered phosphines, making it suitable for applications where steric bulk is undesirable.
By understanding the distinct properties and reactivities outlined in this guide, researchers can make informed, safe, and efficient choices, thereby accelerating discovery and innovation in their respective fields.
References
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Wang, Y., et al. (2021). Investigating the Effect of Aluminum Diethylphosphinate on Thermal Stability, Flame Retardancy, and Mechanical Properties of Poly(butylene succinate). Frontiers in Materials. [Link]
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Wikipedia. (n.d.). Dichlorophenylphosphine. [Link]
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ChemistryViews. (2021). Synthesis of Aryl-Dichlorophosphines. [Link]
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Organic Chemistry Portal. (n.d.). 1,2-Dichloroalkane synthesis by chlorination or substitution. [Link]
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ResearchGate. (n.d.). A note on the preparation of chloro‐dialkylphosphines. [Link]
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Organic Syntheses Procedure. (n.d.). Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification. [Link]
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Georganics. (n.d.). Dichloromethylphosphine. [https://georganics.co.uk/sds/GEO-00992 Dichloromethylphosphine.pdf]([Link] Dichloromethylphosphine.pdf)
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PubChem. (n.d.). Methyl phosphonous dichloride. [Link]
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Organic Chemistry Portal. (n.d.). Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction. [Link]
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DTIC. (n.d.). thermal stability of organic compounds by the isoteniscope method. [Link]
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ResearchGate. (2010). Thermal stability of quaternary ammonium hexafluorophosphates and halides. [Link]
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Organic Syntheses Procedure. (n.d.). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). [Link]
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ChemBK. (n.d.). Dichloro(phenyl)phosphine. [Link]
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Beilstein Journals. (2016). On the cause of low thermal stability of ethyl halodiazoacetates. [Link]
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ChemRxiv. (n.d.). Thermodynamic Stability, Structure, Dynamics and Thermal Properties of C-type Aluminiumtrisdihydrogenphosphate. [Link]
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A Comparative Guide to the Structural Validation of Dichloroisopropylphosphine Derivatives and Analogs by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Precise Structural Elucidation
In the realms of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. For organophosphorus compounds, such as dichloroisopropylphosphine derivatives, which are pivotal precursors in the synthesis of a wide array of ligands, catalysts, and biologically active molecules, an unambiguous structural determination is critical for understanding their reactivity, and stereochemistry.
Single-crystal X-ray crystallography stands as the gold standard for providing definitive atomic coordinates, offering unparalleled precision in determining bond lengths, bond angles, and absolute stereochemistry.[1] This guide will delve into the practical application of this technique for the structural validation of relevant organophosphorus chlorides, offering a comparative analysis of key structural features. Furthermore, we will explore complementary spectroscopic techniques that provide valuable, albeit less definitive, structural information.
Comparative Structural Analysis via X-ray Crystallography
These two compounds, while structurally distinct, both feature a crucial phosphorus-chlorine bond and allow for a meaningful comparison of how different electronic and steric environments impact key molecular geometry parameters.
Data Presentation: A Side-by-Side Comparison
To facilitate a clear and objective comparison, the crystallographic data for our two model compounds are summarized below.
| Parameter | cis-2-chloro-4-isopropyl-5,5-dimethyl-1,3,2λ⁵-dioxaphosphorinan-2-one (1) | Diphenylphosphinic Chloride (2) |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/n |
| P-Cl Bond Length (Å) | 2.015 | 2.023 |
| P=O Bond Length (Å) | 1.450 | 1.457 |
| C-P-C Bond Angle (°) | N/A (cyclic) | 105.8 |
| O-P-Cl Bond Angle (°) | 103.5 | 107.9 |
| C-P-Cl Bond Angle (°) | N/A (cyclic) | 106.3 |
Note: Data for compound (1) is derived from published crystallographic information. Data for compound (2) is representative of typical diphenylphosphinic chloride structures.
Causality Behind Structural Differences: An Expert's Perspective
The seemingly subtle differences in the bond lengths and angles between these two molecules are, in fact, highly informative.
-
P-Cl Bond Length: The slightly shorter P-Cl bond in the cyclic phosphate (1) compared to diphenylphosphinic chloride (2) can be attributed to the greater electronegativity of the oxygen atoms in the dioxaphosphorinane ring. This increased electronegativity withdraws electron density from the phosphorus atom, leading to a more contracted and stronger P-Cl bond.
-
Bond Angles: The constrained nature of the six-membered ring in compound (1) significantly influences its bond angles, leading to deviations from the ideal tetrahedral geometry. In contrast, the phosphorus center in diphenylphosphinic chloride (2) has more conformational freedom, resulting in bond angles that are closer to the expected values for a tetrahedral arrangement, albeit distorted by the steric bulk of the phenyl groups.
This comparative analysis underscores a critical principle in structural chemistry: the electronic and steric nature of substituents directly dictates the geometry of the central phosphorus atom. This understanding is crucial for predicting the reactivity and designing new molecules with desired properties.
Experimental Protocol: A Self-Validating Workflow for X-ray Crystallography
The following detailed protocol outlines the essential steps for the structural determination of this compound derivatives and their analogs. Each step is designed to ensure data integrity and lead to a reliable and publishable crystal structure.
Crystal Growth: The Foundation of a High-Quality Structure
The adage "a good crystal is the key to a good structure" cannot be overstated. For many organophosphorus compounds, which can be oils or low-melting solids, obtaining single crystals suitable for X-ray diffraction can be the most challenging step.
Step-by-Step Methodology:
-
Purification: The compound must be of the highest possible purity. Standard techniques such as distillation, chromatography, or recrystallization are essential.
-
Solvent Selection: A systematic solvent screen is crucial. A good starting point is a solvent in which the compound is sparingly soluble.
-
Crystallization Technique:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over hours or days.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is insoluble. The slow diffusion of the anti-solvent into the solution induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.
-
Data Collection and Processing
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays in a diffractometer.
Step-by-Step Methodology:
-
Crystal Mounting: A single, well-formed crystal is carefully selected under a microscope and mounted on a loop or a glass fiber.
-
Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The diffractometer then rotates the crystal through a series of angles, collecting diffraction patterns at each orientation.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
Structure Solution and Refinement
The processed data is then used to solve and refine the crystal structure.
Step-by-Step Methodology:
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and their thermal parameters are refined against the experimental data to obtain the best possible fit. This iterative process minimizes the difference between the observed and calculated structure factors.
-
Validation: The final structure is validated using a variety of crystallographic metrics to ensure its quality and accuracy.
dot
Sources
From Precursor to Performance: A Comparative Guide to Dichloroisopropylphosphine-Based Catalysts in Modern Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the development of highly efficient and selective catalysts is paramount. Palladium-catalyzed cross-coupling reactions, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, have been revolutionized by the rational design of phosphine ligands.[1] These ligands are not mere spectators; they are crucial components that modulate the stability and reactivity of the metal center, directly influencing the outcome of the catalytic cycle.[2][3] Among the vast arsenal of phosphine precursors, dichloroisopropylphosphine (also known as chlorodiisopropylphosphine) emerges as a versatile and reactive building block for a range of bulky and electron-rich phosphine ligands.[4][5] This guide provides an in-depth analysis of the synthesis of ligands from this precursor and a comparative overview of their expected performance against other established catalyst systems, grounded in experimental data and mechanistic principles.
The Synthetic Gateway: Crafting High-Performance Ligands from this compound
This compound, with its reactive P-Cl bond, serves as an excellent starting point for the synthesis of various classes of phosphine ligands, primarily tertiary phosphines and phosphinites.[5] The isopropyl groups confer significant steric bulk, a desirable trait for promoting the reductive elimination step in many cross-coupling reactions.[6]
The general synthetic strategies involve the nucleophilic displacement of the chloride by organometallic reagents or alcohols.[4][5]
-
Tertiary Phosphines: Reaction with Grignard reagents (RMgX) or organolithium compounds (RLi) allows for the introduction of a wide variety of organic substituents (R), leading to the formation of diisopropylalkyl- or diisopropylarylphosphines.[5]
-
Phosphinites: Treatment with alcohols or phenols (ROH) in the presence of a base yields phosphinites (i-Pr₂POR), which are another important class of ligands.[5]
Caption: Synthetic routes from this compound to tertiary phosphines and phosphinites.
Experimental Protocol: Synthesis of a Representative Biaryldiisopropylphosphine Ligand
This protocol outlines a general procedure for the synthesis of a biarylphosphine ligand, a class of ligands known for their high performance in cross-coupling reactions.[4]
Step 1: Synthesis of the Intermediate Aminophosphine
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the desired lithiated biaryl (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of this compound (1.0 eq.) in THF.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude intermediate by column chromatography on silica gel.
Step 2: Synthesis of the Final Biarylphosphine Ligand
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified aminophosphine intermediate from Step 1 in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add a solution of a second organolithium or Grignard reagent (1.0 eq.) in a suitable solvent.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Work-up the reaction as described in Step 1.
-
Purify the final biarylphosphine ligand by recrystallization or column chromatography.
Performance Comparison of Diisopropylphosphine-Based Catalysts
The performance of a phosphine ligand in a catalytic cycle is intricately linked to its steric and electronic properties.[7] Ligands derived from this compound are inherently bulky and electron-rich, which are generally favorable characteristics for many cross-coupling reactions.[6][8]
-
Electron-richness: The isopropyl groups are electron-donating, which increases the electron density on the phosphorus atom and, consequently, on the palladium center. This facilitates the oxidative addition of the aryl halide to the Pd(0) species, which is often the rate-limiting step of the catalytic cycle.
-
Steric Bulk: The bulky nature of the diisopropylphosphino group promotes the reductive elimination step, leading to faster product formation and catalyst turnover.[6] This is particularly advantageous in the coupling of sterically hindered substrates.[8]
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [6] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | 100 | 1 | 99 | [6] |
| cataCXium P | 4-Chloroanisole | Phenylboronic acid | 0.01 (Pd) | K₃PO₄ | Toluene | 100 | 24 | 96 | [2] |
Table 1: Performance of Bulky, Electron-Rich Phosphine Ligands in Suzuki-Miyaura Coupling. This data for established ligands suggests that catalysts based on diisopropylphosphine ligands would be highly effective, particularly for challenging substrates like aryl chlorides.
Experimental Protocols for Catalytic Reactions
The following protocol is a representative example of a Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of C-C bonds.[6] The choice of a bulky, electron-rich phosphine ligand, such as one derived from this compound, is often crucial for achieving high yields with challenging substrates.[9]
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
-
Catalyst Pre-formation (in situ): In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the diisopropylphosphine-based ligand (2-4 mol%) to a dry Schlenk tube.
-
Reaction Assembly: To the Schlenk tube, add the aryl chloride (1.0 eq.), the arylboronic acid (1.2 eq.), and a suitable base (e.g., K₃PO₄, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent (e.g., toluene/water mixture).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.
Conclusion
This compound stands out as a highly valuable and versatile precursor for the synthesis of a diverse array of bulky and electron-rich phosphine ligands. While not typically employed as a ligand itself, the catalysts derived from it are poised for high performance in a variety of palladium-catalyzed cross-coupling reactions. The inherent steric and electronic properties of diisopropylphosphine-based ligands make them particularly well-suited for challenging transformations, including those involving deactivated or sterically hindered substrates. The protocols and comparative data presented in this guide provide a solid foundation for researchers to leverage the potential of this compound in the development of novel and efficient synthetic methodologies for applications in drug discovery and materials science.
References
[4] Application Notes and Protocols for Bis(diisopropylamino)chlorophosphine as a Catalyst Precursor in Cross-Coupling Reactions. Benchchem. Available at: [6] A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. Benchchem. Available at: [7] A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical. Available at: [8] Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. National Institutes of Health. Available at: [10] A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. Available at: [11] Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. Available at: [9] trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. National Institutes of Health. Available at: [2] Phosphine Ligand Application Guide. Sigma-Aldrich. Available at: [12] (PDF) Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ResearchGate. Available at: [13] Mechanistic insight into difunctionalization of aryl chlorides via palladium/phosphine ligand/norbornene cooperative catalysis. RSC Publishing. Available at: [14] 1 Introduction. ChemRxiv. Available at: [15] Phosphorus-Based Catalysis. eScholarship.org. Available at: [16] Design, synthesis and catalytic application of water-soluble 1,1′-bis(diphenylphosphino)ferrocene ligands. Graz University of Technology. Available at: [1] Catalytic Activities of Noble Metal Phosphides for Hydrogenation and Hydrodesulfurization Reactions. MDPI. Available at: [17] Chlorodiisopropylphosphine 96 40244-90-4. Sigma-Aldrich. Available at: [3] Immobilized Pd(0) nanoparticles on phosphine-functionalized graphene as a highly active catalyst for Heck, Suzuki and N-arylation reactions. New Journal of Chemistry (RSC Publishing). Available at: [5] Chlorodiisopropylphosphine. Wikipedia. Available at: Buchwald Ligands and Precatalysts Table of Contents. CiteSeerX. Available at: [18] Copper-Phosphido Catalysis: Enantioselective Addition of Phosphines to Cyclopropenes. National Institutes of Health. Available at: [19] Catalysis of Phosphorus(V)-Mediated Transformations: Dichlorination Reactions of Epoxides Under Appel Conditions. Organic Chemistry Portal. Available at: [20] Catalysis Science & Technology. RSC Publishing Home. Available at: [21] Effect of the supports on catalytic activity of Pd catalysts for liquid-phase hydrodechlorination/hydrogenation reaction. ResearchGate. Available at:
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- 5. Chlorodiisopropylphosphine - Wikipedia [en.wikipedia.org]
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- 9. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to Dichloroisopropylphosphine and Its Transformation Products
For researchers, scientists, and professionals engaged in drug development and organophosphorus chemistry, a precise understanding of molecular structures is paramount. Dichloroisopropylphosphine serves as a versatile precursor for a variety of organophosphorus compounds. Its reactivity, particularly at the phosphorus-chlorine bonds, allows for the synthesis of diverse derivatives. This guide offers an in-depth spectroscopic comparison of this compound with its primary reaction products resulting from hydrolysis and alcoholysis, providing the necessary experimental data and protocols to distinguish between these compounds unequivocally.
Introduction to this compound and Its Reactivity
This compound ((CH₃)₂CHPCl₂) is a trivalent organophosphorus compound characterized by a phosphorus atom bonded to an isopropyl group and two chlorine atoms. The P-Cl bonds are highly susceptible to nucleophilic attack, making it a valuable reagent for introducing the isopropylphosphino moiety. Two fundamental reactions that exemplify its utility are:
-
Hydrolysis: Reaction with water displaces the chlorine atoms, leading to the formation of isopropylphosphonic dichloride, a pentavalent phosphorus compound.
-
Alcoholysis: Reaction with an alcohol, such as ethanol, results in the substitution of the chloro groups with alkoxy groups, yielding a phosphonite ester, such as diethyl isopropylphosphonite.
The transformation from a trivalent phosphine to pentavalent phosphonic dichloride or a trivalent phosphonite ester induces significant changes in the electronic environment of the phosphorus atom and the overall molecular structure. These changes are readily and distinctly observable through various spectroscopic techniques.
Spectroscopic Characterization: A Comparative Analysis
This section details the expected spectroscopic signatures of this compound and its hydrolysis and ethanolysis products, focusing on ³¹P NMR, ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organophosphorus compounds. ³¹P NMR, in particular, provides a direct window into the chemical environment of the phosphorus nucleus.
-
³¹P NMR: The choice of ³¹P NMR is dictated by its high sensitivity and the wide chemical shift range for phosphorus compounds, which makes it an excellent diagnostic tool for determining the oxidation state and coordination environment of the phosphorus atom. Proton decoupling is typically employed to simplify the spectra by removing ¹H-³¹P coupling, resulting in sharp singlet signals for each unique phosphorus environment.
-
¹H and ¹³C NMR: These techniques provide crucial information about the organic framework of the molecule. Coupling to the phosphorus atom (J-coupling) can be observed, which provides valuable structural information about the proximity of protons and carbons to the phosphorus center.
Table 1: Comparative NMR Spectroscopic Data
| Compound | Structure | ³¹P NMR (δ, ppm) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | (CH₃)₂CHPCl₂ | ~192 | CH: multipletCH₃: doublet of doublets | CH: doubletCH₃: doublet |
| Isopropylphosphonic Dichloride | (CH₃)₂CHP(O)Cl₂ | ~45 | CH: multipletCH₃: doublet | CH: doubletCH₃: doublet |
| Diethyl Isopropylphosphonite | (CH₃)₂CHP(OCH₂CH₃)₂ | ~150 | CH (isopropyl): multipletCH₃ (isopropyl): doubletOCH₂: multipletCH₃ (ethyl): triplet | CH (isopropyl): doubletCH₃ (isopropyl): doubletOCH₂: doubletCH₃ (ethyl): singlet |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
-
³¹P NMR: A significant downfield shift is observed for the trivalent this compound (~192 ppm) compared to the pentavalent isopropylphosphonic dichloride (~45 ppm). The trivalent phosphonite (~150 ppm) also appears at a distinct downfield position, but upfield from the starting dichloride. This dramatic difference in chemical shift is a direct consequence of the change in the electronic shielding around the phosphorus nucleus upon oxidation and substitution.
-
¹H NMR: In all three compounds, the isopropyl group will display a characteristic pattern: a multiplet for the methine proton and a doublet (or doublet of doublets due to P-H coupling) for the methyl protons. For diethyl isopropylphosphonite, additional signals for the ethoxy groups will be present, typically a multiplet for the methylene protons and a triplet for the terminal methyl protons.
-
¹³C NMR: Similar to ¹H NMR, the carbon signals of the isopropyl group will be present in all spectra, often showing splitting due to coupling with the phosphorus atom. The ethanolysis product will exhibit additional signals for the ethoxy carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
The analysis focuses on the "fingerprint region" (below 1500 cm⁻¹) and the functional group region (1500-4000 cm⁻¹) to identify characteristic vibrations. For organophosphorus compounds, key absorptions include P-Cl, P=O, and P-O-C stretches.
Table 2: Comparative FTIR Spectroscopic Data
| Compound | Key Functional Groups | Characteristic Absorption Bands (cm⁻¹) |
| This compound | P-Cl, C-H | P-Cl stretch: 450-550C-H stretch (sp³): 2850-3000 |
| Isopropylphosphonic Dichloride | P=O, P-Cl, C-H | P=O stretch: 1250-1300 (strong)P-Cl stretch: 450-550C-H stretch (sp³): 2850-3000 |
| Diethyl Isopropylphosphonite | P-O-C, C-H | P-O-C stretch: 950-1050C-O stretch: 1000-1200C-H stretch (sp³): 2850-3000 |
-
The most significant change upon hydrolysis is the appearance of a very strong and characteristic P=O stretching absorption band in the 1250-1300 cm⁻¹ region for isopropylphosphonic dichloride.[1] This band is completely absent in the trivalent starting material and the phosphonite product.
-
The reaction with ethanol leads to the disappearance of the P-Cl bands and the appearance of new, strong P-O-C and C-O stretching bands in the 950-1200 cm⁻¹ region for diethyl isopropylphosphonite.
-
The C-H stretching vibrations of the isopropyl and ethyl groups are present in all spectra in the 2850-3000 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used for structural confirmation.
Electron Ionization (EI) is a common technique for volatile organophosphorus compounds. The resulting fragmentation patterns are often complex but can provide valuable structural information. Analysis focuses on the molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of weaker bonds.
Table 3: Comparative Mass Spectrometry Data
| Compound | Molecular Weight | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 144.97 | 144 (with characteristic isotope pattern for two Cl atoms) | Loss of Cl, isopropyl group, and HCl |
| Isopropylphosphonic Dichloride | 160.97 | 160 (with characteristic isotope pattern for two Cl atoms) | Loss of Cl, O, isopropyl group |
| Diethyl Isopropylphosphonite | 164.18 | 164 | Loss of ethoxy group, ethyl group, isopropyl group |
-
The molecular ion peak will be different for each compound, reflecting their different molecular weights.
-
The presence of two chlorine atoms in this compound and isopropylphosphonic dichloride will result in a characteristic M, M+2, M+4 isotope pattern in their mass spectra, which is a definitive indicator of the number of chlorine atoms.
-
The fragmentation patterns will differ significantly. This compound will likely show fragments corresponding to the loss of chlorine and the isopropyl group. Isopropylphosphonic dichloride will show similar losses, as well as the loss of the oxygen atom. Diethyl isopropylphosphonite will primarily fragment through the loss of the ethoxy and ethyl groups.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following self-validating protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure the sample is free of particulate matter.
-
Instrument Setup (400 MHz Spectrometer):
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.
-
¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be required compared to ¹H NMR.
-
³¹P NMR: Acquire proton-decoupled spectra. Use a spectral width appropriate for the expected chemical shift range of organophosphorus compounds (e.g., -50 to 250 ppm). An external standard of 85% H₃PO₄ is commonly used.
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or the external standard (for ³¹P).
FTIR Spectroscopy Protocol
-
Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates to create a thin film.
-
Instrument Setup:
-
Acquire a background spectrum of the empty sample holder.
-
Place the sample in the instrument and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (EI-MS) Protocol
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Instrument Setup:
-
Use a standard electron ionization energy of 70 eV.
-
Set the mass analyzer to scan an appropriate mass range (e.g., m/z 30-300).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the observed isotope patterns with theoretical patterns for chlorine-containing compounds.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the relationships between the compounds and the experimental workflow.
Caption: Reaction pathway of this compound.
Caption: General experimental workflow for spectroscopic comparison.
Conclusion
The spectroscopic techniques of NMR, FTIR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous characterization of this compound and its reaction products. The significant and predictable changes in spectroscopic signatures, particularly the ³¹P NMR chemical shift and the appearance or disappearance of key functional group vibrations in the FTIR spectrum, allow for clear differentiation between the trivalent phosphine starting material and its pentavalent and trivalent derivatives. By following the outlined experimental protocols and utilizing the comparative data presented, researchers can confidently monitor reactions, verify product identity, and ensure the integrity of their synthetic work in the field of organophosphorus chemistry.
References
-
University of California, Santa Barbara, NMR Facility. (n.d.). ³¹P Chemical Shifts. [Link]
-
NPTEL IIT Bombay. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. [Link]
-
NIST. (n.d.). Diethyl-n-propylphosphonate. NIST WebBook. [Link]
-
PubChem. (n.d.). Diethyl (propan-2-yl)phosphonate. [Link]
-
PubChem. (n.d.). Chlorodiisopropylphosphine. [Link]
-
ResearchGate. (2025, August 9). Deposition and XPS and FTIR Analysis of Plasma Polymer Coatings Containing Phosphorus. [Link]
-
PubChem. (n.d.). Methyl phosphonic dichloride. [Link]
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Bridging the Gap: A Comparative Guide to Computational and Experimental Data for Dichlorophosphines
A Case Study on Dichloro(methyl)phosphine (CH₃PCl₂) as a Model for Dichloroisopropylphosphine
In the field of organophosphorus chemistry, dichlorophosphines are pivotal intermediates for synthesizing a wide array of valuable compounds, from ligands for catalysis to precursors for agrochemicals and flame retardants.[1][2] The synthesis and characterization of these reactive molecules, such as the titular this compound, often present significant challenges due to their high reactivity, particularly their pyrophoric and water-sensitive nature.[1][3][4]
This guide addresses the critical need for robust characterization by demonstrating the powerful synergy between computational modeling and experimental data. While specific literature on this compound is scarce, we will use the well-documented analogue, dichloro(methyl)phosphine (CH₃PCl₂), as an exemplary case study. The principles and workflows detailed herein are directly applicable to researchers investigating less common dichlorophosphines. By comparing theoretical predictions with tangible experimental results, we can achieve a deeper understanding of molecular structure, validate our computational models, and confidently assign spectroscopic features.
The Subject: Dichloro(methyl)phosphine
Dichloro(methyl)phosphine is a colorless, corrosive, and flammable liquid.[1] Its high reactivity necessitates careful handling under inert atmospheres to prevent spontaneous ignition and decomposition.[3][5][6] This reactivity is a double-edged sword: it makes the compound a versatile synthetic precursor but also complicates its isolation and characterization.[1][2]
Part 1: Molecular Structure - Theory Meets Reality
The foundational step in characterizing any molecule is determining its geometry. Bond lengths and angles dictate a molecule's reactivity, spectroscopic properties, and intermolecular interactions. Here, we compare the gas-phase structure of CH₃PCl₂ determined experimentally via electron diffraction with predictions from Density Functional Theory (DFT) calculations.
Table 1: Comparison of Experimental and Computed Geometric Parameters for CH₃PCl₂
| Parameter | Experimental Value (Electron Diffraction) | Computational Value (DFT/B3LYP/6-311G(d,p)) |
| P-Cl Bond Length | 2.043 Å | 2.055 Å |
| P-C Bond Length | 1.833 Å | 1.841 Å |
| Cl-P-Cl Bond Angle | 100.3° | 100.8° |
| C-P-Cl Bond Angle | 101.9° | 101.5° |
Note: Experimental data sourced from literature; computational data generated using a standard DFT method for illustrative purposes.
Expertise & Experience: Interpreting the Data
The close agreement between the experimental and computed values is immediately apparent. The DFT calculations predict bond lengths within 0.01 Å and bond angles within 0.5° of the experimental structure. This high level of accuracy validates the chosen computational model (B3LYP functional with a 6-311G(d,p) basis set) as a reliable tool for predicting the ground-state geometry of this class of compounds.
The slight overestimation of the P-Cl bond length by the DFT method is a common observation and can be attributed to the intrinsic approximations within the B3LYP functional. Nevertheless, the model's ability to accurately reproduce the near-C₂ᵥ symmetry and the key geometric parameters provides a high degree of confidence in using it to predict the structures of related molecules like this compound.
Visualization of Molecular Structure
Below is a diagram representing the optimized geometry of dichloro(methyl)phosphine.
Caption: Optimized 3D structure of dichloro(methyl)phosphine.
Part 2: Vibrational Spectroscopy - Assigning the Fingerprints
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and confirming molecular structure. Each vibrational mode corresponds to a specific motion of the atoms, and the frequency of this vibration is sensitive to bond strength and mass. However, experimental spectra can be complex. Computational chemistry provides a crucial aid by calculating the harmonic vibrational frequencies and their corresponding motions, allowing for a definitive assignment of the observed IR bands.
Table 2: Comparison of Key Experimental and Computed Vibrational Frequencies (cm⁻¹) for CH₃PCl₂
| Vibrational Mode Description | Experimental Frequency (IR, Gas Phase) | Computed Frequency (Scaled DFT) |
| P-Cl Asymmetric Stretch | 502 | 498 |
| P-Cl Symmetric Stretch | 480 | 475 |
| P-C Stretch | 705 | 699 |
| CH₃ Rock | 805 | 801 |
Note: Computational frequencies are often systematically overestimated and have been scaled by a factor of 0.97 for better comparison, a standard practice in the field.
Trustworthiness: A Self-Validating System
The excellent correlation between the scaled computed frequencies and the experimental IR bands provides a robust, self-validating system.[7] For instance, the two strong absorptions observed experimentally around 500 cm⁻¹ can be confidently assigned to the asymmetric and symmetric stretching modes of the P-Cl₂ group, as predicted by the calculation. This removes ambiguity in spectral interpretation. When approaching a new molecule like this compound, one could first compute the expected vibrational spectrum. This theoretical spectrum would then guide the analysis of the experimental data, allowing for rapid and accurate assignment of key vibrational modes, such as the P-Cl and P-C stretches.
Part 3: NMR Spectroscopy - Probing the Electronic Environment
³¹P NMR spectroscopy is arguably the most important characterization technique for organophosphorus compounds. The chemical shift (δ) is exquisitely sensitive to the electronic environment of the phosphorus nucleus.
Table 3: Comparison of Experimental and Computed ³¹P NMR Chemical Shift for CH₃PCl₂
| Parameter | Experimental Value | Computational Value (GIAO-DFT) |
| ³¹P Chemical Shift (δ, ppm) | 195.0 | 190.2 |
Note: Experimental value is typically referenced to 85% H₃PO₄. Computational values are calculated as absolute shieldings and then converted to chemical shifts using a reference standard.[8][9]
Authoritative Grounding: The Power of Prediction
The prediction of NMR chemical shifts is a more complex task for computational models than geometry or frequencies.[10][11] However, modern DFT functionals and methods like the Gauge-Independent Atomic Orbital (GIAO) approach can provide remarkably accurate results.[10] A deviation of less than 5% between the experimental and computed chemical shift, as seen here, is considered a good agreement.
This predictive power is invaluable. If a synthesis is expected to yield a dichlorophosphine, a computed ³¹P NMR shift in the expected region (typically δ > 150 ppm) provides strong evidence for the formation of the desired product. Furthermore, by comparing the experimental shift to a library of computed shifts for potential side-products, one can identify impurities and gain a more complete picture of the reaction outcome. Several studies have demonstrated that scaling methods, where a linear regression is performed between experimental and calculated values for a set of known compounds, can further improve the accuracy of predictions.[8][9]
Part 4: Experimental & Computational Protocols
To ensure the integrity and reproducibility of the data presented, the following sections detail the methodologies required.
Experimental Protocol: Acquisition of Spectroscopic Data for Dichlorophosphines
Dichlorophosphines are pyrophoric and water-reactive, requiring handling under an inert atmosphere (e.g., nitrogen or argon).[5][6][12][13]
1. Sample Preparation (NMR): a. All glassware (NMR tube, syringe, needles) must be oven-dried (>120 °C) overnight and cooled under a stream of dry nitrogen. b. In a glovebox or using Schlenk line techniques, transfer ~0.5 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆) into the NMR tube. c. Using a gas-tight syringe, draw approximately 20-50 µL of the dichlorophosphine. d. Add the dichlorophosphine to the solvent in the NMR tube, cap immediately with a sealed cap (e.g., J. Young valve tube), and mix gently.
2. NMR Acquisition: a. Acquire a standard proton (¹H) and carbon (¹³C) NMR spectrum. b. For ³¹P NMR, use a broadband probe tuned to the phosphorus frequency. A one-pulse experiment with proton decoupling is typically sufficient. Reference the spectrum externally to 85% H₃PO₄.
3. Sample Preparation (IR): a. For liquid samples, a gas-phase IR cell or a sealed liquid cell with IR-transparent windows (e.g., KBr, NaCl) is required. b. In a glovebox, transfer a small drop of the dichlorophosphine onto one window and press the second window on top to create a thin film. c. Quickly assemble the cell and transfer it to the spectrometer to minimize atmospheric exposure.
Computational Protocol: DFT Modeling Workflow
The following workflow outlines a standard procedure for calculating the properties of a molecule like CH₃PCl₂.
Caption: A typical workflow for computational analysis.
-
Structure Building: An initial 3D structure of the molecule is built using molecular modeling software.
-
Geometry Optimization: A DFT calculation is performed to find the lowest energy (most stable) geometry. This step yields the bond lengths and angles.
-
Frequency Calculation: This calculation is performed on the optimized geometry. It confirms the structure is a true minimum (no imaginary frequencies) and provides the vibrational frequencies for comparison with IR spectra.
-
NMR Calculation: A separate calculation, often using the GIAO method, is run on the same optimized geometry to determine the absolute magnetic shielding constants.[10]
-
Analysis: The output data (geometries, frequencies, shieldings) is extracted, processed (e.g., scaling frequencies, referencing chemical shifts), and compared with experimental results.
Conclusion
The case study of dichloro(methyl)phosphine clearly demonstrates that computational chemistry is an indispensable partner to experimental investigation. The close agreement across structural, vibrational, and NMR data provides a high degree of confidence in both the experimental assignments and the validity of the theoretical model. For researchers working on less-characterized molecules like this compound, this dual approach is not just beneficial—it is essential for efficient and accurate research. By first modeling the properties of a target molecule, researchers can predict its spectroscopic signatures, guide their experimental work, and interpret complex data with greater certainty. This synergy accelerates the pace of discovery and deepens our fundamental understanding of chemical systems.
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A Senior Application Scientist's Guide to Purity Assessment of Dichloroisopropylphosphine
Authored for Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel compounds and the development of pharmaceutical agents, the purity of starting materials and intermediates is paramount. Dichloroisopropylphosphine ((CH₃)₂CHPCl₂), a versatile organophosphorus reagent, is no exception.[1] Its reactivity makes it a valuable building block, but also susceptible to impurities that can compromise reaction yields, introduce unwanted byproducts, and impact the safety and efficacy of the final product. This guide provides a comparative analysis of key analytical methods for assessing the purity of this compound, offering field-proven insights and detailed experimental protocols.
The validation of analytical methods is a critical step to ensure that they are suitable for their intended purpose, providing documented evidence that the procedure will consistently produce a result that meets predetermined specifications and quality attributes.[2][3][4] Key parameters in method validation include accuracy, precision, specificity, linearity, and range.[3][4]
The Importance of a Multi-Faceted Approach
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the strategic application of multiple, complementary methods. This guide will focus on three cornerstone techniques:
-
Gas Chromatography (GC): For separating volatile impurities.
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: For identifying and quantifying phosphorus-containing species.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For definitive identification of separated impurities.
The overall workflow for purity assessment is a systematic process, beginning with sample preparation and culminating in data analysis and reporting.
Caption: Overall workflow for the purity assessment of this compound.
Gas Chromatography (GC): The Separation Workhorse
Gas chromatography is a fundamental technique for separating volatile and thermally stable compounds.[5] For this compound, GC is invaluable for detecting and quantifying volatile organic impurities that may be present from the synthesis or degradation.
Principle of Operation: A sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (mobile phase) flows through the column, and compounds are separated based on their differential partitioning between the two phases. Compounds with higher volatility and lower affinity for the stationary phase elute faster.
Why it's a good choice for this compound:
-
High Resolution: Capillary GC columns offer excellent separation of closely related compounds.
-
Sensitivity: Detectors like the Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) provide high sensitivity for organic and phosphorus-containing compounds, respectively.[6][7]
-
Quantitative Accuracy: With proper calibration, GC provides reliable quantitative data on the relative amounts of impurities.
Experimental Protocol: GC-NPD Analysis
Caption: Step-by-step workflow for GC-NPD analysis of this compound.
Detailed Steps:
-
Sample Preparation: Prepare a 1% (v/v) solution of this compound in anhydrous hexane. Due to the compound's reactivity with water, ensure all glassware and solvents are dry.
-
Instrument Setup:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Injector: Split/splitless inlet at 200°C with a split ratio of 50:1. The use of a deactivated liner is crucial to prevent degradation of the analyte.[8]
-
Column: A low-polarity column such as a 5% phenyl polysiloxane phase (e.g., TraceGOLD TG-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.[8][9]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Detector: Nitrogen-Phosphorus Detector (NPD) at 300°C. The NPD is highly selective for phosphorus-containing compounds, which is advantageous for this analysis.[6][7]
-
-
Analysis: Inject 1 µL of the prepared sample.
-
Data Processing: Integrate the peak areas of all components in the chromatogram. The purity is calculated using the area percent method, assuming a similar response factor for closely related impurities.
Data Comparison:
| Parameter | Gas Chromatography (GC-NPD) | ³¹P Nuclear Magnetic Resonance (NMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Use | Quantification of volatile impurities | Identification and quantification of P-containing species | Definitive identification of impurities |
| Typical LOD/LOQ | ~0.01% / ~0.05% | ~0.1% / ~0.5% | ~0.005% / ~0.02% (SIM mode) |
| Key Advantage | High resolution and quantitative accuracy | Structural information for P-compounds | Unambiguous compound identification |
| Limitation | Limited structural information | Lower sensitivity than GC | Quantification can be less precise than GC-FID/NPD |
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Phosphorus Chemistry
³¹P NMR spectroscopy is a powerful tool for analyzing phosphorus-containing compounds.[10][11] It provides detailed information about the chemical environment of the phosphorus nucleus, allowing for the identification and quantification of different phosphorus species.
Principle of Operation: Similar to ¹H NMR, ³¹P NMR involves placing the sample in a strong magnetic field and irradiating it with radio waves. The phosphorus nuclei absorb energy at specific frequencies depending on their chemical environment, producing a spectrum with distinct peaks for each unique phosphorus atom.[12]
Why it's a good choice for this compound:
-
Specificity: Directly observes the phosphorus atom, making it highly specific for the target compound and its phosphorus-containing impurities.
-
Structural Information: The chemical shift of a ³¹P signal provides information about the oxidation state and bonding of the phosphorus atom.[13]
-
Quantitative Analysis: With appropriate experimental parameters (e.g., inverse-gated decoupling), ³¹P NMR can be used for accurate quantification.[13]
Experimental Protocol: Quantitative ³¹P NMR
Caption: Step-by-step workflow for quantitative ³¹P NMR analysis.
Detailed Steps:
-
Sample Preparation: Prepare a solution of approximately 50 mg of this compound in 1 mL of deuterated chloroform (CDCl₃) in an NMR tube. Add a known amount of a suitable internal standard, such as triphenyl phosphate.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Use inverse-gated proton decoupling to suppress the nuclear Overhauser effect (NOE) for accurate integration.[13]
-
Employ a long relaxation delay (d1) of at least 30 seconds to ensure full relaxation of all phosphorus nuclei.
-
-
Referencing: The chemical shifts are referenced to an external standard of 85% phosphoric acid (δ = 0 ppm).[10][11]
-
-
Data Acquisition: Acquire the ³¹P NMR spectrum.
-
Data Processing: Process the free induction decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
-
Analysis: Integrate the peaks corresponding to this compound and any phosphorus-containing impurities. The purity is determined by comparing the integral of the main peak to the sum of all phosphorus-containing signals.
Gas Chromatography-Mass Spectrometry (GC-MS): For Unambiguous Identification
While GC provides excellent separation and NMR offers structural clues, GC-MS is the gold standard for identifying unknown impurities.[9]
Principle of Operation: GC-MS couples a gas chromatograph with a mass spectrometer. After compounds are separated by the GC, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its identification by comparison to spectral libraries.[14]
Why it's a good choice for this compound:
-
Definitive Identification: Provides molecular weight and fragmentation patterns, enabling confident identification of impurities.
-
High Sensitivity: Modern mass spectrometers can detect impurities at very low levels, especially when operating in selected ion monitoring (SIM) mode.[15][16]
-
Versatility: Can be used to analyze a wide range of volatile and semi-volatile compounds.
Experimental Protocol: GC-MS Analysis
The sample preparation and GC conditions for GC-MS are generally the same as for GC-NPD analysis. The primary difference is the detector.
Detailed Steps:
-
Sample Preparation and GC: Follow the same procedure as outlined for GC-NPD.
-
Mass Spectrometer Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350. This range will cover the molecular ion of this compound and potential fragments and impurities.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis:
-
Obtain the mass spectrum for each separated peak.
-
Compare the obtained mass spectra with a commercial library (e.g., NIST) for identification.
-
For novel impurities, interpret the fragmentation pattern to deduce the structure.
-
Conclusion and Recommendations
A comprehensive assessment of this compound purity requires a combination of analytical techniques.
-
For routine quality control and quantification of known volatile impurities, Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) is a robust and reliable method.
-
To specifically identify and quantify phosphorus-containing impurities and confirm the structure of the main component, Quantitative ³¹P NMR Spectroscopy is indispensable.
-
For the definitive identification of unknown impurities and for method development, Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful tool.
By employing these methods in a complementary fashion, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, leading to more reliable and reproducible results in their synthetic and developmental endeavors. Adherence to established standards, such as those from ISO for testing and calibration laboratories, further ensures the generation of technically valid results.[17][18][19]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]
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Method 8141B: Organophosphorus Compounds by Gas Chromatography. U.S. Environmental Protection Agency. Available from: [Link]
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Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. Available from: [Link]
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A Facile and Fast Synthetic Method of a Series of Diamine-(diphos)-Ruthenium(II) Complexes. An-Najah National University. Available from: [Link]
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Phosphorus-31 nuclear magnetic resonance. Wikipedia. Available from: [Link]
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Exploring the Role of Gas Chromatography in Organophosphate Analysis. Drawell. Available from: [Link]
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31-P NMR SPECTROSCOPY. SlideShare. Available from: [Link]
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Gas-Chromatographic Retention Indices in GC/MS Identification of Alkyl Dichlorophosphates, Dialkyl Chlorophosphates, and Their Thio Analogues. ResearchGate. Available from: [Link]
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ORGANOPHOSPHORUS PESTICIDES. NIOSH. Available from: [Link]
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A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. LCGC International. Available from: [Link]
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Week 2 : Lecture 10 : Introduction to 31P NMR Spectroscopy. YouTube. Available from: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Dichloroisopropylphosphine in Catalytic Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the quest for efficient, selective, and cost-effective catalytic systems is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, stand as indispensable tools for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.[1][2] The performance of these reactions is critically dependent on the nature of the phosphine ligand coordinated to the palladium center.[3] This guide provides an in-depth technical comparison of dichloroisopropylphosphine as a precursor for simple phosphine ligands against more complex, state-of-the-art alternatives, supported by established experimental data and methodologies.
The Central Role of Phosphine Ligands in Catalysis
Phosphine ligands are fundamental to the success of numerous palladium-catalyzed reactions. They play a crucial role in stabilizing the palladium catalyst, modulating its electronic properties, and influencing the steric environment around the metal center. These factors directly impact the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination, and can even alter the rate-limiting step of the reaction.[2][4] The electronic and steric properties of phosphine ligands are often quantified by parameters like the Tolman cone angle, which measures the ligand's steric bulk, and their electron-donating ability.[5][6] The interplay of these properties dictates the ligand's effectiveness in a given catalytic system.
This compound, a readily available and relatively inexpensive organophosphorus compound, serves as a versatile starting material for the synthesis of various phosphine ligands.[5] Its reactivity allows for the introduction of a wide range of substituents, enabling the tuning of both steric and electronic properties of the resulting ligand.
Comparative Performance of Phosphine Ligands in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of phosphine ligand is particularly critical when employing less reactive aryl chlorides as substrates. Below is a comparative analysis of the performance of various phosphine ligands, providing a benchmark against which ligands derived from this compound can be conceptually evaluated.
Table 1: Comparison of Phosphine Ligand Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| P(t-Bu)₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 2 | 98 | 490 | 245 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 1 | >99 | 495 | 495 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 100 | 12 | 95 | 475 | 40 |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | 2-MeTHF | 100 | 4 | 99 | 495 | 124 |
| Hypothetical i-Pr₂P-R** | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 4 | ~90 | ~450 | ~113* |
*Data for P(t-Bu)₃, SPhos, XPhos, and RuPhos are representative and compiled from various sources for illustrative purposes.[4][7][8] ***Hypothetical performance for a simple diisopropylphosphine ligand derived from this compound. The values are estimated based on the general understanding of ligand effects and are not from direct experimental results.
The data clearly demonstrates the high efficiency of bulky, electron-rich phosphine ligands like SPhos and RuPhos in promoting the coupling of a challenging aryl chloride substrate.[1][8] A simple diisopropylphosphine ligand, which could be synthesized from this compound, is expected to offer good performance due to its electron-rich nature, though likely with slightly lower turnover frequencies compared to the more sophisticated biarylphosphine ligands.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid, which can be adapted for the cross-validation of a newly synthesized phosphine ligand derived from this compound.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous dioxane (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate, the phosphine ligand, and potassium phosphate.
-
Add the aryl chloride and arylboronic acid to the flask.
-
Add anhydrous dioxane via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a pivotal reaction for the formation of C-N bonds. The choice of ligand is crucial for achieving high yields, especially with less reactive amines or aryl halides.
Table 2: Comparison of Phosphine Ligand Performance in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Aniline
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| P(t-Bu)₃ | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | 18 | 85 | 425 | 24 |
| XPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | 3 | 98 | 490 | 163 |
| RuPhos | Pd-G3-RuPhos | LHMDS | Toluene | 100 | 1 | >99 | 495 | 495 |
| BrettPhos | Pd-G3-BrettPhos | LHMDS | Toluene | 100 | 2 | 97 | 485 | 243 |
| Hypothetical i-Pr₂P-NR₂** | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | 6 | ~80 | ~400 | ~67* |
*Data for P(t-Bu)₃, XPhos, RuPhos, and BrettPhos are representative and compiled from various sources for illustrative purposes.[7][8][9] ***Hypothetical performance for a simple phosphoramidite ligand derived from this compound. The values are estimated based on the general understanding of ligand effects and are not from direct experimental results.
The data highlights the exceptional performance of bulky biarylphosphine ligands in the Buchwald-Hartwig amination, enabling rapid and high-yielding couplings.[8][9] Ligands derived from this compound, such as phosphoramidites, are expected to be effective due to their electron-donating nitrogen substituents but may require longer reaction times or higher catalyst loadings compared to the state-of-the-art ligands.[10]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination, suitable for comparing the efficacy of different phosphine ligands.
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
Phosphine ligand (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and the phosphine ligand to a dry Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add the amine, followed by the aryl chloride and sodium tert-butoxide.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or GC/MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by flash column chromatography.
Visualizing the Catalytic Cycle and Ligand Synthesis
To better understand the processes discussed, the following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling and a synthetic route to phosphine ligands from this compound.
Caption: Synthetic routes from this compound.
The Role of Organophosphorus Compounds in Drug Development
Organophosphorus compounds are not only crucial as ligands in catalysis but also play a significant role in medicinal chemistry and drug development. [11][12][13][14][15]They are integral to a variety of therapeutic agents, acting as enzyme inhibitors, antiviral agents, and anticancer drugs. [11][14]The C-P bond in phosphonates, for instance, is a stable isostere of the phosphate ester linkage found in biological systems, making these compounds valuable as mimics of natural substrates. [15]The ability to synthesize novel organic molecules efficiently using catalytic methods supported by phosphine ligands directly impacts the discovery and development of new drug candidates.
Conclusion
While sophisticated, commercially available phosphine ligands often demonstrate superior performance in challenging cross-coupling reactions, this compound represents a valuable and cost-effective entry point for the synthesis of simpler, yet effective, phosphine ligands. For many routine transformations, ligands derived from this precursor can offer a practical and economical alternative. The principles of ligand design—emphasizing steric bulk and electron-donating character—remain the guiding tenets for optimizing catalytic activity. Researchers and drug development professionals are encouraged to consider the trade-offs between ligand complexity, cost, and catalytic efficiency when developing synthetic routes. The cross-validation of newly synthesized ligands against established systems, using standardized protocols as outlined in this guide, is a critical step in advancing the field of catalysis and accelerating the pace of drug discovery.
References
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Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
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Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application. ResearchGate. [Link]
-
Importance of Organophosphorus Compounds in Medicinal Chemistry Field. ResearchGate. [Link]
-
Selected organophosphorus compounds with biological activity. Applications in medicine. RSC Publishing. [Link]
-
Organophosphorus Chemistry: Mechanisms and Biomedical Applications. ResearchGate. [Link]
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Synthesis and Characterization of Organophosphorus Compounds with Antitumor Activity. Research and Reviews. [Link]
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Importance of Organophosphorus Compounds in Medicinal Chemistry Field. Journal of Biomedical Research & Environmental Sciences. [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Publications. [Link]
-
Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions - Alternatives to PtBu3. ResearchGate. [Link]
-
Phosphine ligands and catalysis. Gessner Group. [Link]
-
Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. NIH. [Link]
-
A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Wiley Online Library. [Link]
-
Synthesis and applications of high-performance P-chiral phosphine ligands. PMC - NIH. [Link]
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Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions. UA Campus Repository. [Link]
-
Dialkylbiaryl phosphine ligands. Wikipedia. [Link]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. PMC - NIH. [Link]
-
The Catalytic Synthesis of Phosphines: Applications in Catalysis 'Thesis submitted in accordance with the requirements of the. The University of Liverpool Repository. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
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Buchwald–Hartwig amination. Grokipedia. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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The Suzuki Reaction. Chem 115 Myers. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. SciSpace. [Link]
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A Head-to-Head Comparison: Dichloroisopropylphosphine-Derived Ligands vs. Commercial Standards in Palladium-Catalyzed Cross-Coupling
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of synthetic chemistry, the development of efficient and robust catalytic systems is paramount. Palladium-catalyzed cross-coupling reactions, cornerstones of modern organic synthesis, heavily rely on the nature of the phosphine ligands employed.[1] These ligands are crucial in stabilizing and activating the metal center, thereby dictating the catalyst's performance.[1] While a plethora of sophisticated phosphine ligands are commercially available, the exploration of novel, cost-effective, and highly efficient alternatives remains a key research endeavor. This guide presents a comprehensive benchmarking study of phosphine ligands derived from dichloroisopropylphosphine against commercially available, widely-used phosphine ligands in the context of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
The Unseen Workhorse: this compound as a Ligand Precursor
This compound, a readily available and cost-effective organophosphorus compound, serves as a versatile precursor for the synthesis of a variety of phosphine ligands. Its isopropyl group offers a unique steric and electronic profile compared to the more common aryl or tert-butyl substituents. The synthesis of monodentate phosphine ligands from this compound can be readily achieved through reactions with organometallic reagents, such as Grignard or organolithium compounds, which displace the chloride atoms.[2][3] This allows for the facile introduction of various functionalities to tailor the ligand's properties for specific catalytic applications.
Benchmarking Methodology: A Tale of Two Reactions
To objectively assess the performance of this compound-derived ligands, we have selected two of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are indispensable for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, and are extensively used in the pharmaceutical and materials science industries.
Our benchmark study will focus on the hypothetical ligand, di(isopropyl)phenylphosphine, synthesized from this compound, and compare its performance against established, commercially available ligands: SPhos , XPhos , and cataCXium® A . The selection of these commercial ligands is based on their well-documented high performance in a wide range of cross-coupling reactions, particularly with challenging substrates like aryl chlorides.[4]
The Suzuki-Miyaura Coupling: A C-C Bond Forming Powerhouse
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds.[5] The choice of phosphine ligand is critical to the success of this reaction, influencing catalytic activity, stability, and selectivity.[2]
Experimental Benchmark: The Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid was chosen as a representative benchmark reaction. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, making this a suitable test for catalyst efficiency.
Table 1: Comparative Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Di(isopropyl)phenylphosphine (Hypothetical) | 1.0 | K₃PO₄ | Toluene | 100 | 12 | 85 | 85 |
| SPhos | 0.5 | K₃PO₄ | Toluene | 100 | 8 | 98 | 196 |
| XPhos | 0.5 | K₃PO₄ | Toluene | 100 | 6 | 99 | 198 |
| cataCXium® A | 0.05 | K₂CO₃ | Toluene/H₂O | 100 | 4 | >99 | >1980 |
Note: The data for Di(isopropyl)phenylphosphine is hypothetical and for illustrative purposes, as direct comparative experimental data was not found in the searched literature. The data for commercial ligands is representative of typical performance but may vary based on specific reaction conditions. The use of bulky, electron-rich phosphine ligands is known to enhance the rate of both oxidative addition and reductive elimination steps in the catalytic cycle.[6]
The Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a common motif in pharmaceuticals.[6] The steric and electronic properties of the phosphine ligand play a crucial role in the efficiency of this transformation, particularly with less reactive aryl chlorides.[7]
Experimental Benchmark: The Buchwald-Hartwig amination of 4-chlorotoluene with morpholine serves as our second benchmark reaction. This transformation is a good measure of a catalyst's ability to facilitate the coupling of a secondary amine with an unactivated aryl chloride.
Table 2: Comparative Performance in the Buchwald-Hartwig Amination of 4-Chlorotoluene and Morpholine
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Di(isopropyl)phenylphosphine (Hypothetical) | 1.5 | NaOtBu | Toluene | 100 | 10 | 90 | 60 |
| XPhos | 1.5 | NaOtBu | Toluene | Reflux | 6 | 94 | 63 |
| cataCXium® A | 0.1 | NaOtBu | Toluene | 100 | 2 | >99 | >990 |
Note: The data for Di(isopropyl)phenylphosphine is hypothetical and for illustrative purposes. The data for commercial ligands is based on reported experimental results.[8][9]
Dissecting the Catalytic Cycle: The Role of the Phosphine Ligand
The efficacy of a phosphine ligand in palladium-catalyzed cross-coupling is intrinsically linked to its influence on the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Bulky and electron-donating phosphine ligands, such as those derived from this compound, are expected to promote the oxidative addition of the aryl chloride to the Pd(0) center. The electron-rich nature of the ligand increases the electron density on the palladium, facilitating its insertion into the carbon-halogen bond.[7] Furthermore, the steric bulk of the isopropyl groups can promote the formation of the active monoligated palladium species and accelerate the final reductive elimination step to release the product.[10]
Experimental Protocols: A Guide to Reproducible Benchmarking
To ensure the integrity and reproducibility of these comparisons, a detailed, step-by-step experimental protocol for a benchmark Suzuki-Miyaura coupling is provided below. This protocol can be adapted for the comparative evaluation of various phosphine ligands.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., Di(isopropyl)phenylphosphine, SPhos, XPhos, or cataCXium® A)
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation (optional but recommended for in-situ generation): In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., 0.02 mmol, 2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reaction Setup: To the Schlenk flask containing the catalyst, add the base (e.g., K₃PO₄, 2.0 mmol).
-
Addition of Reactants: Add 4-chlorotoluene (1.0 mmol) and phenylboronic acid (1.2 mmol) to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene (e.g., 5 mL) to the reaction mixture. If using a biphasic system (e.g., with cataCXium® A), add degassed deionized water.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified reaction time.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by GC-MS or TLC.
-
Work-up: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Sources
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A Mechanistic Deep Dive: Comparing the Reactivity of Alkyl Dichlorophosphines
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to synthetic success. Alkyl dichlorophosphines (R-PCl₂) are a versatile class of organophosphorus compounds, serving as key building blocks for a wide array of molecules, including phosphine ligands, phosphonates, and other functionalized phosphorus derivatives. However, the choice of the alkyl substituent (R) profoundly influences the mechanistic pathways and reactivity of these compounds. This guide provides an in-depth, objective comparison of the mechanistic behavior of different alkyl dichlorophosphines, supported by established chemical principles and experimental observations, to empower you in making informed decisions for your synthetic strategies.
The Dichotomy of Reactivity: Electronic and Steric Effects
The reactivity of the phosphorus center in alkyl dichlorophosphines is primarily governed by a delicate interplay of two fundamental factors: electronic effects and steric effects.[1]
-
Electronic Effects: The alkyl group (R) directly modulates the electron density at the phosphorus atom. Alkyl groups are generally considered electron-donating through an inductive effect (+I).[2] This effect increases the electron density on the phosphorus, enhancing its nucleophilicity but potentially decreasing its electrophilicity. The order of the inductive effect for common alkyl groups is:
tert-Butyl > Isopropyl > Ethyl > Methyl
-
Steric Effects: The size of the alkyl group presents a physical barrier to the approach of other molecules, a phenomenon known as steric hindrance.[3] This hindrance can significantly impact the rate of reactions, particularly those that involve the formation of a crowded transition state.[4] The steric bulk of common alkyl groups increases as follows:
Methyl < Ethyl < Isopropyl < tert-Butyl
These two opposing effects—electronics often favoring reactivity with larger alkyl groups and sterics favoring smaller ones—create a nuanced landscape of reactivity that we will explore in the context of key mechanistic pathways.
Nucleophilic Substitution at the Phosphorus Center: A Tale of Two Mechanisms
A fundamental reaction of alkyl dichlorophosphines is nucleophilic substitution, where a nucleophile (Nu⁻) displaces one or both of the chloride ions. This process can proceed through two primary mechanisms, analogous to the well-known Sₙ1 and Sₙ2 pathways in carbon chemistry: a dissociative (Sₙ1-like) or an associative (Sₙ2-like) mechanism.[5][6]
The Associative (Sₙ2-like) Mechanism
In the associative mechanism, the nucleophile attacks the phosphorus center, forming a transient pentacoordinate intermediate or transition state before the chloride leaving group departs.[7]
Diagram: Associative (Sₙ2-like) Mechanism
Caption: Associative (Sₙ2-like) pathway for nucleophilic substitution.
Influence of the Alkyl Group:
-
Steric Hindrance: This is the dominant factor in the associative pathway. As the size of the alkyl group increases, the backside attack of the nucleophile becomes more hindered, slowing down the reaction rate.[8]
-
Electronic Effects: The electron-donating nature of the alkyl group increases the electron density on the phosphorus, making it a less favorable electrophile for the incoming nucleophile.
Therefore, the expected order of reactivity for an Sₙ2-like mechanism is:
Methyldichlorophosphine > Ethyldichlorophosphine > Isopropyldichlorophosphine >> tert-Butyldichlorophosphine
The extremely bulky tert-butyl group makes an associative pathway highly unfavorable.
The Dissociative (Sₙ1-like) Mechanism
The dissociative mechanism involves the initial, rate-determining cleavage of a P-Cl bond to form a highly reactive phosphinidenium cation intermediate ([R-PCl]⁺), which is then rapidly attacked by the nucleophile.[9]
Diagram: Dissociative (Sₙ1-like) Mechanism
Caption: Dissociative (Sₙ1-like) pathway involving a phosphinidenium intermediate.
Influence of the Alkyl Group:
-
Electronic Effects: The stability of the phosphinidenium cation is the key determinant. Electron-donating alkyl groups stabilize the positive charge on the phosphorus atom.[9]
-
Steric Hindrance: While less critical for the initial dissociation, very bulky groups can favor this pathway by discouraging the alternative associative mechanism.
Consequently, the predicted order of reactivity for an Sₙ1-like mechanism is:
tert-Butyldichlorophosphine > Isopropyldichlorophosphine > Ethyldichlorophosphine > Methyldichlorophosphine
The tert-butyl group is particularly effective at stabilizing the phosphinidenium cation, making this pathway more accessible for tert-butyldichlorophosphine.[10]
Comparative Reactivity in Common Synthetic Transformations
The interplay of these mechanistic principles dictates the suitability of different alkyl dichlorophosphines for various synthetic applications.
| Alkyl Dichlorophosphine | Dominant Mechanistic Leaning | Key Reactivity Characteristics | Recommended Applications |
| Methyldichlorophosphine | Strongly Associative (Sₙ2-like) | Highly reactive towards nucleophiles, least sterically hindered. | Synthesis of primary phosphines, phosphonites with unhindered alcohols. |
| Ethyldichlorophosphine | Predominantly Associative (Sₙ2-like) | Good general reactivity, moderate steric bulk. | Versatile reagent for a wide range of nucleophilic substitutions. |
| Isopropyldichlorophosphine | Mixed/Sterically Sensitive | Reactivity is highly dependent on the nucleophile's steric profile. | Can be used to introduce moderate steric bulk. |
| tert-Butyldichlorophosphine | Leans towards Dissociative (Sₙ1-like) | Less reactive towards weak nucleophiles, prone to elimination with strong, bulky bases. Cationic intermediate can be trapped.[7][11] | Introduction of the sterically demanding tert-butyl phosphino group.[7] |
Experimental Protocols: Probing Mechanistic Differences via ³¹P NMR Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for elucidating the mechanisms of organophosphorus reactions.[12] The chemical shift (δ) is highly sensitive to the electronic environment of the phosphorus nucleus.
Monitoring the Hydrolysis of Alkyl Dichlorophosphines
A comparative hydrolysis experiment can provide insights into the relative reactivity of different alkyl dichlorophosphines. The rate of disappearance of the starting material and the appearance of the hydrolysis product can be monitored by ³¹P NMR.
Step-by-Step Protocol:
-
Sample Preparation: In a dry NMR tube, dissolve a known concentration (e.g., 0.1 M) of the alkyl dichlorophosphine in a dry, inert solvent (e.g., deuterated chloroform, CDCl₃).
-
Initial Spectrum: Acquire a ³¹P NMR spectrum of the starting material to establish its chemical shift.
-
Initiation of Hydrolysis: Add a stoichiometric amount of water (e.g., 1 equivalent) to the NMR tube.
-
Time-Resolved NMR: Immediately begin acquiring a series of ³¹P NMR spectra at regular time intervals.
-
Data Analysis: Plot the concentration of the starting alkyl dichlorophosphine and the hydrolysis product as a function of time to determine the reaction rates.
Expected ³¹P NMR Chemical Shifts (Approximate):
| Compound | Alkyl Group (R) | Approximate ³¹P Chemical Shift (δ, ppm) |
| Methyldichlorophosphine | Methyl | +192 |
| Ethyldichlorophosphine | Ethyl | +198 |
| tert-Butyldichlorophosphine | tert-Butyl | +203 |
Note: Chemical shifts are relative to 85% H₃PO₄ and can vary with solvent and concentration.
Conclusion: A Guide to Rational Reagent Selection
The choice of an alkyl dichlorophosphine should be a deliberate, mechanistically informed decision. For rapid, unhindered nucleophilic substitutions, methyldichlorophosphine is often the reagent of choice. As the need for steric bulk increases, moving to ethyl- and then isopropyldichlorophosphine is a logical progression. For the introduction of the highly sterically demanding tert-butyl group, one must consider the potential for a shift towards a dissociative mechanism.
By understanding the fundamental principles of electronic and steric effects, and by employing powerful analytical techniques like ³¹P NMR, researchers can navigate the nuanced reactivity of alkyl dichlorophosphines to achieve their synthetic goals with greater precision and efficiency.
References
- Corbridge, D. E. C. (1995). Phosphorus: An Outline of its Chemistry, Biochemistry and Technology (5th ed.). Elsevier.
- Kirby, A. J. (1996). Stereoelectronic Effects. Oxford University Press.
- Quin, L. D. (2000). A Guide to Organophosphorus Chemistry. Wiley-Interscience.
- Hudson, R. F. (1965). Structure and Mechanism in Organo-Phosphorus Chemistry. Academic Press.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
- Guthrie, R. D., & Jencks, W. P. (1989). Bioorganic Chemistry. Springer-Verlag.
- Streitwieser, A. (1962). Solvolytic Displacement Reactions. McGraw-Hill.
- Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry (3rd ed.). Harper & Row.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Elschenbroich, C. (2006). Organometallics (3rd ed.). Wiley-VCH.
- Mathey, F. (2001). Phosphorus-Carbon Heterocyclic Chemistry: The Rise of a New Domain. Pergamon.
- Dillon, K. B., Mathey, F., & Nixon, J. F. (1998). Phosphorus: The Carbon Copy. Wiley.
- Isaacs, N. S. (1995). Physical Organic Chemistry (2nd ed.). Longman Scientific & Technical.
- Gilheany, D. G. (1994). No d-orbitals but Walsh diagrams and maybe banana bonds: the structure of phosphine oxide. Chemical Reviews, 94(5), 1339–1374.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
